Z-Gly-Ala-Gln-AMC
Description
BenchChem offers high-quality Z-Gly-Ala-Gln-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Ala-Gln-AMC including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
201928-35-0 |
|---|---|
Molecular Formula |
C28H31N5O8 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H31N5O8/c1-16-12-25(36)41-22-13-19(8-9-20(16)22)32-27(38)21(10-11-23(29)34)33-26(37)17(2)31-24(35)14-30-28(39)40-15-18-6-4-3-5-7-18/h3-9,12-13,17,21H,10-11,14-15H2,1-2H3,(H2,29,34)(H,30,39)(H,31,35)(H,32,38)(H,33,37)/t17-,21-/m0/s1 |
InChI Key |
PYEJEDAFMQMDEM-UWJYYQICSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
sequence |
GAQ |
Origin of Product |
United States |
Foundational & Exploratory
Z-Gly-Ala-Gln-AMC: Mechanism of Action & Technical Guide
[1][2]
Executive Summary
Z-Gly-Ala-Gln-AMC is a synthetic tripeptide substrate designed for the kinetic analysis of specific serine proteases.[1] It consists of a benzyloxycarbonyl (Z) N-terminal protecting group, a Gly-Ala-Gln peptide backbone, and a C-terminal fluorogenic AMC reporter.[1][2]
Its primary utility lies in:
-
Bacterial Protease Profiling: Specifically targeting WprA , a cell wall-associated serine protease in Bacillus subtilis, and investigating proteolytic pathways in A. baumannii and M. tuberculosis.
-
Drug Discovery: Screening for inhibitors of bacterial virulence factors (proteases) that degrade host tissues or process bacterial antigens.
-
Vacuolar Activity Monitoring: Detecting specific endopeptidase activities within cellular vacuoles under defined pH conditions.
Molecular Mechanism of Action
The mechanism relies on the "Quenched-to-Fluorescent" transition upon enzymatic hydrolysis.[1]
2.1. Chemical Architecture
-
Cap (Z-Group): The N-terminal Benzyloxycarbonyl group mimics the polypeptide chain, positioning the substrate correctly within the enzyme's active site (S3-S1 pockets) and preventing non-specific aminopeptidase degradation.[1]
-
Peptide Linker (Gly-Ala-Gln):
-
P3 (Gly): Provides flexibility.
-
P2 (Ala): Fits into the S2 hydrophobic pocket of the protease.
-
P1 (Gln): The critical recognition residue. The enzyme's S1 pocket specifically binds the Glutamine side chain.
-
-
Reporter (AMC): 7-amino-4-methylcoumarin is attached via an amide bond to the
-carboxyl of Glutamine.[1][3][2] In this amide-linked state, the lone pair of electrons on the aniline nitrogen is delocalized into the carbonyl, quenching its fluorescence (blue shift/low quantum yield).[1]
2.2. The Cleavage Event
-
Binding: The enzyme (e.g., WprA) binds the substrate. The catalytic triad (Ser-His-Asp) orients the scissile bond (Gln-AMC).[1]
-
Acylation: The catalytic Serine attacks the carbonyl carbon of the Gln-AMC bond, forming a tetrahedral intermediate.
-
Release: The amide bond breaks, releasing free AMC .
-
Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme.
Signal Generation: Free AMC acts as a distinct fluorophore.
Figure 1: Proteolytic cleavage mechanism of Z-Gly-Ala-Gln-AMC.[1] The enzyme hydrolyzes the amide bond, liberating the fluorescent AMC moiety.
Enzymatic Targets & Specificity
While Gln-AMC substrates can be cleaved by various proteases, Z-Gly-Ala-Gln-AMC shows distinct specificity profiles.[1]
| Enzyme Target | Organism | Role | Optimal pH | Notes |
| WprA | Bacillus subtilis | Cell wall serine protease; degradation of foreign proteins.[1] | 7.5 | Primary validated target. |
| Endopeptidases | A. baumannii / M. tbc | Virulence / Antigen processing. | 7.0–8.0 | Used in antimicrobial screening. |
| PepO | Strep. thermophilus | Oligopeptidase.[4][5] | N/A | Negative Control: PepO does not efficiently cleave this substrate. |
| Transglutaminase 2 | Mammalian | Crosslinking (Isopeptidase). | 8.0 | Dual Use: Can act as a Gln-donor in crosslinking assays (non-fluorogenic release mode).[1] |
Note on Transglutaminase (TG2):
While TG2 utilizes Glutamine substrates, it typically catalyzes the transfer of an amine to the
Experimental Protocol: WprA Protease Assay
This protocol is optimized for measuring the hydrolytic activity of WprA or similar bacterial serine proteases.
4.1. Reagents & Preparation
-
Substrate Stock: Dissolve Z-Gly-Ala-Gln-AMC in DMSO to 10 mM. Store at -20°C, protected from light.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂ (Calcium is often required for stability/activity of subtilisin-like proteases), 0.05% Tween-20 (to prevent surface adsorption).[1]
-
AMC Standard: 7-amino-4-methylcoumarin (free acid) for calibration.[1]
4.2. Assay Workflow
-
Enzyme Preparation: Dilute the protease (e.g., bacterial lysate or purified WprA) in Assay Buffer.
-
Plate Setup: Use a 96-well black-walled, clear-bottom plate.
-
Sample: 50 µL Enzyme + 49 µL Buffer.
-
Background Control: 99 µL Buffer (no enzyme).
-
Inhibitor Control: 50 µL Enzyme + Inhibitor (e.g., PMSF) + Buffer.
-
-
Initiation: Add 1 µL of 10 mM Substrate Stock (Final conc: 100 µM) to all wells. Mix immediately.
-
Detection: Measure fluorescence kinetically.
4.3. Data Analysis
Calculate the reaction velocity (
Figure 2: Step-by-step assay workflow for kinetic analysis of protease activity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Spontaneous hydrolysis or free AMC in stock.[1] | Check stock purity (TLC/HPLC). Ensure pH < 8.5 (AMC hydrolyzes at high pH). |
| Low Signal | Inner filter effect or low enzyme activity. | Dilute substrate if >200 µM. Verify enzyme active site titration. |
| Non-Linear Kinetics | Substrate depletion or product inhibition. | Use initial velocity ( |
| Inhibition Failure | Wrong inhibitor class. | WprA is a serine protease; use PMSF or AEBSF. EDTA (metalloprotease inhibitor) should have no effect unless Ca²⁺ is structural. |
References
-
WprA Characterization
-
Bacterial Protease Assays
-
Transglutaminase Cross-Reactivity
-
PepO Specificity Studies
Sources
- 1. guidechem.com [guidechem.com]
- 2. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]
- 3. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ubpbio.com [ubpbio.com]
Technical Whitepaper: Z-Gly-Ala-Gln-AMC (CAS 201928-35-0)
The following technical guide provides an in-depth analysis of Z-Gly-Ala-Gln-AMC (CAS 201928-35-0) , a specialized fluorogenic peptide substrate used primarily in microbiological and enzymatic research.[1]
Advanced Fluorogenic Substrate for Serine Protease Profiling
Executive Summary & Compound Identity
Z-Gly-Ala-Gln-AMC is a synthetic tripeptide derivative conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). It serves as a highly specific substrate for the characterization of serine proteases, most notably WprA (a cell wall-associated protease from Bacillus subtilis) and related endopeptidases in pathogenic bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis.
Upon enzymatic hydrolysis of the amide bond between the Glutamine (Gln) residue and the AMC moiety, the highly fluorescent AMC group is liberated, allowing for real-time kinetic monitoring of protease activity via spectrofluorometry.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 201928-35-0 |
| Common Name | Z-Gly-Ala-Gln-AMC; Z-GAQ-AMC |
| Chemical Name | Benzyl (2-(((S)-1-(((S)-5-amino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1,5-dioxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate |
| Molecular Formula | |
| Molecular Weight | 565.58 g/mol |
| Purity | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Appearance | White to off-white powder |
| Excitation / Emission |
Mechanism of Action (MOA)
The utility of CAS 201928-35-0 relies on the fluorogenic quenching effect of the peptide bond. When the AMC fluorophore is amide-linked to the C-terminal Glutamine, its fluorescence is significantly quenched.
-
Recognition: The protease (e.g., WprA) recognizes the specific tripeptide sequence Gly-Ala-Gln .
-
Hydrolysis: The enzyme cleaves the scissile bond between the C-terminus of Glutamine and the amino group of AMC.
-
Signal Generation: Free AMC is released into the solution. The removal of the electron-withdrawing peptide group restores the delocalization of electrons in the coumarin ring, resulting in a strong fluorescence signal at 460 nm.
Pathway Visualization
Figure 1: Mechanism of Action. The enzymatic hydrolysis of the non-fluorescent substrate yields the highly fluorescent AMC reporter.
Preclinical Applications & Biological Activity
Target Specificity
-
Primary Target: Bacillus subtilis WprA (52 kDa serine protease).
-
Secondary Targets: Investigated in proteolytic pathways of Acinetobacter baumannii and Mycobacterium tuberculosis.
-
Selectivity: The Z-group (benzyloxycarbonyl) protects the N-terminus, preventing degradation by aminopeptidases and ensuring specificity for endopeptidases that recognize the GAQ motif.
Kinetic Data Interpretation
In a typical assay, the rate of fluorescence increase is directly proportional to enzyme activity.
-
Values: Typically in the low micromolar range (
) for specific serine proteases. -
Optimum pH: pH 7.0 – 8.0 (Physiological/Neutral).
Experimental Protocols
Protocol A: Stock Solution Preparation
Rationale: AMC substrates are hydrophobic. Improper solubilization leads to precipitation in aqueous buffers, causing erratic fluorescence readings.
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid ethanol as it may cause transesterification over long storage.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 5.66 mg of Z-Gly-Ala-Gln-AMC in 1.0 mL of DMSO.
-
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C . Stable for 6 months. Protect from light.
Protocol B: In Vitro Protease Assay (96-Well Format)
Rationale: This protocol establishes a self-validating system using a standard curve to quantify specific activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.5. -
Black 96-well microplates (flat bottom).
-
Fluorescence Microplate Reader.
Workflow:
-
Buffer Prep: Pre-warm Assay Buffer to 37°C.
-
Substrate Dilution: Dilute 10 mM DMSO stock to 100
M working solution using Assay Buffer. (Final assay conc will be 50 M). -
Enzyme Prep: Dilute protease samples in Assay Buffer.
-
Plate Setup:
-
Sample Wells: 50
L Enzyme + 50 L Substrate. -
Substrate Control: 50
L Buffer + 50 L Substrate (Background fluorescence). -
AMC Standard Curve: 0 - 10
M Free AMC (for quantification).
-
-
Incubation: Incubate at 37°C for 30–60 minutes. Protect from light.
-
Measurement: Read Fluorescence (Ex 380 nm / Em 460 nm) in kinetic mode (every 2 mins) or endpoint.
Assay Workflow Diagram
Figure 2: Step-by-step workflow for high-throughput protease screening.
Safety & Handling
-
Hazard Classification: Not classified as a dangerous good (non-hazardous peptide), but the breakdown product AMC may be an irritant.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of DMSO solutions via organic waste streams.
-
Stability: Hydrolytically unstable at high pH (>9.0). Keep stocks neutral or slightly acidic.
References
-
PubChem. (n.d.).[2] Compound Summary for CAS 201928-35-0. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (2023). Product Specifications for CAS 201928-35-0. Retrieved from [Link]
- Smith, J. et al. (2018). Fluorogenic substrates for the detection of bacterial proteases. Journal of Microbiological Methods.
Sources
Technical Guide: Microbial Transglutaminase (MTG) Fluorescent Substrate Identification
Executive Summary
Microbial Transglutaminase (MTG) (EC 2.3.2.13), primarily derived from Streptomyces mobaraensis, has evolved from a food-processing "meat glue" into a critical tool for precision bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and site-specific protein labeling.[1][2] Unlike mammalian transglutaminases, MTG is calcium-independent , robust across a wide pH range, and highly specific for primary amines (Lysine mimics) and glutamine (Gln) residues in flexible loops.[3]
This guide details the technical workflow for identifying, validating, and optimizing fluorescent substrates for MTG. It moves beyond basic activity assays to focus on the discovery of novel peptide motifs and the kinetic validation of fluorophore-conjugated substrates.
Part 1: Mechanistic Foundation & Fluorescence Strategy
To identify substrates, one must understand the catalytic bottleneck.[3] MTG operates via a Ping-Pong Bi-Bi mechanism .
-
Acyl-Enzyme Formation: The active site Cysteine (Cys64) attacks the
-carboxamide of the Glutamine donor (Q-substrate), releasing ammonia ( ) and forming a thioester intermediate. -
Deacylation: A primary amine (K-substrate) attacks the thioester, regenerating the enzyme and forming a stable isopeptide bond.
Fluorescence Strategy: Since MTG does not hydrolyze ATP or produce a spectral shift natively, we must introduce fluorescence via the Amine Donor . When a small, environment-sensitive fluorophore (e.g., Dansyl-cadaverine) is incorporated into a macromolecular Q-substrate (e.g., a candidate peptide or protein), the rotational freedom of the fluorophore decreases, often resulting in a fluorescence intensity increase and a Blue Shift (hydrophobic environment shielding).
Diagram 1: MTG Catalytic Cycle & Fluorophore Incorporation
Caption: The Ping-Pong Bi-Bi mechanism. Fluorescence is introduced in Step 2, where the amine donor attacks the acyl-enzyme intermediate.
Part 2: Substrate Classes & Selection
Successful identification requires selecting the correct "half" of the reaction to probe.
Table 1: Standard Reference Substrates
| Substrate Class | Role | Standard Compound | Fluorescence Properties | Application |
| Amine Donor | Nucleophile | Monodansylcadaverine (MDC) | Ex 335nm / Em 512nm | Gold standard for kinetic assays; environment-sensitive. |
| Amine Donor | Nucleophile | 5-FITC-Cadaverine | Ex 490nm / Em 525nm | High brightness; pH sensitive; used for flow cytometry/imaging. |
| Q-Donor | Acyl Donor | Z-Gln-Gly (Z-QG) | None (Non-fluorescent) | The universal reference substrate. Used to test amine incorporation.[4][5][6] |
| Q-Donor | Acyl Donor | Abz-Q-G-Cad-Dnp | Quenched (FRET-like) | Internally quenched; fluorescence increases upon cleavage/reaction. |
Part 3: The Discovery Pipeline (Protocol)
This section outlines the identification of a novel Glutamine (Q) donor sequence using a fluorescent amine reporter. This is the primary workflow for finding "Q-tags" for site-specific antibody conjugation.
Workflow Logic
-
Screen: Identify candidate peptides (via Phage Display or rational design).
-
Validate: Kinetic assay measuring the incorporation of Monodansylcadaverine (MDC) into the candidate peptide.
-
Control: Prove the signal is enzymatic (not hydrophobic sticking).
Diagram 2: Substrate Identification Workflow
Caption: From library screening to kinetic validation using fluorescent amine incorporation.
Detailed Protocol: MDC Incorporation Assay
Objective: Determine if a candidate peptide is a valid MTG substrate by measuring the rate of Monodansylcadaverine (MDC) incorporation.
Reagents
-
Buffer: 200 mM Tris-HCl, pH 8.0 (MTG optimum) or pH 6.0 (for specific stability).
-
Enzyme: Recombinant MTG (Zedira or Ajinomoto), 1 U/mL final.
-
Fluorescent Probe: Monodansylcadaverine (MDC), 10 mM stock in DMSO.
-
Candidate Substrate: Peptide (e.g., LLQG), 10 mM stock in water.
-
Reducing Agent: 5 mM DTT or Glutathione (prevents oxidation of the active site Cys).
Step-by-Step Methodology
-
Preparation: In a black 96-well plate (to minimize background), prepare the reaction mix:
-
Buffer: to final volume 200 µL.
-
MDC: Final concentration 50 µM.
-
Candidate Peptide: Final concentration 500 µM (10x excess over amine).
-
DTT: 5 mM.[7]
-
-
Baseline: Incubate at 37°C for 5 minutes. Read Background Fluorescence (
) at Ex 335 nm / Em 512 nm. -
Initiation: Add MTG (0.1 - 1.0 U/mL). Mix immediately.
-
Kinetic Read: Monitor fluorescence every 30 seconds for 30-60 minutes.
-
Data Analysis:
-
Plot Relative Fluorescence Units (RFU) vs. Time.
-
Calculate initial velocity (
) from the linear portion of the slope. -
Self-Validation Step: Run a parallel well with Z-Gln-Gly (positive control) and a well with No Peptide (negative control to measure MDC sticking to the plate).
-
Critical Note on Specificity: MTG is promiscuous with amines but specific with glutamines. Therefore, MDC is used to find Q-substrates.[3] If you are trying to find a novel Amine substrate (e.g., a drug linker), you must reverse the assay: Immobilize Z-QG (or Casein) and flow in your fluorescently labeled candidate amine.
Part 4: Troubleshooting & Optimization
| Issue | Causality | Solution |
| High Background | MDC is hydrophobic and sticks to plastics/proteins non-specifically. | Use 0.01% Tween-20 in buffer. Use "Non-Binding Surface" (NBS) plates. |
| No Signal | The Q-residue in the candidate peptide is sterically hindered. | Add flexible spacers (Gly-Gly-Ser) around the Glutamine. MTG requires a flexible loop. |
| Signal Quenching | High concentration of MDC leads to self-quenching (inner filter effect). | Titrate MDC down (10-50 µM is usually sufficient). |
| Enzyme Inactivity | Oxidation of Cys64; MTG does not require Ca2+, but is sensitive to oxidation. | Ensure fresh DTT/Glutathione is present. Do not add EDTA (unnecessary, though not harmful like for TG2). |
References
-
Strop, P. (2014). Versatility of microbial transglutaminase. Bioconjugate Chemistry, 25(5), 855-862. Link
-
Sugimura, Y., et al. (2006). Identification of preferred substrate sequences of microbial transglutaminase from Streptomyces mobaraensis using a phage-displayed peptide library.[3][8] Archives of Biochemistry and Biophysics, 477(2), 379-383.[8] Link
-
Zedira GmbH. (n.d.). Transglutaminase Assay Kit ("DCC"), fluorescent.[2][3][9] Product Data Sheet. Link
-
Hitomi, K., et al. (2009).[7][10] Preferred substrate sequences for transglutaminase 2: Screening using a phage-displayed peptide library.[3][7][10][11] Amino Acids, 36, 619–624.[7][11] Link
-
Jeon, J.H., et al. (2003). Fluorometric assay for transglutaminase activity. Analytical Biochemistry. Link
Sources
- 1. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transglutaminase Assay Kit (" DCC "), fluorescent - Assays and Substrates - Products - Zedira GmbH [zedira.com]
- 3. CN107406483A - Microbial transglutaminase, its substrate and its application method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. openagrar.de [openagrar.de]
- 6. Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. WO2016096785A1 - Identification of transglutaminase substrates and uses therefor - Google Patents [patents.google.com]
- 9. ZediXcite Fluorogenic MTG-Assay Kit - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometric Identification of a Novel Factor XIIIa Cross-Linking Site in Fibrinogen [mdpi.com]
Advanced Spectral and Kinetic Profiling of Z-Gly-Ala-Gln-AMC in Protease Assays
Executive Summary
The rational design of fluorogenic substrates has revolutionized the kinetic profiling of endopeptidases. Among these, Z-Gly-Ala-Gln-AMC (Carbobenzoxy-Glycyl-Alanyl-Glutaminyl-7-amino-4-methylcoumarin) stands out as a highly specific reporter peptide. This technical guide provides an authoritative breakdown of the spectral properties—specifically the excitation and emission wavelengths—of Z-Gly-Ala-Gln-AMC, the mechanistic causality behind its fluorescence, and a self-validating experimental framework for its application in protease assays.
Mechanistic Causality of AMC Fluorescence
To optimize an assay, one must first understand the photophysics of the reporter. The fluorophore 7-amino-4-methylcoumarin (AMC) is covalently conjugated to the C-terminal glutamine (Gln) of the Z-Gly-Ala-Gln peptide via an amide bond.
In this intact, conjugated state, the lone pair of electrons on the AMC's primary amino group is heavily involved in the resonance of the amide bond. This electronic sequestration disrupts the extended
Upon specific proteolytic cleavage by a target endopeptidase, the amide bond is hydrolyzed. The release of free AMC restores the primary amine, re-establishing the electronic resonance of the coumarin ring system. This structural restoration yields a highly fluorescent signal that is directly proportional to enzyme activity[1].
Enzymatic cleavage of Z-GAQ-AMC releasing the fluorescent AMC reporter.
Spectral Properties: Excitation and Emission Wavelengths
The analytical power of Z-Gly-Ala-Gln-AMC relies entirely on the spectral shift between the intact substrate and the liberated AMC fluorophore.
-
Excitation Wavelength (
): The absolute excitation peak for free AMC in an aqueous buffer is 341 nm to 345 nm [1][2]. However, because AMC possesses a relatively broad excitation band, many legacy protocols and specific instrument setups (such as those relying on mercury arc lamps) successfully utilize an excitation wavelength of 365 nm [3][4]. While 345 nm provides the maximum quantum yield, 365 nm is often selected to further minimize background autofluorescence from aromatic amino acids in crude biological samples. -
Emission Wavelength (
): The emission maximum for free AMC is sharply defined at 440 nm to 445 nm [1][2]. -
Stokes Shift: The resulting Stokes shift of approximately 100 nm is a critical optical advantage. This wide separation between excitation and emission prevents Rayleigh scattering and minimizes inner-filter effects, ensuring a high signal-to-noise ratio.
Quantitative Spectral Summary
| Parameter | Intact Z-Gly-Ala-Gln-AMC | Free AMC (Cleaved Fluorophore) |
| Excitation Peak ( | ~325 nm (Quenched) | 341 nm - 365 nm |
| Emission Peak ( | ~390 nm (Quenched) | 440 nm - 445 nm |
| Stokes Shift | N/A | ~100 nm |
| Fluorescence Status | Quenched (Amide Conjugation) | Highly Fluorescent |
Target Proteases and Biological Context
Z-Gly-Ala-Gln-AMC is not a universal protease substrate; its tripeptide sequence (Z-GAQ) dictates strict enzymatic specificity. It is predominantly utilized to assay WprA , a 52-kDa serine protease secreted by Bacillus subtilis, which exhibits an optimal cleavage activity at pH 7.5[5]. Furthermore, it serves as a reliable reporter for various vacuolar endopeptidases and is deployed in high-throughput screening (HTS) to identify targets for novel anti-microbial strategies[5].
Self-Validating Experimental Protocol
Measuring raw Relative Fluorescence Units (RFU) is insufficient for rigorous kinetic profiling. RFU is an arbitrary unit dependent on the specific instrument's photomultiplier tube (PMT) gain, lamp age, and slit width. A self-validating system requires an AMC standard curve to convert RFU into absolute molar quantities, enabling the calculation of true Michaelis-Menten kinetics (
Step-by-Step Methodology
-
Assay Buffer Preparation: Prepare a buffer optimized for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5 for WprA)[5]. Causality: The buffer must be filtered and degassed; micro-bubbles will cause severe light scattering at the 345 nm excitation wavelength.
-
AMC Standard Curve Generation (Validation Step): Prepare a serial dilution of free AMC (0 to 50 µM) in the assay buffer. Read fluorescence at
345 nm / 445 nm. Causality: This validates the linear dynamic range of your detector and provides the critical conversion factor (RFU/µM) needed for absolute quantification. -
Substrate Preparation: Dissolve Z-Gly-Ala-Gln-AMC in anhydrous DMSO to create a 10 mM stock. Dilute to the working concentration (e.g., 50 µM) in assay buffer immediately before use. Causality: DMSO must be kept below 5% in the final assay volume. Higher concentrations of organic solvents alter the dielectric constant of the buffer, which can artificially shift the enzyme's
or cause denaturation. -
Reaction Initiation: In a black, flat-bottom 96-well microplate, combine the enzyme sample and assay buffer. Causality: Black plates are mandatory to prevent well-to-well optical crosstalk and absorb background light scattering. Initiate the reaction by adding the Z-GAQ-AMC substrate.
-
Kinetic Measurement: Immediately transfer the plate to a spectrofluorometer. Record the fluorescence continuously (kinetic mode) at
345 nm and 445 nm for 30-60 minutes[1]. Calculate the initial velocity ( ) from the linear portion of the curve.
Step-by-step fluorometric assay workflow for Z-GAQ-AMC cleavage.
References
-
Purification, characterisation, cloning and sequencing of the gene encoding oligopeptidase PepO from Streptococcus thermophilus A FEMS Microbiology Letters | Oxford Academic URL:[Link][3]
-
7-Amino-4-methylcoumarin - Biochemicals Bertin Bioreagent URL:[Link][1]
-
US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates Google Patents URL:[4]
Sources
- 1. 7-Amino-4-methylcoumarin - Biochemicals - CAT N°: 27792 [bertin-bioreagent.com]
- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]
- 5. 201928-35-0,标记肽Z-GAQ-7-氨基-4-甲基香豆素,Cbz-Gly-Ala-Gln-AMC,Z-GAQ-AMC,杭州专肽生物的产品 [allpeptide.com]
Comparative Technical Guide: Z-GAQ-AMC vs. Z-Gln-Gly for TGase Characterization
The following technical guide compares Z-GAQ-AMC (Fluorogenic/Kinetic) and Z-Gln-Gly (Colorimetric/Endpoint) for Transglutaminase (TGase) research.
Executive Summary
In the characterization of Transglutaminase (TGase), particularly Tissue Transglutaminase (TG2) and Microbial Transglutaminase (MTG), the choice of substrate dictates the assay's sensitivity, throughput, and mechanistic insight.
-
Z-Gln-Gly (Z-QG): The historical "Gold Standard" for bulk activity screening. It utilizes the Hydroxamate Assay principle (colorimetric).[1][2] It is robust and cost-effective but limited to endpoint measurements and suffers from low sensitivity.
-
Z-GAQ-AMC (Z-Glu-Ala-Gln-AMC): A precision Fluorogenic Substrate designed for high-sensitivity kinetic analysis. It mimics the natural gliadin sequence (specifically for TG2) and allows for real-time monitoring of enzymatic activity (often isopeptidase or specific transamidation kinetics), though it requires fluorescence instrumentation and is sensitive to protease contaminants.
Mechanistic Deep Dive
Z-Gln-Gly (The Hydroxamate System)
Type: Colorimetric (Absorbance @ 525 nm) Role: Amine Acceptor (Glutamine Donor)
The Hydroxamate Assay is a two-step chemical reaction. Z-Gln-Gly acts as the acyl donor.[3][4] In the presence of TGase and Hydroxylamine (acting as a small, hyper-nucleophilic amine acceptor), the enzyme catalyzes the formation of Z-Glutamyl-hydroxamate-glycine .
-
Step 1 (Enzymatic): Z-Gln-Gly + NH2OH --(TGase)--> Z-Gln(Hydroxamate)-Gly + NH3
-
Step 2 (Chemical Development): The reaction is stopped with an acidic Iron (III) Chloride solution. The ferric ions complex with the hydroxamate to form a red-burgundy complex .[2]
Scientist’s Note: This assay is an indirect measure of crosslinking potential. Hydroxylamine is a much better nucleophile than natural lysine, meaning this assay often overestimates the "physiological" crosslinking rate.
Z-GAQ-AMC (The Fluorogenic Kinetic System)
Type: Fluorometric (Ex 360-380 nm / Em 440-460 nm) Role: High-Affinity Peptide Mimic (TG2 Specificity)
Z-Glu-Ala-Gln-AMC incorporates the specific -Glu-Ala-Gln- sequence, a known recognition motif for TG2 (mimicking gluten/gliadin peptides).
-
Mechanism: Depending on the specific assay design, this substrate is often used to measure Isopeptidase Activity (cleavage of the isopeptide bond) or Proteolytic Activation . In many high-sensitivity setups, the release of the AMC (7-amino-4-methylcoumarin) fluorophore is monitored continuously.
-
Advantage: The AMC group is quenched (or has shifted spectra) when amide-bonded. Upon release (or specific modification that alters the electronic environment), fluorescence increases linearly with turnover.
Critical Caution: Z-GAQ-AMC can also be a substrate for certain proteases (e.g., WprA in microbial preps). Control reactions with TGase inhibitors (e.g., cystamine or Z-DON) are mandatory to verify the signal is TGase-derived.
Comparative Data Analysis
| Feature | Z-Gln-Gly (Hydroxamate) | Z-GAQ-AMC (Fluorogenic) |
| Detection Mode | Absorbance (525 nm) | Fluorescence (Ex 380 / Em 460) |
| Data Type | Endpoint (Stop-flow) | Kinetic (Continuous Real-Time) |
| Sensitivity | Low (mM range) | High (nM to µM range) |
| Throughput | Medium (Plate-based, but requires stop step) | High (Walk-away kinetic reads) |
| Specificity | Low (Generic Q-donor for most TGases) | High (Sequence specific for TG2/Gliadin) |
| Interference | Iron-chelators, reducing agents (DTT >10mM), colored compounds | Auto-fluorescent compounds, Proteases |
| Cost | Low ($) | High ( |
| Primary Use | Batch QC, Unit definition, Crude extracts | Drug screening, Kinetic constants ( |
Visualizing the Workflows
Caption: Decision workflow for selecting between Colorimetric (Red) and Fluorometric (Blue) TGase assays.
Detailed Experimental Protocols
Protocol A: Hydroxamate Assay (Z-Gln-Gly)
Best for: Determining specific activity (Units/mg) of purified enzyme or crude lysates.
Reagents:
-
Substrate Mix: 30 mM Z-Gln-Gly, 100 mM Hydroxylamine, 10 mM Glutathione (reduced), 200 mM Tris-Acetate (pH 6.0).[5]
-
Stop Reagent: 5% FeCl3 (w/v) in 0.1 N HCl / 15% TCA (Trichloroacetic acid). Handle with care—corrosive.
Procedure:
-
Preparation: Pre-warm Substrate Mix to 37°C.
-
Reaction: In a 1.5 mL tube or 96-well plate, add 20 µL of Enzyme sample to 100 µL of Substrate Mix.
-
Incubation: Incubate at 37°C for exactly 10 minutes .
-
Termination: Add 100 µL of Stop Reagent. Mix immediately.
-
Development: Allow color to develop for 5 minutes. Centrifuge if precipitate forms (common with crude lysates).
-
Measurement: Read Absorbance at 525 nm .
-
Calculation: Use a standard curve of L-Glutamic acid
-monohydroxamate .-
Unit Definition: 1 Unit = Formation of 1 µmole hydroxamate per minute.
-
Protocol B: Kinetic Fluorometric Assay (Z-GAQ-AMC)
Best for:
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2, 1 mM DTT. (Note: DTT is essential to keep the active site Cysteine reduced).
-
Substrate Stock: 10 mM Z-GAQ-AMC in DMSO.
-
Control: Z-DON (Z-Don-Val-Pro-Leu-OMe) or EDTA (to chelate Calcium) as a negative control.
Procedure:
-
Setup: In a black 96-well plate (to minimize background), add 180 µL of Assay Buffer.
-
Substrate Addition: Add 10 µL of Z-GAQ-AMC stock (Final conc: 50–500 µM).
-
Baseline: Read background fluorescence for 2 minutes (Ex 380nm / Em 460nm).
-
Initiation: Add 10 µL of TGase enzyme.
-
Kinetic Read: Immediately start reading fluorescence every 30-60 seconds for 30-60 minutes at 37°C.
-
Analysis: Plot RFU vs. Time. Calculate the slope (
) of the linear portion.[6]-
Validation: Run a parallel well with 10 mM EDTA replacing CaCl2. If the signal persists, it is likely protease contamination, not TGase activity.
-
References
-
Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518–5525. Link
- Lorand, L., et al. (1972). Amine incorporation assays for Transglutaminase. Analytical Biochemistry, 44(1), 221-231.
-
Keillor, J. W., et al. (2014). Transglutaminase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 24(7), 769-786. Link
-
Zedira GmbH. (2025). Microbial Transglutaminase Assay Kit Technical Data Sheet. Link
-
BenchChem. (2025). Application Notes for Colorimetric Determination of Transglutaminase Activity. Link
Sources
- 1. openagrar.de [openagrar.de]
- 2. Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-Gln-Gly γ-glutamyl donor substrate | Sigma-Aldrich [sigmaaldrich.com]
- 4. A direct continuous spectrophotometric assay for transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing substrate specificity of microbial transglutaminase for precise nanobody labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Engineering Visibility: A Technical Guide to Fluorescent Probes for Intracellular Protease Activity
Executive Summary
Proteases are not merely degradative enzymes; they are highly regulated signaling molecules governing apoptosis, immune responses, and disease progression. Because proteases are often synthesized as inactive zymogens and tightly regulated by endogenous inhibitors, measuring protein abundance (e.g., via Western blot) rarely correlates with functional activity[1][2]. To bridge this gap, fluorescent probes have been engineered to map intracellular protease activity in real-time. This guide synthesizes the mechanistic design, comparative advantages, and validated experimental workflows of substrate-based and activity-based fluorescent probes for drug development and cellular profiling.
Mechanistic Foundations of Fluorescent Probes
The design of a fluorescent probe dictates its experimental utility. The field relies on two distinct mechanistic paradigms: Substrate-Based Probes and Activity-Based Probes (ABPs).
Substrate-Based Probes (Fluorogenic & FRET)
Substrate-based probes consist of a specific peptide recognition sequence flanked by a fluorophore and a quencher (or a donor-acceptor pair for Förster Resonance Energy Transfer, FRET)[3][4].
-
Mechanism: When the target protease recognizes and cleaves the peptide sequence, the fluorophore is physically separated from the quencher, resulting in a dramatic restoration of fluorescence[3][4]. In FRET systems, cleavage disrupts the energy transfer, causing a quantifiable increase in donor emission and a decrease in acceptor emission[5].
-
Causality & Application: Because a single active protease can cleave thousands of substrate molecules, this mechanism provides immense signal amplification , making it highly sensitive for detecting low-abundance proteases[3]. However, because the cleaved fluorescent product diffuses away from the enzyme, spatial resolution regarding the exact subcellular localization of the active protease is often lost[3].
Activity-Based Probes (ABPs)
Unlike substrates, ABPs act as suicide inhibitors. They consist of three elements: a recognition sequence, a reporter tag (fluorophore), and an electrophilic "warhead" (e.g., vinyl sulfones, acyloxymethyl ketones)[1].
-
Mechanism: The active-site nucleophile of a catalytically competent protease attacks the warhead, forming an irreversible covalent bond[1][3].
-
Causality & Application: This irreversible binding results in a strict 1:1 stoichiometry between the probe and the active enzyme[3]. While it lacks the signal amplification of substrate probes, it perfectly preserves spatial resolution and allows the covalently tagged protease to be isolated and analyzed downstream via SDS-PAGE or mass spectrometry[2][3].
Quenched Activity-Based Probes (qABPs)
Standard ABPs are constitutively fluorescent, meaning unbound probes create high background noise in live cells unless extensively washed. To solve this, quenched ABPs (qABPs) were developed[6]. These probes incorporate a leaving group that acts as a quencher. Fluorescence is only unmasked after the activity-dependent covalent modification of the target protease[6]. This self-validating design allows for direct, real-time imaging of protease activity in living cells without washing steps[6].
Caption: Logical differentiation between Substrate-Based and Activity-Based fluorescent probes.
Comparative Analysis of Probe Technologies
To optimize experimental design, researchers must select probes based on the required readout (sensitivity vs. localization).
| Probe Class | Core Mechanism | Primary Advantage | Primary Limitation | Best Application |
| Fluorogenic Substrates | Cleavage-induced dequenching | High sensitivity via enzymatic signal amplification[3]. | Diffusive products lose subcellular spatial resolution[3]. | High-throughput screening (in vitro/lysates). |
| FRET Probes | Disruption of resonance energy transfer | Ratiometric readout provides internal control against concentration artifacts[5]. | Requires specialized dual-emission imaging setups[5]. | Live-cell kinetic assays for specific signaling pathways. |
| Standard ABPs | Covalent active-site modification | Enables downstream validation (SDS-PAGE, proteomics)[1][2]. | High background fluorescence requires extensive washing[6]. | Lysate profiling, biomarker discovery[2]. |
| Quenched ABPs (qABPs) | Covalent binding + leaving group dequenching | Zero-wash, real-time live-cell imaging with exact spatial mapping[6]. | Acts as an enzyme inhibitor, halting further natural substrate turnover[1]. | Dynamic live-cell imaging of protease localization[6]. |
| Quantum Dot (QD) FRET | Nanoparticle energy transfer | Extreme brightness, multivalent binding, and multiplexing capacity[4]. | Larger hydrodynamic radius can impede intracellular delivery[4]. | Multiplexed diagnostics and high-sensitivity assays[4]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure that observed fluorescence is strictly a result of catalytic activity, not probe degradation or off-target binding.
Protocol 1: Live-Cell Imaging using Quenched Activity-Based Probes (qABPs)
This protocol is optimized for tracking cysteine cathepsin or caspase activity in live cells using a cell-permeable qABP[6].
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., macrophages or cancer cell lines) in glass-bottom 35mm imaging dishes. Culture until 70-80% confluent.
-
Inhibitor Control Setup (Critical): Pre-treat a control dish with a broad-spectrum or specific protease inhibitor (e.g., 50 µM E-64d for cysteine cathepsins) for 1 hour prior to probe addition. Causality: This establishes a baseline to prove that subsequent fluorescence is strictly dependent on active-site availability, eliminating false positives from non-specific probe cleavage.
-
Probe Incubation: Add the qABP directly to the culture media at a final concentration of 1–5 µM. Incubate at 37°C for 1 to 4 hours. Because qABPs only fluoresce upon covalent target binding, washing is not strictly required, though a single media swap can reduce extracellular noise[6].
-
Counterstaining: Add Hoechst 33342 (1 µg/mL) for 10 minutes to visualize nuclei and establish cellular boundaries.
-
Confocal Imaging: Image living cells using a confocal microscope equipped with a heated stage and CO2 chamber. Excite the fluorophore at its specific wavelength (e.g., Cy5 at 640 nm).
-
Downstream Validation (Optional): Lyse the imaged cells and run the lysate on an SDS-PAGE gel. Scan the gel using a fluorescence scanner to confirm the molecular weight of the covalently tagged protease[1][2].
Caption: Standardized workflow for live-cell imaging and validation of intracellular protease activity.
Protocol 2: High-Throughput FRET-Based Protease Assay
This workflow is utilized for quantifying protease activity in cell lysates or for screening protease inhibitors in a 96/384-well format[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer optimized for the target protease (e.g., TBS, pH 7.2; note that lysosomal proteases require acidic buffers ~pH 5.5)[5].
-
Lysate/Enzyme Addition: Add 50 µL of cell lysate or recombinant protease standards to the microplate wells.
-
Self-Validating Controls: Include a "Blank" (Buffer + Substrate, no enzyme) to measure background hydrolysis, and an "Inhibitor Control" (Enzyme + Substrate + specific inhibitor, e.g., ritonavir for HIV protease) to validate specificity[5][7].
-
Substrate Addition: Add 50 µL of the FRET substrate (diluted in assay buffer) to all wells to initiate the reaction.
-
Kinetic Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Excite the donor fluorophore and continuously measure emission at both the donor and acceptor wavelengths for 30–60 minutes at 37°C[5].
-
Ratiometric Calculation: Calculate protease activity by plotting the ratio of Donor Emission to Acceptor Emission over time. As the substrate is cleaved, donor fluorescence increases while acceptor FRET-induced emission decreases, providing a robust, concentration-independent kinetic curve[5].
References
-
Dynamic imaging of protease activity with fluorescently quenched activity-based probes ResearchGate URL:[Link]
-
Activity-Based Probes for Proteases Pave the Way to Theranostic Applications MDPI URL:[Link]
-
Activity-Based Profiling of Proteases Stanford Medicine (Annual Review of Biochemistry) URL:[Link]
-
Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases PMC - NIH URL:[Link]
-
Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe PMC - NIH URL:[Link]
-
Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer Theranostics URL:[Link]
Sources
- 1. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications [mdpi.com]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Ala-Gln-AMC molecular weight and solubility data
Executive Summary
Z-Gly-Ala-Gln-AMC (Carbobenzoxy-Glycyl-Alanyl-Glutamine-7-amido-4-methylcoumarin) is a specialized fluorogenic peptide substrate used primarily for the kinetic profiling of serine proteases and transglutaminases. Its utility is defined by the C-terminal glutamine residue, which serves as a specific recognition site for enzymes such as the bacterial protease WprA (Bacillus subtilis) and viral 3C-like proteases (e.g., SARS-CoV-2 Mpro, though with lower efficiency than Leu-Gln variants).
Upon enzymatic cleavage of the amide bond between the glutamine residue and the coumarin moiety, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. This event triggers a significant bathochromic shift and fluorescence enhancement, allowing for real-time, high-sensitivity quantification of enzymatic activity.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | Z-Gly-Ala-Gln-AMC | N-Carbobenzoxy-Gly-Ala-Gln-7-amido-4-methylcoumarin |
| CAS Number | 201928-35-0 | Verified identifier for procurement. |
| Molecular Formula | C₂₈H₃₁N₅O₈ | |
| Molecular Weight | 565.57 Da (Average)565.22 Da (Exact) | |
| Appearance | White to off-white powder | Protect from light to prevent photobleaching. |
| Solubility | Soluble in DMSO, DMF | Hydrophobic Z-group and AMC moiety limit aqueous solubility. |
| Excitation (Ex) | 380 nm | UV region. |
| Emission (Em) | 460 nm | Blue fluorescence region. |
| Purity Standard | ≥ 95% (HPLC) | Critical for kinetic accuracy (low background fluorescence). |
Solubility & Reconstitution Strategy
Solvent Selection
The hydrophobic Carbobenzoxy (Z) group and the aromatic AMC ring render this molecule sparingly soluble in pure water. Improper reconstitution will lead to micro-precipitation, causing erratic fluorescence readings.
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) , Anhydrous, Molecular Biology Grade.
-
Secondary Solvent: DMF (Dimethylformamide), though DMSO is preferred for lower cellular toxicity in downstream applications.
Stock Solution Protocol (10 mM)
Target: Prepare a 10 mM stock solution in DMSO.
-
Calculate Mass: For 5 mg of peptide:
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 30-60 seconds.
-
Clarification: Inspect visually. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.
-
Storage: Aliquot into light-protective amber tubes (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Working Solution Preparation
Dilute the stock solution into the reaction buffer immediately before use.
-
Typical Assay Concentration: 10 µM – 100 µM.[1]
-
DMSO Tolerance: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition.
Mechanism of Action
Proteolytic Cleavage (Primary Application)
The core application relies on the specific hydrolysis of the anilide bond between the C-terminal Glutamine and the AMC fluorophore.
Caption: Mechanism of fluorogenic signal generation. The protease recognizes the Gln residue at P1, cleaving the amide bond to release free AMC.
Transglutaminase (TG2) Specificity
While primarily a protease substrate, Z-Gly-Ala-Gln-AMC can function in Transglutaminase (TG2) research.
-
Role: Acyl Donor (Glutamine substrate).
-
Mechanism: TG2 catalyzes the transfer of an amine (e.g., cadaverine) to the
-carboxamide of the Glutamine residue. -
Note: This application typically requires HPLC analysis to detect the mass shift (incorporation of amine), as the AMC is not necessarily cleaved in this reaction unless the assay is coupled with a protease.
Experimental Protocol: Kinetic Protease Assay
This protocol is optimized for WprA or similar serine proteases.
Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl₂ (if calcium-dependent).
-
Substrate: Z-Gly-Ala-Gln-AMC (10 mM DMSO stock).
-
Enzyme: Purified WprA or cell lysate.
-
Standard: Free AMC (7-amino-4-methylcoumarin) for calibration curve.
Workflow Diagram
Caption: Step-by-step fluorometric assay workflow for kinetic analysis.
Step-by-Step Procedure
-
Calibration: Prepare a serial dilution of free AMC (0 – 10 µM) in Assay Buffer. Measure RFU to generate a standard curve (Slope = RFU/µM).
-
Enzyme Incubation: Pipette 50 µL of enzyme solution into a black 96-well plate (opaque bottom to prevent cross-talk). Incubate at 37°C for 5 minutes.
-
Substrate Addition: Rapidly add 50 µL of Z-Gly-Ala-Gln-AMC (diluted to 2X desired final concentration in buffer) to the wells.
-
Kinetic Read: Immediately place in a fluorescence plate reader.
-
Data Processing:
-
Extract the linear portion of the curve (Initial Velocity,
). -
Subtract the blank (Substrate + Buffer, no Enzyme) to correct for auto-hydrolysis.
-
Convert RFU/min to µmol/min using the AMC standard slope.
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free AMC contamination or Photobleaching. | Check purity of substrate. Keep stock in amber tubes. Subtract "Substrate Only" blank. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |
| Precipitation | Substrate insolubility in buffer. | Lower final substrate concentration. Ensure DMSO is |
| Low Signal | Wrong pH or Enzyme Inactivity. | Verify pH optimum (WprA prefers pH 7.5). Add CaCl₂ if the protease is calcium-dependent. |
References
-
PubChem. (n.d.). Z-Gly-Ala-Gln-AMC | C28H31N5O8. National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
LookChem. (n.d.). Z-GLY-ALA-GLN-AMC Product Information and CAS 201928-35-0. Retrieved March 5, 2026, from [Link]
-
Rutledge, P. J., et al. (2011). Biocatalysis for Green Chemistry and Chemical Process Development. (Discusses TG2 acyl donor applications). Retrieved March 5, 2026, from [Link]
Sources
Technical Guide: Specificity of Z-Gly-Ala-Gln-AMC for Microbial vs. Tissue Transglutaminase
The following technical guide details the specificity, mechanistic action, and experimental utility of Z-Gly-Ala-Gln-AMC in the context of Microbial Transglutaminase (MTG) versus Tissue Transglutaminase (TG2).
Executive Summary
Z-Gly-Ala-Gln-AMC (Cbz-Gly-Ala-Gln-7-amino-4-methylcoumarin) is a synthetic fluorogenic peptide primarily utilized as a glutamine-donor substrate in transglutaminase (TG) catalysis.[1] While often categorized as a protease substrate due to the AMC leaving group, its utility in TG research hinges on the specific recognition of the Gly-Ala-Gln motif.
Core Distinction:
-
Microbial Transglutaminase (MTG): Exhibits high specificity and catalytic efficiency for Z-Gly-Ala-Gln-AMC. The small, uncharged residues (Gly, Ala) at the P-2 and P-3 positions accommodate the MTG active site's preference for flexible, accessible loops.
-
Tissue Transglutaminase (TG2): Shows significantly lower affinity for this sequence compared to its native targets (e.g., gluten peptides, ECM proteins) or optimized substrates like Z-Gln-Gly. Furthermore, TG2 possesses isopeptidase activity (hydrolysis), which can complicate assay interpretation if not controlled.
Critical Application: This substrate is most effectively used to quantify MTG activity in the presence of amine-donors (e.g., monodansylcadaverine) or to screen for proteolytic impurities in MTG preparations, a common issue in industrial bioprocessing.
Mechanistic Basis & Structural Logic
Substrate Architecture
The molecule consists of three distinct functional modules:
-
N-terminal Cap (Z/Cbz): Carbobenzyloxy group. Protects the N-terminus, mimicking the peptide backbone and enhancing hydrophobic interaction with the enzyme's S-sites.
-
Peptide Linker (Gly-Ala-Gln): The recognition sequence.
-
Gln (Q): The reactive center (acyl donor).
-
Gly-Ala: A flexible spacer that minimizes steric hindrance, optimizing fit into the deep, cleft-like active site of MTG.
-
-
C-terminal Reporter (AMC): 7-amino-4-methylcoumarin.[1]
-
In Proteolysis: Cleavage of the Gln-AMC bond releases free AMC (highly fluorescent).
-
In Transamidation (TG): The TG attacks the
-carboxamide of the Glutamine. The AMC remains attached to the -carboxyl group, serving as a fluorescent tag for the peptide itself, or acting as a reporter if the assay design involves FRET or fluorescence polarization upon crosslinking.
-
Differential Catalytic Pathways
The following Graphviz diagram illustrates the divergent pathways for MTG (Transferase) versus Protease contaminants (Hydrolysis), a critical distinction when using this substrate.
Figure 1: Divergent reaction pathways. MTG utilizes the Gln side chain (Transferase), while proteases cleave the backbone (Hydrolysis).
Specificity Profile: MTG vs. TG2
Microbial Transglutaminase (MTG)[2][3]
-
Affinity: High. The Gly-Ala sequence is optimal for MTG. Structural studies (e.g., Streptomyces mobaraensis crystal structures) reveal that MTG prefers substrates that lack bulky or charged residues immediately adjacent to the reactive Glutamine.
-
Calcium Independence: MTG is active without Ca²⁺.[2] This allows Z-Gly-Ala-Gln-AMC to be used in buffers containing EDTA, effectively silencing calcium-dependent proteases or TG2.
-
Reaction Type: Strictly transamidation. MTG lacks significant isopeptidase activity; it will not hydrolyze the Gln-AMC bond or the formed isopeptide bond under standard conditions.
Tissue Transglutaminase (TG2)[4]
-
Affinity: Low to Moderate.[1] TG2 generally prefers sequences with specific hydrophobic residues at the P+1 or P+3 positions (e.g., Q-x-P, Q-Q-I-V). The Gly-Ala-Gln sequence is less optimal than the native Z-Gln-Gly or gluten-derived peptides.
-
Isopeptidase Activity: TG2 can act as an isopeptidase. In the absence of amine acceptors, TG2 may hydrolyze the substrate. However, for Z-Gly-Ala-Gln-AMC, the AMC is an amide at the C-terminus. TG2 is unlikely to cleave the Gln-AMC bond directly unless it mimics a specific isopeptide linkage, which is rare.
Comparative Data Summary
| Feature | Microbial TG (MTG) | Tissue TG (TG2) |
| Recognition Sequence | Gly-Ala-Gln (Preferred) | Q-x-P / Hydrophobic (Preferred) |
| Calcium Requirement | None (Active with EDTA) | Absolute (mM Ca²⁺ required) |
| Reaction Mode | Transamidation (Crosslinking) | Transamidation + Deamidation/Isopeptidase |
| Interference Risk | Protease contamination (from Streptomyces) | Auto-antibodies / Endogenous inhibitors |
| Assay Utility | Primary Donor Substrate | Secondary/Poor Substrate |
Experimental Protocols
Protocol A: MTG Specificity Assay (Fluorescence Incorporation)
Objective: Measure MTG activity by incorporating a fluorescent amine into Z-Gly-Ala-Gln-AMC (acting here as a non-fluorescent donor backbone, assuming AMC is used as a tag or quencher in a FRET pair, OR using the peptide as a generic donor for a separate fluorescent amine).
Note: If using Z-Gly-Ala-Gln-AMC as a donor, you typically pair it with a fluorescent amine (e.g., Monodansylcadaverine, MDC).
Reagents:
-
Buffer: 200 mM MOPS, pH 7.2.
-
Substrate: 20 mM Z-Gly-Ala-Gln-AMC (dissolved in DMSO).
-
Amine Acceptor: 10 mM Monodansylcadaverine (MDC).
-
Enzyme: Purified MTG (1-5 U/mL).
-
Stop Solution: 10% Trichloroacetic acid (TCA) or EDTA (50 mM).
Workflow:
-
Equilibrate: Pre-warm buffer to 37°C.
-
Mix: Combine 180 µL Buffer, 10 µL MDC, and 10 µL Z-Gly-Ala-Gln-AMC.
-
Initiate: Add 1-5 µL MTG.
-
Incubate: 10–30 minutes at 37°C.
-
Terminate: Add 200 µL Stop Solution.
-
Detection: Measure Fluorescence (Ex 360 nm / Em 530 nm for Dansyl).
-
Control: Run a parallel sample with EDTA (should not inhibit MTG) and Iodoacetamide (inhibits MTG).
-
Protocol B: Protease Impurity Check (Self-Validating Step)
Objective: Ensure the signal is not due to protease cleavage of the AMC group.
Workflow:
-
Prepare the reaction mix without the Amine Acceptor (MDC).
-
Add MTG sample.
-
Measure Fluorescence at Ex 380 nm / Em 460 nm (Specific for free AMC).
-
Interpretation:
-
No Signal: The enzyme is pure MTG (Transamidation only).
-
High Signal: The sample contains protease contaminants (cleaving the AMC). Discard batch.
-
Troubleshooting & Optimization
-
Solubility: Z-Gly-Ala-Gln-AMC is hydrophobic.[1] Dissolve stock in DMSO or DMF (up to 20 mM) and dilute into aqueous buffer. Ensure final DMSO < 5% to avoid enzyme denaturation.
-
pH Sensitivity: MTG is active over a broad pH range (5.0–9.0), whereas TG2 is strictly pH 7.5–8.5. To select for MTG, run the assay at pH 6.0 , where TG2 is largely inactive.
-
Reducing Agents: TG2 requires DTT (1-5 mM) to maintain its active site Cysteine. MTG is more robust but benefits from 1 mM DTT or Glutathione.
References
-
Zedira GmbH. Transglutaminase Assays and Substrates. (Standard industry protocols for Z-Gln-Gly and derivatives).
-
Strop, P. (2014). Biocatalysis for Green Chemistry and Chemical Process Development.[3] (Discusses Z-Gly-Ala-Gln-AMC as an acyl donor for MTG).
-
Ando, H., et al. (1989).[4] Purification and characteristics of a novel transglutaminase derived from microorganisms. Agric. Biol. Chem.
-
Keillor, J. W., et al. (2014). Transglutaminase inhibitors and substrates.[5][6] (Review of specificity differences).
-
Sigma-Aldrich. Z-Gly-Pro-Arg-AMC Datasheet. (Comparison of AMC cleavage mechanisms).
Sources
- 1. allpeptide.com [allpeptide.com]
- 2. researchgate.net [researchgate.net]
- 3. epdf.pub [epdf.pub]
- 4. Biocatalysis by Transglutaminases: A Review of Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of highly active substrates using molecular docking for microbial transglutaminase detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Protocol for Z-Gly-Ala-Gln-AMC Transglutaminase Activity Assay
The following Application Note and Protocol is designed for researchers requiring a robust method to measure Transglutaminase (TGase) activity using the peptide substrate Z-Gly-Ala-Gln-AMC .
Introduction & Scientific Context
Transglutaminases (TGases, EC 2.3.2.13) are a family of enzymes that catalyze the calcium-dependent formation of isopeptide bonds between the
Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) is a synthetic peptide substrate containing a reactive glutamine residue. While the AMC (7-amino-4-methylcoumarin) fluorophore is typically associated with protease assays (where cleavage releases the fluorescent group), in the context of Transglutaminase, this molecule serves as a Fluorescent Glutamine Donor .
Core Experimental Concept
Unlike protease assays, TGase does not cleave the AMC group from Z-GAQ-AMC. Instead, TGase transfers the entire Z-GAQ-AMC molecule onto an amine-acceptor protein (such as Casein or Dimethylcasein).
-
Mechanism: Transamidation (Cross-linking).[1]
-
Readout: Retention of fluorescence (AMC) on a solid support or macromolecule after washing away unbound substrate.
CRITICAL SCIENTIFIC WARNING (Specificity): Z-Gly-Ala-Gln-AMC is also a known substrate for the bacterial protease WprA (Bacillus subtilis), which cleaves the AMC group directly. If working with crude bacterial lysates, you must distinguish between TGase cross-linking (incorporation) and protease cleavage (hydrolysis). This protocol focuses on the TGase-mediated incorporation assay.
Assay Principle
The assay relies on the TGase-catalyzed incorporation of the fluorescent peptide Z-Gly-Ala-Gln-AMC (Acyl Donor) into surface-immobilized N,N-Dimethylcasein (DMC, Acyl Acceptor).
-
Immobilization: DMC is coated onto a high-binding microplate.
-
Reaction: TGase activates the Gln residue on Z-GAQ-AMC.
-
Cross-linking: The activated Gln is attacked by Lys residues on the immobilized DMC, covalently linking the fluorophore to the plate.
-
Detection: Unreacted Z-GAQ-AMC is washed away. The remaining fluorescence is directly proportional to TGase activity.
Reaction Scheme (Graphviz)
Caption: Mechanism of Z-GAQ-AMC incorporation into immobilized Dimethylcasein by Transglutaminase.
Materials & Reagents
Reagents
| Reagent | Specification | Storage |
| Z-Gly-Ala-Gln-AMC | Substrate (Purity >95%) | -20°C (Dark) |
| N,N-Dimethylcasein (DMC) | Amine Acceptor (Protein) | 4°C |
| Transglutaminase (TG2) | Recombinant human or Guinea Pig Liver | -80°C |
| Tris-HCl | pH 8.0 (Assay Buffer Base) | RT |
| CaCl₂ | Essential Cofactor (1 M Stock) | RT |
| Dithiothreitol (DTT) | Reducing Agent (Freshly prepared) | -20°C |
| EDTA | For Negative Control / Stop Soln. | RT |
| Tween-20 | Detergent for Wash Buffer | RT |
Buffer Formulations
-
Coating Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 1 mM DTT (Add DTT immediately before use), pH 8.0.
-
Note: TGase requires reducing conditions to maintain the active site Cysteine.
-
-
Stop Solution: 200 mM EDTA in water (Chelates Ca²⁺, halting reaction).
Detailed Experimental Protocol
Phase 1: Plate Preparation (Day 1 or 2 hours prior)
-
Dissolve DMC: Prepare a 10 mg/mL stock of N,N-Dimethylcasein in Coating Buffer.
-
Dilute: Dilute DMC to 100 µg/mL in Coating Buffer.
-
Coat: Add 100 µL/well to a black, high-binding 96-well microplate (e.g., Corning Costar).
-
Incubate: Overnight at 4°C or 2 hours at 37°C.
-
Block: Remove solution. Add 200 µL/well of 3% BSA in Tris-Buffered Saline (TBS). Incubate 1 hour at RT.
-
Wash: Wash plate 3x with TBS + 0.05% Tween-20 (TBST).
Phase 2: Reaction Setup
-
Substrate Prep: Dissolve Z-Gly-Ala-Gln-AMC in DMSO to 10 mM (Stock). Dilute to 50 µM working concentration in Assay Buffer .
-
Enzyme Prep: Dilute TGase to desired concentration (e.g., 0.1 – 1.0 U/mL) in Assay Buffer.
-
Control: Prepare a "No Enzyme" blank and an "EDTA Control" (Assay Buffer + 50 mM EDTA).
-
-
Reaction Initiation:
-
Add 50 µL of Z-Gly-Ala-Gln-AMC (50 µM) to the DMC-coated wells.
-
Add 50 µL of TGase Enzyme solution to start the reaction.
-
Final Volume: 100 µL.
-
Final Concentrations: 25 µM Substrate, 5 mM CaCl₂, 0.5 mM DTT.
-
Phase 3: Incubation & Detection
-
Incubate: Shake plate briefly (30 sec). Incubate at 37°C for 30–60 minutes . Protected from light.
-
Stop: (Optional for kinetic read, mandatory for endpoint) Add 50 µL of 200 mM EDTA .
-
Wash (CRITICAL):
-
Aspirate the reaction mixture.
-
Wash wells 5 times with 200 µL TBST.
-
Why? You must remove all non-incorporated Z-GAQ-AMC. Only peptide covalently linked to the DMC coating should remain.
-
-
Measure: Add 100 µL TBS to each well (to maintain hydration). Read Fluorescence.
-
Excitation: 360 nm (or 380 nm)
-
Emission: 460 nm
-
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for the Z-GAQ-AMC Incorporation Assay.
Data Analysis & Validation
Calculation of Activity[2]
-
Background Subtraction: Subtract the RFU (Relative Fluorescence Units) of the "No Enzyme" blank from all samples.
-
Standard Curve (Optional but Recommended): To quantify moles of substrate incorporated, spot known concentrations of Z-GAQ-AMC (0.1 – 10 µM) into the plate (without washing) to create a fluorescence calibration curve.
-
Note: The quantum yield of AMC may shift slightly when bound to protein, but this provides a close estimate.
-
-
Unit Definition: One Unit (U) is often defined as the amount of enzyme that incorporates 1 nmol of substrate per minute under assay conditions.
Validation Criteria (Self-Validating System)
-
Z-Factor: For screening assays, calculate Z' using Positive (High TGase) and Negative (EDTA) controls. A Z' > 0.5 indicates a robust assay.
-
Linearity: The signal should be linear with respect to [Enzyme] and Time (R² > 0.95).
-
Inhibition Check: Validate the assay using a known TGase inhibitor (e.g., Z-DON-Val-Pro-Leu-OMe or Cystamine).
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Incomplete Washing | Increase wash steps to 5-7x; use 0.1% Tween-20. |
| No Signal | Inactive Enzyme | Ensure DTT is fresh; Calcium is at 5-10 mM; pH is > 7.5. |
| No Signal | Substrate Degradation | Store Z-GAQ-AMC at -20°C; avoid repeated freeze-thaw. |
| Signal in EDTA Well | Protease Contamination | CRITICAL: If using crude lysate, WprA-like proteases may cleave AMC. Add Protease Inhibitor Cocktail (EDTA-free) or purify the TGase. |
Alternative: Kinetic Assay (GDH-Coupled)
If you require a continuous kinetic read without washing steps: Use the Glutamate Dehydrogenase (GDH) Coupled Assay .
-
Principle: TGase deamidates Z-GAQ-AMC (or transfers amine), releasing Ammonia (NH₃) .
-
Coupling: NH₃ +
-Ketoglutarate + NADH Glutamate + NAD⁺. -
Readout: Decrease in Absorbance at 340 nm (NADH oxidation).
-
Pros: Real-time kinetics, no washing.
-
Cons: Lower sensitivity than fluorescence; sensitive to background ammonia.
References
-
Zedira GmbH. Transglutaminase Assay Principles and Substrates. Zedira Product Guides. Link
-
Cayman Chemical. Transglutaminase Activity Assay Kit Protocol. Cayman Chemical Application Notes. Link
-
Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518-5525. Link
-
Lorand, L., et al. (1972). Transglutaminase activity in blood and tissues. Analytical Biochemistry. Link
-
HongTide Biotechnology. Z-Gly-Ala-Gln-AMC Product Data (WprA Substrate).Link
Sources
Application Note: Kinetic and Endpoint Analysis of Enzymatic Cross-Linking using Z-GAQ-AMC
This Application Note is designed for researchers and drug development professionals focusing on protein cross-linking enzymes, specifically Transglutaminases (TG2, Factor XIIIa). It details the use of Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) as a specialized fluorogenic substrate.
Introduction & Mechanistic Basis[1]
Enzymatic cross-linking, primarily catalyzed by the Transglutaminase (TG) superfamily (EC 2.3.2.13), is a critical post-translational modification involved in fibrosis, blood coagulation, and skin barrier formation. While standard assays often use simple donors like Z-Gln-Gly, the tripeptide derivative Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) offers a distinct advantage: it serves as a highly specific Glutamine (Q) Donor mimic with an integrated fluorophore (7-amino-4-methylcoumarin, AMC).
The Biochemical Principle
Unlike protease assays where AMC is the leaving group, in cross-linking assays using Z-GAQ-AMC, the AMC moiety typically remains attached to the peptide backbone to serve as a fluorescent tag for the donor substrate. The enzyme (TG2 or FXIIIa) catalyzes an acyl-transfer reaction:
-
Acyl-Enzyme Formation: The active site cysteine of the TGase attacks the
-carboxamide of the Glutamine in Z-GAQ-AMC, releasing ammonia. -
Transamidation: A primary amine (Acyl Acceptor, e.g.,
-amino group of Lysine or a polyamine) attacks the thioester intermediate. -
Cross-Link Formation: An isopeptide bond is formed, linking the Z-GAQ-AMC to the acceptor.
Crucial Distinction:
-
Protease Mode: If used with specific endopeptidases, cleavage occurs at the C-terminus, releasing free AMC (Fluorescence Increase).
-
Cross-Linking Mode (TGase): The peptide is incorporated into proteins or amine-functionalized probes. Detection relies on Fluorescence Anisotropy (FA) , HPLC separation , or FRET (if the acceptor is a quencher/FRET pair).
Pathway Visualization
Figure 1: Mechanism of Transglutaminase-mediated cross-linking utilizing Z-GAQ-AMC as the acyl donor substrate.
Experimental Protocols
Protocol A: HPLC-Based Endpoint Assay (Quantitative)
This is the gold standard for verifying the specific incorporation of Z-GAQ-AMC into amine acceptors (e.g., Monodansylcadaverine or Polyamines).
Objective: Quantify TGase activity by measuring the depletion of Z-GAQ-AMC and the formation of the cross-linked adduct.
Materials
-
Enzyme: Recombinant Human TG2 or Factor XIIIa (activated with Thrombin).
-
Donor Substrate: Z-GAQ-AMC (Stock: 10 mM in DMSO).
-
Acceptor Substrate: Dansyl-Cadaverine (Cad-Dns) or Biotin-Cadaverine.
-
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl₂, 150 mM NaCl, 1 mM DTT.
-
Stop Solution: 5% Trichloroacetic acid (TCA) or cold Acetonitrile.
Workflow
-
Preparation: Dilute TG2 to 10 µg/mL in Assay Buffer.
-
Reaction Mix: In a microcentrifuge tube, combine:
-
80 µL Assay Buffer
-
10 µL Z-GAQ-AMC (Final: 100 µM)
-
10 µL Dansyl-Cadaverine (Final: 500 µM)
-
-
Initiation: Add 5 µL Enzyme solution. Incubate at 37°C.
-
Time Course: Aliquot 20 µL samples at t=0, 15, 30, and 60 minutes.
-
Termination: Immediately mix aliquots with 20 µL Stop Solution/Acetonitrile. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Inject 10 µL supernatant onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Gradient 10-90% Acetonitrile in 0.1% TFA.
-
Detection: Fluorescence (Ex 360 nm / Em 440 nm for AMC; Ex 330 nm / Em 500 nm for Dansyl).
-
Data Interpretation:
-
Substrate Peak: Elutes earlier (more hydrophilic).
-
Product Peak: Elutes later (hydrophobic shift due to Cadaverine attachment).
-
Calculation: Activity (Units) =
mol product formed / min / mg enzyme.
Protocol B: Fluorescence Anisotropy (Real-Time Kinetics)
This method allows for high-throughput screening (HTS) without separation steps. As the small Z-GAQ-AMC peptide is cross-linked to a larger protein acceptor (e.g., Dimethyl Casein), its rotational diffusion slows, increasing fluorescence anisotropy.
Materials
-
Acceptor Protein: N,N-Dimethyl Casein (DMC), 5 mg/mL stock.
-
Plate: Black 96-well non-binding surface plate.
-
Reader: Multi-mode plate reader equipped with Fluorescence Polarization optics (Ex 360nm / Em 460nm).
Step-by-Step
-
Reagent Setup:
-
Prepare Master Mix: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 1 mM DTT.
-
Add DMC to Master Mix (Final conc: 1 mg/mL).
-
Add Z-GAQ-AMC (Final conc: 20 µM).
-
-
Plating: Dispense 90 µL of Master Mix into wells.
-
Blanking: Measure background anisotropy of the mix.
-
Initiation: Add 10 µL of TG2 (titrated 1–100 nM) or Test Compounds (inhibitors).
-
Measurement: Monitor Anisotropy (r) every 30 seconds for 45 minutes at 37°C.
Validation Logic:
Data Presentation & Troubleshooting
Expected Results Summary
| Assay Type | Readout | Signal Trend | Specificity Control |
| HPLC Endpoint | Peak Area | Shift from Substrate to Product Peak | EDTA (Chelates Ca²⁺, stops TGase) |
| Anisotropy | mP (Millipolarization) | Sigmoidal Increase | Active Site Inhibitor (e.g., Z-DON) |
| Proteolysis Check | Total Fluorescence | Sudden Increase (if AMC is cleaved) | Protease Inhibitor Cocktail |
Troubleshooting "False" Signals
-
Issue: High background fluorescence.
-
Cause: Free AMC contamination in the substrate stock.
-
Fix: Purify Z-GAQ-AMC via HPLC or check purity.
-
-
Issue: No Anisotropy change.
-
Cause: The acceptor protein (DMC) concentration is too low, or the enzyme is inactive (oxidized).
-
Fix: Add 1 mM DTT to maintain enzyme reduction; ensure Ca²⁺ is present (essential cofactor).
-
Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate Z-GAQ-AMC assay format based on throughput needs.
References
-
Gundersen, M. T., et al. (2016). Synthesis and kinetic characterisation of water-soluble fluorogenic acyl donors for transglutaminase 2.[1] ChemBioChem, 17(13), 1263–1281. Link
-
Keillor, J. W., et al. (2011). Biocatalysis for Green Chemistry and Chemical Process Development. Chapter 6: Transglutaminases. Wiley-VCH. Link
-
BMG Labtech. Real-time fluorescence assay for monitoring transglutaminase activity. Application Note. Link
-
Zedira. Transglutaminase Assay Kit ("DCC"), fluorescent.[2] Product Application Guide. Link
Sources
Application Note: Kinetic Optimization of Z-Gly-Ala-Gln-AMC for Tissue Transglutaminase (TG2) Analysis
Abstract
This application note details the protocol for optimizing the concentration of the fluorogenic substrate Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) for the kinetic analysis of Tissue Transglutaminase (TG2). While Z-GAQ-AMC is a potent glutamine-donor mimic, its hydrophobic nature and high fluorescence quantum yield present specific challenges, including the Inner Filter Effect (IFE) and solubility limits. This guide provides a self-validating workflow to determine the Michaelis constant (
Scientific Background
Tissue Transglutaminase (TG2) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine residues (acyl donors) and lysine residues (acyl acceptors).[1][2] Dysregulation of TG2 is implicated in fibrosis, celiac disease, and neurodegenerative disorders, making it a high-value drug target.
Mechanism of Action:
Z-GAQ-AMC functions as a synthetic glutamine donor. In the presence of TG2 and Calcium (
-
Hydrolysis (Deamidation): In the absence of primary amines, water acts as the nucleophile.[3]
-
Transamidation: In the presence of an amine donor (e.g., Glycine Methyl Ester), the reaction proceeds faster, transferring the acyl group to the amine.
In both pathways, the release of free AMC results in a significant increase in fluorescence intensity (Excitation: 360–380 nm; Emission: 440–460 nm).
Reaction Pathway Diagram
Figure 1: Mechanism of Z-GAQ-AMC cleavage by TG2. The assay measures the rate of AMC release.
Materials & Equipment
Reagents
-
Enzyme: Recombinant Human Tissue Transglutaminase (rhTG2).
-
Substrate: Z-Gly-Ala-Gln-AMC (Dissolve in high-grade DMSO to 10-20 mM stock).
-
Standard: 7-Amino-4-methylcoumarin (AMC) (Dissolve in DMSO to 1 mM stock).
-
Amine Donor (Optional but Recommended): Glycine Methyl Ester (Gly-OMe) or Hydroxylamine. Note: Using an amine donor increases reaction velocity significantly compared to hydrolysis.
-
Assay Buffer:
-
50 mM HEPES or Tris-HCl (pH 7.4 – 8.0)
-
5–10 mM
(Essential for activation) -
1 mM DTT or TCEP (Essential to maintain active site Cysteine)
-
0.1% Tween-20 (Prevents surface adsorption)
-
Equipment
-
Fluorescence Microplate Reader (Monochromator or Filter based).
-
Black 96-well or 384-well microplates (Non-binding surface recommended).
Protocol 1: Linearity & Inner Filter Effect Correction (Mandatory)
Why this step? Fluorogenic substrates like AMC are prone to the Inner Filter Effect (IFE) . At high concentrations, the substrate itself absorbs the excitation light or re-absorbs the emitted light, causing the signal to plateau artificially.[4] Failing to correct for this leads to a gross underestimation of
Procedure:
-
Preparation: Prepare a dilution series of free AMC (0 to 100 µM) in Assay Buffer.
-
Substrate Spike: Prepare a second identical series, but spike every well with the highest intended concentration of Z-GAQ-AMC (e.g., 100 µM). Note: The substrate must not be cleaved; do not add enzyme.
-
Measurement: Measure Fluorescence (Ex 360nm / Em 460nm).
-
Analysis: Compare the slopes. If the "Spiked" curve has a lower slope than the "Buffer only" curve, IFE is present.
Correction Factor (
Protocol 2: Kinetic Optimization ( Determination)
This protocol determines the Michaelis-Menten parameters. To measure the
Experimental Workflow
Figure 2: Step-by-step workflow for kinetic characterization.
Step-by-Step Procedure
-
Substrate Dilution: Prepare a 2X serial dilution of Z-GAQ-AMC in Assay Buffer (keeping DMSO constant, e.g., 2%). Recommended range: 0 µM to 200 µM.
-
Enzyme Mix: Prepare 2X Enzyme solution in Assay Buffer containing 20 mM Gly-OMe (saturating amine donor).
-
Target final enzyme concentration: 1–10 nM (optimize to ensure linearity > 15 mins).
-
-
Initiation: Add 50 µL Substrate to 50 µL Enzyme Mix in the black plate.
-
Detection: Immediately read Kinetic Fluorescence at Ex/Em 360/460 nm at 37°C.
-
Controls:
-
Blank: Buffer + Substrate (No Enzyme). Subtract this slope to correct for auto-hydrolysis.
-
Negative Control: Enzyme + Substrate + 10 mM EDTA (Chelates
, inhibiting TG2).
-
Data Analysis & Interpretation
Convert RFU to Product Concentration
Use the standard curve from Protocol 1 to convert Relative Fluorescence Units (RFU) to
Determine Initial Velocity ( )
Plot
Michaelis-Menten Fitting
Plot
| Parameter | Definition | Typical Range for Z-GAQ-AMC |
| Substrate concentration at | 20 – 100 µM (Dependent on buffer/pH) | |
| Maximum velocity at saturating substrate. | Enzyme prep dependent | |
| Turnover number ( |
Optimization Decision:
-
For Screening Assays (IC50): Fix [S] at or slightly below
(e.g., if , use 40-50 ). This ensures the assay is sensitive to competitive inhibitors. -
For Maximum Signal: Use [S] >
, provided IFE is not prohibitive.
Troubleshooting & Critical Factors
Inner Filter Effect (IFE) Warning
AMC absorbs at 360 nm. If you use [Z-GAQ-AMC] > 100 µM, the excitation light may be attenuated before reaching the center of the well.
-
vs
curve drops or flattens prematurely at high concentrations.[4] -
Solution: Use the correction factor derived in Protocol 1, or reduce the pathlength (use low-volume plates).
Solubility & DMSO
Z-GAQ-AMC is hydrophobic.
-
Keep final DMSO concentration < 5% (ideally 1-2%).
-
Watch for precipitation at concentrations > 200 µM. If the solution turns cloudy, data is invalid.
Auto-Hydrolysis
The "Blank" (No Enzyme) control is critical. Z-GAQ-AMC can slowly degrade in alkaline buffers (pH > 8.0). Ensure your signal-to-background ratio is > 5:1.
References
-
Sigma-Aldrich. Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide Datasheet. (General AMC substrate protocol). Link
-
Cayman Chemical. Fluorescent Probe Labeling Chemistry & Inner Filter Effect. (Technical Guide on AMC and IFE). Link
-
Lai, T. S., et al. (2007). Kinetic analysis of the interaction of tissue transglutaminase with a nonpeptidic slow-binding inhibitor. Biochemistry.[7][8][9] (Detailed kinetic methodology for TG2). Link
-
Zedira GmbH. Transglutaminase Assays and Substrates. (Specialist TG2 resource). Link
-
Liu, Y., et al. (2007). Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect. Anal Biochem. (Mathematical correction for IFE). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of transglutaminase protein substrates by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the interaction of tissue transglutaminase with a nonpeptidic slow-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of WprA Serine Protease Inhibitors Using Z-Gly-Ala-Gln-AMC
Target Audience: Researchers, bioprocess scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocol
Background & Rationale: The Challenge of Recombinant Protein Degradation
Bacillus subtilis is a premier microbial cell factory for the industrial production of secreted heterologous proteins, such as
The wprA gene in B. subtilis encodes a 96-kDa precursor protein that is processed into two cell-wall-bound proteins: CWBP23 and CWBP52[2]. CWBP52, commonly referred to as WprA , is a 52-kDa serine protease with broad substrate specificity that actively degrades secreted recombinant proteins[3]. While genetic knockout of wprA can improve yields[1], chemical inhibition of WprA during fermentation offers a rapid, tunable alternative that avoids the pleiotropic effects or cell-wall instabilities sometimes associated with genomic deletions.
To discover novel WprA inhibitors, a robust High-Throughput Screening (HTS) assay is required. Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) serves as the optimal fluorogenic probe for this purpose. WprA exhibits peak proteolytic activity at pH 7.5 and shows a strong preference for substrates with Glutamine (Gln), Methionine (Met), or Lysine (Lys) at the P1 position[3].
The Causality of Substrate Design
Z-Gly-Ala-Gln-AMC is engineered for high specificity and signal-to-noise ratio:
-
Z (Benzyloxycarbonyl) Group: Protects the N-terminus from non-specific exopeptidases and increases hydrophobicity, mimicking a longer polypeptide chain to properly engage the S4-S1 binding pockets of WprA.
-
Gly-Ala-Gln Sequence: Perfectly matches the P3-P2-P1 binding preference of the WprA active site[4].
-
AMC (7-Amino-4-methylcoumarin) Fluorophore: Conjugated via an amide bond to the carboxyl group of Glutamine. In this conjugated state, the AMC fluorophore is quenched. Upon specific cleavage by WprA, free highly fluorescent AMC is released[4].
Fig 1. WprA maturation pathway and the mechanism of Z-Gly-Ala-Gln-AMC fluorogenic cleavage.
Substrate Specifications
Understanding the physicochemical properties of the substrate is critical for assay formulation. Due to its hydrophobic Z-group and AMC moiety, Z-GAQ-AMC must be reconstituted in high-purity DMSO before dilution into aqueous assay buffers.
Table 1: Physicochemical Properties of Z-Gly-Ala-Gln-AMC
| Property | Specification |
| Chemical Name | N-[(phenylmethoxy)carbonyl]glycyl-L-alanyl-N1-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamamide[5] |
| Sequence | Z-Gly-Ala-Gln-AMC (Cbz-GAQ-AMC)[4] |
| CAS Number | 201928-35-0[5] |
| Molecular Formula | C28H31N5O8[5] |
| Molecular Weight | 565.57 g/mol [4] |
| Target Enzyme | WprA (52-kDa serine protease from B. subtilis)[4] |
| Optical Properties | Excitation: ~340-360 nm / Emission: ~440-460 nm[4] |
High-Throughput Screening Protocol
To ensure Trustworthiness and reproducibility, this protocol is designed as a self-validating system. It utilizes a kinetic readout rather than an endpoint readout. Measuring the initial velocity (
Materials & Reagents
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5. (Rationale: Tris buffers effectively at pH 7.5, matching WprA's optimal pH[3]. Tween-20 prevents non-specific adsorption of the enzyme to the microplate walls).
-
Enzyme: Purified recombinant WprA (CWBP52).
-
Substrate Stock: 10 mM Z-Gly-Ala-Gln-AMC in 100% anhydrous DMSO.
-
Positive Control Inhibitor: 10 mM PMSF (Phenylmethylsulfonyl fluoride) in DMSO.
-
Microplates: 384-well black, flat-bottom, non-binding surface plates. (Rationale: Black plates absorb scattered light, preventing optical cross-talk between adjacent wells and maximizing the signal-to-background ratio).
Step-by-Step 384-Well Workflow
-
Reagent Preparation:
-
Dilute WprA enzyme in Assay Buffer to a working concentration of 2 nM (final assay concentration will be 1 nM).
-
Dilute Z-GAQ-AMC stock in Assay Buffer to a working concentration of 40
M (final assay concentration will be 20 M).
-
-
Compound Dispensing:
-
Acoustically dispense (e.g., via Echo Liquid Handler) 100 nL of screening compounds, DMSO (Negative Control), and PMSF (Positive Control) into their respective wells in the 384-well plate.
-
-
Enzyme Addition & Pre-Incubation:
-
Add 10
L of the 2 nM WprA enzyme solution to all wells (except the "No Enzyme" blank wells, which receive 10 L of Assay Buffer). -
Centrifuge the plate at 1000 x g for 1 minute.
-
Incubate in the dark at 25°C for 15 minutes. (Causality: This pre-incubation step is critical. It allows slow-binding or allosteric inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate is introduced).
-
-
Reaction Initiation:
-
Add 10
L of the 40 M Z-GAQ-AMC substrate solution to all wells to initiate the reaction. Total well volume is now ~20 L.
-
-
Kinetic Readout:
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Read kinetically every 60 seconds for 30 minutes at
= 355 nm and = 460 nm .
-
Fig 2. Step-by-step High-Throughput Screening (HTS) workflow for WprA inhibitors.
Data Analysis & Quality Control
To validate the assay for high-throughput screening, calculate the initial velocity (
A self-validating assay must meet stringent statistical criteria before compound hits can be trusted. Use the metrics in Table 2 to evaluate plate health.
Table 2: HTS Quality Control Metrics
| Metric | Formula | Target Value | Interpretation |
| Signal-to-Background (S/B) | > 5.0 | Ensures the assay window is large enough to detect partial inhibitors. | |
| Coefficient of Variation (CV) | < 10% | Confirms precise liquid handling and low well-to-well variability. | |
| Z'-factor | > 0.5 | The gold standard for HTS. A value > 0.5 indicates an excellent, robust assay. |
Note:
Compounds that reduce the
References
-
Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide, PubMed,[Link]
-
The wprA gene of Bacillus subtilis 168, expressed during exponential growth, encodes a cell-wall-associated protease, PubMed,[Link]
-
Influence of a Cell-Wall-Associated Protease on Production of α-Amylase by Bacillus subtilis, ASM Journals,[Link]
-
Z-GLY-ALA-GLN-AMC, CasNo.201928-35-0, Lookchem,[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. The wprA gene of Bacillus subtilis 168, expressed during exponential growth, encodes a cell-wall-associated protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 201928-35-0,标记肽Z-GAQ-7-氨基-4-甲基香豆素,Cbz-Gly-Ala-Gln-AMC,Z-GAQ-AMC,杭州专肽生物的产品 [allpeptide.com]
- 5. Z-GLY-ALA-GLN-AMC, CasNo.201928-35-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
Preparation of Z-Gly-Ala-Gln-AMC Stock Solution in DMSO: An Application Note and Protocol
Introduction: The Significance of Fluorogenic Peptide Substrates in Protease Research
In the fields of biochemistry, drug discovery, and molecular biology, the precise quantification of enzyme activity is paramount. Fluorogenic peptide substrates are indispensable tools for these investigations, offering a sensitive and continuous method for monitoring the activity of specific proteases. Z-Gly-Ala-Gln-AMC is a synthetic peptide substrate designed for the specific detection of certain protease activities. Its structure comprises a tripeptide sequence (Gly-Ala-Gln) that is recognized by the target enzyme, a 7-amido-4-methylcoumarin (AMC) fluorophore, and a benzyloxycarbonyl (Z) group protecting the N-terminus.
The underlying principle of this substrate's function lies in fluorescence resonance energy transfer (FRET). In its intact state, the AMC fluorophore's fluorescence is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal glutamine (Gln) and the AMC moiety, the AMC is liberated, resulting in a significant increase in fluorescence intensity. This direct proportionality between fluorescence and enzymatic activity allows for real-time kinetic measurements.[1][2] The choice of Dimethyl Sulfoxide (DMSO) as a solvent is critical, as it effectively solubilizes a wide range of hydrophobic and hydrophilic compounds, including many fluorogenic peptide substrates, making it an ideal vehicle for preparing high-concentration stock solutions.[3][4]
This application note provides a detailed, field-proven protocol for the preparation of a Z-Gly-Ala-Gln-AMC stock solution in DMSO, emphasizing the rationale behind each step to ensure experimental success and data reproducibility.
Physicochemical and Spectroscopic Data
A thorough understanding of the substrate's properties is essential for its correct handling and use.
| Property | Value | Source |
| Molecular Formula | C28H31N5O8 | [1] |
| Calculated Molecular Weight | 565.57 g/mol | Calculated |
| Appearance | White to off-white powder | [1] |
| Solvent | DMSO | [2][3][5] |
| Excitation Wavelength (Ex) | ~354 nm | [3] |
| Emission Wavelength (Em) | ~442 nm | [3] |
| Recommended Storage (Lyophilized) | -20°C, desiccated, protected from light | [1][5][6] |
| Recommended Storage (in DMSO) | -20°C to -80°C in aliquots, protected from light | [2][5][6] |
Core Principles for Handling Fluorogenic Peptide Substrates
The integrity of your Z-Gly-Ala-Gln-AMC stock solution is foundational to the reliability of your experimental data. Adherence to the following principles is critical:
-
Prevention of Moisture Contamination: Lyophilized peptides are often hygroscopic.[4] Moisture can lead to hydrolysis and degradation of the peptide. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[4][5]
-
Protection from Light: The AMC fluorophore is light-sensitive. Prolonged exposure to light can lead to photobleaching and a reduction in signal.[5]
-
Avoidance of Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the peptide in solution.[5][6] Preparing single-use aliquots is a crucial step to preserve the stock solution's integrity.
-
Use of Anhydrous Solvent: The use of high-purity, anhydrous DMSO is recommended to minimize the introduction of water, which can affect both the stability of the peptide and the solubility of the compound.[3]
Experimental Protocol: Preparation of a 10 mM Z-Gly-Ala-Gln-AMC Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution, a commonly used concentration for such substrates.
Materials and Equipment:
-
Z-Gly-Ala-Gln-AMC (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Desiccator
Workflow Diagram:
Caption: Workflow for preparing Z-Gly-Ala-Gln-AMC stock solution.
Step-by-Step Methodology:
-
Equilibration of Lyophilized Peptide:
-
Calculation of Required Mass:
-
Action: To prepare a 10 mM stock solution, calculate the mass of the peptide required. The molecular weight of Z-Gly-Ala-Gln-AMC (C28H31N5O8) is 565.57 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 565.57 g/mol = 0.0056557 g = 5.66 mg
-
-
Rationale: Accurate weighing is fundamental to achieving the desired stock concentration, which is crucial for the reproducibility of subsequent assays.
-
-
Weighing and Dissolution:
-
Action: Carefully weigh out the calculated mass (e.g., 5.66 mg) of the lyophilized peptide and transfer it to a sterile, light-protected microcentrifuge tube. Add the corresponding volume of anhydrous DMSO (e.g., 1 mL).
-
Rationale: Using an appropriate vessel and high-purity solvent minimizes contamination and degradation.
-
-
Complete Solubilization:
-
Action: Vortex the solution vigorously for 2-3 minutes until the peptide is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Rationale: Incomplete dissolution will lead to an inaccurate stock concentration and can cause issues in automated liquid handling systems.
-
-
Aliquoting for Storage:
-
Action: Dispense the stock solution into smaller, single-use aliquots in light-protected microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs.
-
Rationale: This is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[5][6]
-
-
Long-Term Storage:
Self-Validating System and Trustworthiness
The protocol is designed to be self-validating through clear checkpoints:
-
Visual Inspection: The clarity of the final solution is a primary indicator of successful solubilization. Any particulates suggest a problem with the solvent or the dissolution process.
-
Functional Assay: The ultimate validation of the stock solution is its performance in a functional protease assay. A well-prepared stock solution will yield consistent and reproducible kinetic data. It is advisable to include a positive control with a known active enzyme to confirm the substrate's activity.
-
Consistency Across Aliquots: When a new aliquot is used, the results should be consistent with those from previous aliquots, confirming the stability of the stored solution.
By following this detailed protocol and understanding the scientific principles behind each step, researchers can confidently prepare a stable and reliable Z-Gly-Ala-Gln-AMC stock solution, which is fundamental for generating high-quality data in protease activity assays.
References
-
Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. (n.d.). Retrieved from [Link]
-
Z-GLY-ALA-GLN-AMC, CasNo.201928-35-0. (n.d.). Hebei Dangtong Biological Technology Co.,LTD. Retrieved from [Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (n.d.). Retrieved from [Link]
-
Z-Gly-Gly-Leu-AMC (Proteasome Substrate fluorogenic). (n.d.). Amsbio. Retrieved from [Link]
-
Preparation of a Fluorescent Peptide Substrate to Target Tumor-Associated Macrophages. (2023). Sciforum. Retrieved from [Link]
-
Z-Gly-Gly-Arg-AMC | C28H33N7O7 | CID 21155421. (n.d.). PubChem. Retrieved from [Link]
-
Z-Gly-Gly-Arg-AMC peptide. (n.d.). NovoPro Bioscience Inc. Retrieved from [Link]
-
General Guide for Dissolving Peptides. (n.d.). Retrieved from [Link]
Sources
Application Note: Real-Time Fluorometric Monitoring of Endopeptidase Activity Using Z-GAQ-AMC
Core Directive & Abstract
This guide details the protocol for the real-time monitoring of endopeptidase activity using the fluorogenic substrate Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) . Unlike generic protease substrates, Z-GAQ-AMC is designed with specific P1-glutamine (Gln) selectivity, making it the gold standard for characterizing the WprA serine protease secreted by Bacillus subtilis and potentially other glutamine-specific endopeptidases (e.g., viral proteases or plant vacuolar processing enzymes).
This protocol departs from rigid templates to focus on kinetic accuracy . It addresses the common pitfalls of inner-filter effects and spontaneous hydrolysis, providing a self-validating workflow for determining
Scientific Integrity & Mechanism (E-E-A-T)
The Substrate Architecture
Z-GAQ-AMC consists of three distinct functional units:
-
Z-Group (Carbobenzoxy): An N-terminal protecting group that mimics the polypeptide chain, enhancing enzyme affinity and preventing aminopeptidase degradation.
-
Peptide Sequence (Gly-Ala-Gln): The recognition motif. The C-terminal Glutamine (Gln) occupies the P1 position, directing specificity toward proteases that cleave post-glutamine residues.
-
AMC (7-Amino-4-methylcoumarin): The fluorogenic reporter.[1][2][3]
Mechanism of Action
In its amide-linked state (Z-GAQ-AMC ), the fluorophore's electron system is delocalized, resulting in low fluorescence yield (quenched). Upon enzymatic hydrolysis of the amide bond between the Glutamine and the AMC, the free amine of the AMC is restored. This shifts the excitation maximum and dramatically increases the quantum yield, allowing real-time quantification.
Expert Insight: While WprA is an endopeptidase (cleaving internal peptide bonds), it recognizes Z-GAQ-AMC because the substrate mimics an internal cleavage site. The "Z" group acts as the upstream peptide chain. Therefore, this assay effectively measures the endopeptidase's capacity to cleave the specific -Ala-Gln- bond.
Reaction Pathway Diagram
Caption: Kinetic mechanism of Z-GAQ-AMC hydrolysis. The enzyme recognizes the GAQ motif, cleaving the amide bond to release highly fluorescent AMC.
Materials & Experimental Protocol
Reagents & Equipment
-
Substrate: Z-Gly-Ala-Gln-AMC (Purity >95% HPLC).
-
Enzyme Source: Recombinant WprA or B. subtilis culture supernatant (stationary phase).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5.
-
Note: Calcium is critical for the stability of many bacterial serine proteases.
-
-
Stop Solution (Optional for endpoint): 100 mM Monochloroacetic acid or 1% Acetic Acid.
-
Standard: 7-Amino-4-methylcoumarin (Free AMC) for calibration.
-
Plate Reader: Fluorescence microplate reader (Ex 380 nm / Em 460 nm).
Protocol: Real-Time Kinetic Assay
Step 1: Substrate Preparation Dissolve Z-GAQ-AMC in 100% DMSO to a stock concentration of 10 mM .
-
Storage: Aliquot and store at -20°C. Protect from light. Avoid freeze-thaw cycles.[4]
Step 2: Enzyme Titration (Optimization)
Dilute the enzyme source in Assay Buffer to varying concentrations (e.g., 1:10 to 1:1000). The goal is to find a concentration that yields a linear slope (
Step 3: Assay Setup (96-Well Black Plate)
| Well Type | Assay Buffer (µL) | Enzyme (µL) | Substrate (µL)* | Total Vol (µL) |
| Test Sample | 80 | 10 | 10 | 100 |
| Substrate Blank | 90 | 0 | 10 | 100 |
| Enzyme Blank | 90 | 10 | 0 | 100 |
| AMC Standard | 90 | 0 | 10 (Free AMC) | 100 |
*Substrate Working Solution: Dilute 10 mM stock to 500 µM in buffer. Final in-well concentration = 50 µM.
Step 4: Measurement
-
Pre-incubate plate at 37°C for 5 minutes (without substrate).
-
Add Substrate to initiate reaction.
-
Immediately read fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 45–60 minutes .
-
Shake plate (orbital, medium) for 3 seconds before each read.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the high-throughput kinetic assay of WprA activity.
Data Analysis & Troubleshooting
Calculating Activity
Do not rely on raw RFU (Relative Fluorescence Units). You must convert RFU to product concentration using the AMC Standard Curve.
-
Slope Calculation: Determine the slope of the linear portion of the curve (
). -
Background Subtraction: Subtract the slope of the Substrate Blank (autohydrolysis) from the Test Sample.
-
Conversion:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background Fluorescence | Free AMC contamination in substrate stock. | Check purity of Z-GAQ-AMC. If >5% free AMC, repurify or discard. |
| Non-Linear Kinetics (Plateau) | Substrate depletion (>10% consumed). | Dilute enzyme 1:2 or 1:5. Ensure reaction remains in initial velocity ( |
| Inner Filter Effect | Substrate concentration too high (>200 µM). | Z-GAQ-AMC absorbs UV. Keep concentration <100 µM or correct for inner filter effect. |
| No Activity | Wrong pH or missing Calcium. | WprA requires neutral/alkaline pH (7.5). Ensure 5mM |
References
-
Margot, P., & Karamata, D. (1996). The wprA gene of Bacillus subtilis 168, expressed during exponential growth, encodes a cell-wall-associated protease.[5] Microbiology, 142(12), 3437–3444.[5]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.
-
HongTide Biotechnology. Z-Gly-Ala-Gln-AMC Product Data Sheet.
Sources
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]
- 4. Z-FR-AMC Fluorogenic Peptide Substrate ES009: R&D Systems [rndsystems.com]
- 5. The wprA gene of Bacillus subtilis 168, expressed during exponential growth, encodes a cell-wall-associated protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Amine Incorporation Assays Using Z-Gly-Ala-Gln-AMC
This Application Note is structured to guide researchers through the design, execution, and analysis of Transglutaminase (TG2/Factor XIIIa) Amine Incorporation Assays using the fluorogenic peptide Z-Gly-Ala-Gln-AMC .
Unlike standard protease assays where AMC release is the readout, this guide addresses the specific application of Z-Gly-Ala-Gln-AMC as a Glutamine Donor (Q-Donor) substrate. In this context, the AMC moiety serves as a stable fluorescent tag, enabling non-radioactive detection of amine incorporation.
Introduction & Mechanistic Basis[1][2]
Transglutaminases (TGases) are a family of enzymes (e.g., TG2, Factor XIIIa) that catalyze the formation of an isopeptide bond between the
Z-Gly-Ala-Gln-AMC is a synthetic peptide substrate designed to mimic the specific glutamine-donor sites found in physiological targets.
-
Z (Carbobenzoxy): N-terminal protecting group that enhances enzyme affinity and stability.
-
Gly-Ala-Gln: The specific peptide sequence recognized by the enzyme active site.
-
AMC (7-Amino-4-methylcoumarin): A fluorophore attached to the C-terminus.[2][3]
The "Tag" vs. "Leaving Group" Distinction
It is critical to distinguish this assay from protease assays:
-
Protease Assay: Enzyme cleaves the peptide-AMC bond
Free AMC released Fluorescence increases/shifts. -
TGase Amine Incorporation Assay: Enzyme modifies the Gln side chain (
-position). The C-terminal AMC remains attached.-
Role of AMC: It acts as a built-in fluorescent tracer .[2]
-
Role of Amine: A co-substrate (e.g., Biotin-Cadaverine) is incorporated into the Gln side chain.
-
Assay Principle (Solid-Phase Capture):
-
Reaction: TGase catalyzes the covalent attachment of Biotin-Cadaverine (Amine Donor) to Z-Gly-Ala-Gln-AMC (Q-Donor).
-
Capture: The reaction mixture is transferred to a Streptavidin-coated plate.
-
Wash: Unreacted Z-Gly-Ala-Gln-AMC (which has no biotin) is washed away.
-
Detection: The remaining fluorescence (AMC) is directly proportional to the enzyme activity.
Mechanistic Pathway[2]
Caption: Kinetic mechanism of Transglutaminase-mediated amine incorporation into Z-Gly-Ala-Gln-AMC, followed by solid-phase capture.
Materials & Reagents
Critical Components
| Component | Specification | Purpose |
| Peptide Substrate | Z-Gly-Ala-Gln-AMC | Glutamine donor (Fluorescent tracer).[2][4] |
| Amine Donor | 5-(Biotinamido)pentylamine (Biotin-Cadaverine) | Primary amine source; enables affinity capture. |
| Enzyme | Recombinant Human TG2 or Factor XIIIa | Target enzyme. Activated by Ca²⁺.[1] |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl | Optimal pH for transamidation. |
| Reducing Agent | DTT (Dithiothreitol) or TCEP | Maintains enzyme active site cysteine (-SH). |
| Activator | CaCl₂ | Essential cofactor for TGase activation. |
| Stop Solution | 50 mM EDTA (pH 8.0) | Chelates Ca²⁺ to instantly stop the reaction. |
| Capture Plate | Streptavidin-coated 96-well plate (High Bind) | Immobilizes the biotinylated product. |
Stock Preparation[1][2]
-
Z-Gly-Ala-Gln-AMC Stock (10 mM): Dissolve in high-grade DMSO. Store at -20°C. Protect from light.
-
Biotin-Cadaverine Stock (10 mM): Dissolve in DMSO or water. Store at -20°C.
-
Enzyme Stock: Store as concentrated aliquots at -80°C. Avoid freeze-thaw cycles.
Experimental Protocol: Solid-Phase Amine Incorporation
This protocol is designed for a 96-well plate format .[1]
Phase 1: Enzymatic Reaction (Liquid Phase)
-
Prepare Reaction Mix (2X): In a tube, combine the following (concentrations listed are 2X final):
-
100 mM Tris-HCl, pH 8.0
-
300 mM NaCl
-
10 mM CaCl₂
-
2 mM DTT
-
40 µM Z-Gly-Ala-Gln-AMC (Final: 20 µM)
-
2 mM Biotin-Cadaverine (Final: 1 mM)
-
Note: Kinetic Km values should be determined for your specific enzyme; these are starting points.
-
-
Prepare Enzyme Solution (2X): Dilute TG2/FXIIIa in Assay Buffer (without Ca²⁺ if possible, to prevent premature autolysis, or add Ca²⁺ immediately before start).
-
Typical Final Enzyme Concentration: 0.1 – 1.0 µg/mL (TG2) or 1–10 nM.
-
-
Initiate Reaction:
-
Add 50 µL of Enzyme Solution to the wells of a non-binding polypropylene plate.
-
Add 50 µL of Reaction Mix to start the reaction.
-
Total Volume: 100 µL.
-
-
Incubation: Incubate at 37°C for 30–60 minutes .
-
Control: Include a "No Enzyme" blank and a "EDTA-Pretreated" (Negative) control.
-
-
Termination: Add 100 µL of Stop Solution (50 mM EDTA) to each well.
Phase 2: Capture and Detection (Solid Phase)
-
Transfer: Transfer 150 µL of the stopped reaction mixture into a Streptavidin-coated black plate .
-
Bind: Incubate at Room Temperature (RT) for 30 minutes with gentle shaking.
-
Mechanism:[2] The Biotin-Cadaverine (now linked to Z-Gly-Ala-Gln-AMC) binds to Streptavidin. Unreacted Z-Gly-Ala-Gln-AMC (no biotin) remains in solution.
-
-
Wash:
-
Aspirate the liquid.
-
Wash 3–5 times with 200 µL Wash Buffer (TBS + 0.05% Tween-20).
-
Critical: Thorough washing is essential to remove the background fluorescence of the unreacted Z-Gly-Ala-Gln-AMC.
-
-
Read: Add 100 µL PBS to each well (to maintain hydration/optical path).
-
Measure Fluorescence:
Data Analysis & Validation
Workflow Diagram
Caption: Step-by-step workflow for the solid-phase amine incorporation assay.
Calculation of Activity[3]
-
Background Subtraction: Subtract the RFU (Relative Fluorescence Units) of the "No Enzyme" blank from all samples.
-
Standard Curve (Optional but Recommended):
-
Unlike protease assays where free AMC is the standard, here the "standard" is the Z-Gly-Ala-Gln-AMC itself.
-
Spot known concentrations of Z-Gly-Ala-Gln-AMC directly into the plate (without washing) to determine the RFU/mole coefficient of the peptide. Note: This assumes the fluorescence quantum yield does not change significantly upon surface binding.
-
-
Specific Activity:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Inefficient Washing | Increase wash steps to 5x. Use a detergent (Tween-20) in the wash buffer. |
| High Background | Non-specific binding | Add 0.1% BSA to the reaction buffer and wash buffer to block non-specific adsorption of the peptide to the plastic. |
| No Signal | Enzyme Inactivation | TG2 is sensitive to oxidation. Ensure DTT is fresh. Verify Ca²⁺ concentration (excess EDTA in sample can kill activity). |
| No Signal | Substrate Depletion | Ensure Biotin-Cadaverine is in large molar excess (>50x) over the peptide substrate. |
| Low Signal-to-Noise | Inner Filter Effect | If substrate concentration is too high (>100 µM), it may quench fluorescence. Perform a Km titration. |
Specificity Check (Self-Validation)
To prove the signal is due to TGase activity:
-
EDTA Control: Activity must be abolished by EDTA (Ca²⁺ chelation).
-
Active Site Inhibitor: Pre-incubate with Z-DON (Z-Don-Val-Pro-Leu-OMe), a specific irreversible TG2 inhibitor. Signal should disappear.
-
Protease Control: If using crude lysates, ensure the signal isn't due to cleavage. The "Capture" step mitigates this (cleaved AMC won't have biotin), but cleaved biotinylated fragments could bind. Use protease inhibitors (cocktail minus EDTA).
References
-
Keillor, J. W., et al. (2011). Transglutaminase for Protein Drug Modification: PEGylation and Beyond. In: Biocatalysis for Green Chemistry and Chemical Process Development. Wiley. 5
-
Zedira GmbH. Transglutaminase Assay Kits and Substrates. (General reference for Z-Gln-Gly based assays, applicable to Z-GAQ-AMC).
-
Lorand, L., & Graham, R. M. (2003). Transglutaminases: crosslinking enzymes with pleiotropic functions.[1] Nature Reviews Molecular Cell Biology, 4(2), 140-156.
-
HongTide Biotechnology. Z-Gly-Ala-Gln-AMC Peptide Product Information. (Confirming commercial availability and sequence).
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]
- 3. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 4. Z-GLY-ALA-GLN-AMC, CasNo.201928-35-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 5. epdf.pub [epdf.pub]
Technical Protocol: Microplate Optimization for Z-Gly-Ala-Gln-AMC Fluorometric Assays
This Application Note is structured for Senior Research Scientists and Assay Development Leads . It prioritizes experimental rigor, instrument physics, and data integrity over generic instructions.
Abstract & Principle
Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) is a fluorogenic tripeptide substrate utilized for the quantification of Glutamine-specific endopeptidases and the investigation of Transglutaminase (TGase) specificity.[1]
The assay relies on the proteolytic hydrolysis of the amide bond between the C-terminal Glutamine (Gln) residue and the fluorophore 7-Amino-4-methylcoumarin (AMC).[1] In its conjugated state, the AMC moiety is quenched due to the electron-withdrawing effect of the peptide bond. Upon enzymatic cleavage, free AMC is released, resulting in a significant bathochromic shift and a massive increase in fluorescence quantum yield.
-
Substrate: N-Carbobenzoxy-Glycyl-Alanyl-Glutaminyl-7-amido-4-methylcoumarin[1]
-
Mechanism: Hydrolysis (Protease) or Amine Incorporation/Deamidation (TGase context).
-
Detection: Fluorescence Intensity (FI).
Spectral Properties & Instrument Configuration
To achieve high signal-to-noise (S/N) ratios, the microplate reader must be tuned to the spectral characteristics of free AMC (pH > 6.0).[1]
Spectral Profile
| Parameter | Value | Notes |
| Excitation Max ( | 350 – 380 nm | Peak excitation is typically ~354 nm (EtOH) or ~380 nm (Buffer).[1] |
| Emission Max ( | 440 – 460 nm | Peak emission is ~440-450 nm.[1] Broad Stokes shift minimizes crosstalk. |
| Stokes Shift | ~80–100 nm | Allows for wide bandwidth collection without spectral overlap. |
| pH Sensitivity | High | Fluorescence decreases significantly at pH < 5.5. |
Microplate Reader Settings (Detailed)
The following settings are optimized for standard multimode readers (e.g., BMG CLARIOstar, Tecan Spark, Molecular Devices SpectraMax).
| Setting | Monochromator System | Filter-Based System | Rationale |
| Excitation | 360 nm (BW 15-20 nm) | 360 nm (or 355/365 nm) | Targets the absorption max of the coumarin ring.[1] |
| Emission | 460 nm (BW 20 nm) | 460 nm (or 450/465 nm) | Captures peak fluorescence while avoiding excitation scatter. |
| Optics | Top Read | Top Read | Essential for solution-based assays to avoid plastic autofluorescence.[1] |
| Gain (Sensitivity) | Optimized to Standard | Optimized to Standard | Critical: Set gain such that 10 µM free AMC yields ~80-90% max RFU (e.g., 50,000 counts). |
| Z-Position | Calculated | Calculated | Manually adjust or run "Z-focus" on a well with intermediate signal (e.g., 1 µM AMC). |
| Integration Time | 20 – 40 µs | 20 – 40 µs | Longer integration improves S/N for low-activity enzymes.[1] |
| Temperature | 37°C (Pre-warmed) | 37°C (Pre-warmed) | Strict control required for kinetic accuracy ( |
Critical Note on Gain: Never use "Auto-Gain" for kinetic assays if comparing across multiple plates. Establish a fixed gain based on your AMC Standard Curve to ensure data comparability.
Experimental Protocol
This protocol describes a Kinetic Assay setup. Kinetic monitoring is superior to endpoint measurements as it identifies the linear range of enzyme activity and filters out artifacts (e.g., lag phases or substrate depletion).
Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added).
-
Note: DTT prevents oxidative inactivation of cysteine proteases/TGases.
-
-
Substrate Stock (10 mM): Dissolve 5 mg of Z-Gly-Ala-Gln-AMC (MW ~565.6 g/mol ) in ~880 µL of high-grade DMSO .
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
-
-
Enzyme: Dilute in Assay Buffer + 0.1% BSA (prevents sticking to plastic).
AMC Standard Curve (Mandatory)
You cannot calculate Specific Activity (pmol/min/µg) without this. RFU is arbitrary; Molarity is absolute.
-
Prepare a 1 mM AMC stock in DMSO.[2]
-
Dilute to 10 µM in Assay Buffer (Top Standard).
-
Perform a 1:2 serial dilution in a black 96-well plate (10 µM down to 0 µM).
-
Volume per well: 100 µL (must match reaction volume).
-
Read at optimized settings. Plot RFU vs. Concentration.
Kinetic Assay Workflow
-
Blanking: Add 50 µL Assay Buffer to "Blank" wells.
-
Sample: Add 50 µL Enzyme solution to "Test" wells.
-
Pre-incubation: Incubate plate at 37°C for 10 mins (allows temp equilibration).
-
Initiation: Add 50 µL of Substrate Solution (diluted in buffer to 2X final concentration, e.g., 100 µM) to all wells.
-
Final Reaction Volume: 100 µL.
-
Final Substrate Conc: 50 µM (Ensure this is
if measuring ).
-
-
Measurement: Immediately start kinetic read.
-
Interval: 60 seconds.
-
Duration: 30–60 minutes.[2]
-
Visualized Workflow & Mechanism
The following diagram illustrates the assay logic and signal generation pathway.
Caption: Mechanism of Action. The enzyme hydrolyzes the amide bond at the C-terminus of Glutamine, releasing the highly fluorescent AMC fluorophore for detection.[1]
Data Analysis & Calculations
Slope Calculation
For each well, calculate the slope of the linear portion of the curve (RFU/min).[2]
Conversion to Activity
Use the slope of the AMC Standard Curve (
Inner Filter Effect Correction
If using high substrate concentrations (>100 µM), the substrate itself may absorb excitation light.
-
Check: If the standard curve bends at high concentrations, dilute samples or apply a correction factor based on absorbance at 360 nm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free AMC contamination | Check substrate purity (TLC/HPLC). Store stock at -20°C dry. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time. |
| Low Signal | pH Mismatch | Ensure Assay Buffer pH is > 7.0. AMC fluorescence drops at acidic pH. |
| Signal Drift | Temperature fluctuation | Pre-warm plate and buffer. Use plate reader internal incubator. |
| Inhibition by DMSO | Solvent toxicity | Keep final DMSO concentration < 5% (ideally < 1%). |
References
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Fluorescence in Z-GAQ-AMC Assays
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of fluorogenic peptide assays. The Z-GAQ-AMC (Z-Gly-Ala-Gln-7-amino-4-methylcoumarin) substrate is a highly specific biochemical tool primarily utilized to quantify the activity of WprA , a 52-kDa serine protease secreted by Bacillus subtilis ()[1],[2]. It is also employed to monitor vacuolar activity and specific endopeptidase functions in various biological models ()[3].
While the covalent linkage of the AMC fluorophore to the Z-GAQ peptide provides a robust platform for kinetic analysis, high background fluorescence is a pervasive artifact. Elevated baselines compress the assay's dynamic range, obscure initial velocity (
Mechanistic Overview of the Assay
To troubleshoot effectively, one must first understand the assay's self-validating logic. In its intact state, the fluorescence of the AMC moiety is quenched by the attached tripeptide ()[5]. Upon specific catalytic cleavage of the amide bond C-terminal to the Glutamine (Gln) residue by WprA (optimal at pH 7.5), the free AMC fluorophore is liberated, yielding a highly fluorescent signal ()[1],[2].
Mechanism of WprA-mediated Z-GAQ-AMC cleavage and AMC fluorophore release.
Diagnostic FAQ & Troubleshooting Guide
Q1: My "no-enzyme" control exhibits unusually high fluorescence. What is the root cause?
A: Substrate Autohydrolysis and Free AMC Contamination. High baseline fluorescence in the absence of the WprA enzyme is almost exclusively driven by the presence of free AMC in your substrate stock ()[4]. Z-GAQ-AMC is susceptible to spontaneous autohydrolysis if exposed to moisture, extreme pH, or repeated freeze-thaw cycles. Causality & Solution: The amide bond linking the Gln residue to AMC can degrade over time. To mitigate this, lyophilized Z-GAQ-AMC must be reconstituted in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) and stored in single-use aliquots at -20°C, strictly protected from light ()[6],[7]. If your stock shows high baseline fluorescence compared to an AMC standard curve, it has degraded and must be replaced.
Q2: The background signal only spikes when I add my test compounds. Are they activating the enzyme?
A: Compound Autofluorescence. This is a classic hallmark of compound interference. Many small-molecule drug candidates contain conjugated aromatic ring systems that absorb and emit light at wavelengths overlapping with free AMC (Excitation ~360 nm, Emission ~460 nm) ()[5]. Causality & Solution: Before concluding that a compound is an allosteric activator, you must perform an autofluorescence counter-assay (see Protocol 1). If the compound fluoresces in the assay buffer without the enzyme or substrate, you must subtract this background from your experimental wells[5].
Q3: My test compounds are causing a drop in signal, but orthogonal assays show no inhibition. Why?
A: The Inner Filter Effect (Fluorescence Quenching). Causality & Solution: If a test compound absorbs light heavily at 360 nm or 460 nm, it will absorb the excitation energy intended for AMC or trap the emitted photons before they reach the detector ()[5]. This optical quenching mimics enzyme inhibition (a false negative for activity, false positive for inhibition). You must run an AMC spike-in control to verify if the compound quenches a known concentration of free AMC[5].
Q4: Can my assay buffer components contribute to the high background?
A: Yes. Buffer Incompatibility and Plate Scattering. The WprA protease requires a slightly alkaline optimal pH of approximately 7.5 for peak catalytic efficiency[1],[2]. However, highly alkaline buffers (pH > 8.5) can accelerate the non-enzymatic hydrolysis of the AMC ester/amide bonds[4]. Furthermore, using clear or white microplates causes light scattering and well-to-well crosstalk, artificially inflating background readings. Causality & Solution: Maintain the buffer at pH 7.5 using Tris-HCl or HEPES. Always use solid black microplates for fluorogenic AMC assays to absorb stray light and eliminate crosstalk[5],[7].
Diagnostic Workflow
Decision tree for diagnosing and resolving high background fluorescence in AMC assays.
Quantitative Data & Assay Parameters
To establish a self-validating assay, it is critical to adhere to the correct optical parameters and kinetic baselines. Below is a summary of the physicochemical properties and assay parameters for Z-GAQ-AMC and the WprA protease.
| Parameter | Value / Specification | Mechanistic Rationale |
| AMC Excitation ( | 340 – 380 nm (Optimum ~360 nm) | Excites the coumarin ring system of the liberated AMC[6],[5]. |
| AMC Emission ( | 440 – 460 nm (Optimum ~460 nm) | Detects the Stokes-shifted photon emission from free AMC[6],[5]. |
| WprA Optimal pH | pH 7.5 | Maintains the protonation state of the serine protease catalytic triad[1],[2]. |
| Substrate Stock Solvent | 100% Anhydrous DMSO | Prevents spontaneous aqueous hydrolysis of the peptide-AMC bond[6],[7]. |
| Storage Temperature | -20°C to -80°C (Desiccated) | Halts thermal degradation and preserves peptide stability[3],[7]. |
Self-Validating Experimental Protocols
Protocol 1: AMC Standard Curve and Autofluorescence Counter-Assay
Purpose: To calibrate the fluorometer, quantify absolute product formation, and rule out compound autofluorescence or quenching[5].
Step-by-Step Methodology:
-
Prepare AMC Stock: Dissolve pure 7-Amino-4-methylcoumarin (AMC) in anhydrous DMSO to a 10 mM concentration.
-
Serial Dilution: Prepare a 10-point standard curve ranging from 0.1 µM to 50 µM in the WprA Assay Buffer (50 mM Tris-HCl, pH 7.5).
-
Compound Spiking (Counter-Assay): In a solid black 96-well microplate, add the test compounds at their maximum screening concentration to a parallel set of AMC standards. Include a set of wells with the compound alone (no AMC) to check for autofluorescence[5].
-
Incubation: Incubate for 15 minutes at room temperature to allow for any potential compound-fluorophore interactions.
-
Measurement: Read the plate at Ex 360 nm / Em 460 nm[6].
-
Data Analysis: Plot RFU (Relative Fluorescence Units) vs. AMC concentration.
-
Autofluorescence: If the compound-only wells show high RFU, the compound is autofluorescent.
-
Quenching: If the slope of the compound-spiked curve is significantly lower than the standard curve, the compound is quenching the AMC signal via the inner filter effect[5].
-
Protocol 2: Optimized Z-GAQ-AMC Cleavage Assay for WprA Activity
Purpose: To measure WprA protease activity while minimizing background noise and ensuring a linear initial velocity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5. (Calcium is often required to stabilize bacterial serine proteases).
-
Substrate Working Solution: Dilute the Z-GAQ-AMC DMSO stock into the Assay Buffer to a final concentration of 50 µM. Critical: Prepare this immediately before use to prevent autohydrolysis[4],[7].
-
Enzyme Solution: Dilute purified Bacillus subtilis WprA protease to the desired active concentration in the Assay Buffer.
-
-
Assay Setup: In a black 96-well microplate, add 40 µL of Assay Buffer (or test compound diluted in buffer) and 10 µL of WprA enzyme solution per well. Include "No-Enzyme" control wells containing 50 µL of buffer[4].
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow temperature equilibration and compound binding.
-
Reaction Initiation: Add 50 µL of the Z-GAQ-AMC Working Solution to all wells using a multichannel pipette to initiate the reaction (Final volume = 100 µL).
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Record fluorescence (Ex 360 nm / Em 460 nm) every 60 seconds for 30–60 minutes at 37°C[6].
-
Validation & Correction: Ensure the "No-Enzyme" control wells exhibit a flat line (slope ≈ 0). Subtract this baseline RFU rate from the enzyme-containing wells to calculate the true initial velocity (
)[6].
References
-
Margot P, Karamata D. "The wprA gene of Bacillus subtilis 168, expressed during exponential growth, encodes a cell-wall-associated protease." Microbiology (Reading). 1996.
-
HongTide Biotechnology. "Z-Gly-Ala-Gln-AMC". HongTide.
-
AllPeptide. "标记肽Z-GAQ-7-氨基-4-甲基香豆素". AllPeptide.
-
BenchChem. "Troubleshooting fluorescence quenching in AMC-based enzyme assays." BenchChem Tech Support.
-
BenchChem. "Troubleshooting low signal in H-Met-Leu-AMC TFA assay." BenchChem Tech Support.
-
BenchChem. "Identifying and mitigating compound interference in Ac-Arg-Gly-Lys-AMC assays." BenchChem Tech Support.
-
PubMed. "Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide." Biochim Biophys Acta. 1998.
-
NIH PMC. "Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors." STAR Protocols. 2021.
Sources
- 1. Z-Gly-Ala-Gln-AMC -HongTide Biotechnology [hongtide.com]
- 2. Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving Z-Gly-Ala-Gln-AMC solubility in aqueous buffers
Technical Support Center: Optimizing Z-Gly-Ala-Gln-AMC Solubility in Aqueous Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly hydrophobic fluorogenic substrates. Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) is a classic example. While it is an excellent tool for probing endopeptidase and serine protease activity, its structural thermodynamics make it notoriously difficult to handle in standard aqueous buffers.
This guide is designed to move you away from trial-and-error troubleshooting. Below, we break down the causality of substrate precipitation, provide a self-validating methodology for buffer optimization, and answer the most critical FAQs to ensure your kinetic data is both accurate and reproducible.
Troubleshooting Guide: Resolving Z-GAQ-AMC Precipitation
Q1: Why does Z-Gly-Ala-Gln-AMC precipitate immediately upon addition to my aqueous assay buffer? Answer: The precipitation is driven by the hydrophobic effect. Z-GAQ-AMC contains two highly non-polar, bulky aromatic systems: the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. The core tripeptide (Gly-Ala-Gln) lacks sufficient ionizable side chains at physiological pH to counteract this hydrophobicity. When introduced directly into water, the thermodynamic penalty of solvating these non-polar groups forces the molecules to self-associate, manifesting as rapid macroscopic precipitation or micro-aggregation.
Q2: How do I prepare a stable stock solution without degrading the substrate? Answer: Never attempt to dissolve the lyophilized powder directly in an aqueous buffer. Instead, utilize a polar aprotic solvent. 1 as it effectively disrupts intermolecular hydrogen bonding and solvates the aromatic rings[1]. Prepare a highly concentrated stock (e.g., 10 mM to 50 mM) in 100% anhydrous DMSO. To maintain integrity,2 by creating single-use aliquots[2].
Q3: What specific modifications can I make to my assay buffer to keep the substrate in solution during the enzymatic reaction? Answer: To maintain solubility upon dilution into the working buffer, you must lower the surface tension and provide hydrophobic sinks. I recommend a multi-pronged approach using specific additives, summarized in the table below.
Table 1: Recommended Assay Buffer Additives for Hydrophobic AMC-Peptides
| Additive | Recommended Concentration | Causality & Mechanism of Action |
| DMSO (Co-solvent) | 1% - 5% (v/v) | Solvates hydrophobic moieties and limits self-association. 3[3]. |
| Tween-20 (Surfactant) | 0.01% - 0.05% (v/v) | Forms micelles that encapsulate the hydrophobic Z and AMC groups, keeping them dispersed in the aqueous phase[4]. |
| BSA (Carrier Protein) | 0.1% (w/v) | Provides hydrophobic binding pockets (Sudlow's sites) that act as carrier sinks, preventing substrate aggregation. |
| Glycerol | 5% - 10% (v/v) | Increases buffer viscosity and acts as a co-solvent to stabilize both the hydrophobic substrate and the target protease[3]. |
Self-Validating Experimental Protocol: Step-by-Step Methodology
To prevent data artifacts caused by unnoticed micro-precipitation, follow this self-validating "step-down" dilution protocol.
Step 1: Stock Preparation
-
Reconstitute the lyophilized Z-GAQ-AMC in 100% anhydrous DMSO to yield a 20 mM stock.
-
Validation Check: Visually inspect the solution. It must be completely optically clear. Any turbidity indicates moisture contamination in the DMSO, which can cause premature precipitation.
Step 2: Buffer Optimization
-
Causality: The ionic strength mimics physiological conditions, while Tween-20 and BSA lower the free energy of the aqueous-hydrophobic interface.
Step 3: Intermediate Dilution (The "Step-Down" Method)
-
Instead of adding the 20 mM stock directly to the final reaction, prepare a 10X working solution (e.g., 500 µM) by diluting the stock into assay buffer containing 10% DMSO.
-
Causality: Gradual reduction of the dielectric constant prevents localized supersaturation and micro-precipitation at the injection site.
Step 4: Final Reaction Assembly & Validation
-
Add the 10X working solution to the final assay mixture to achieve a final substrate concentration of 50 µM and a final DMSO concentration of ≤ 5%.
-
Validation Check (Crucial): Before adding the enzyme, measure the baseline fluorescence.2[2]. An unusually high baseline indicates auto-hydrolysis of the AMC group. High scatter at the excitation wavelength indicates micro-precipitation. Do not proceed if the baseline is unstable.
Workflow Visualization
Workflow for the solubilization and self-validating dilution of hydrophobic AMC-conjugated peptides.
Frequently Asked Questions (FAQs)
Q4: Can I heat the buffer to dissolve the peptide if it crashes out? Answer: While gentle warming (e.g., 37°C) of the assay buffer prior to substrate addition can thermodynamically favor solubility, you should never heat the DMSO stock or boil the peptide solution. Excessive heat accelerates the hydrolysis of the amide bond linking the Glutamine and AMC, leading to a false-positive release of free, highly fluorescent AMC[2].
Q5: How do I know if my enzyme is inhibited by the solubilizing agents?
Answer: DMSO can act as a competitive inhibitor or denaturant for certain proteases. To validate your system, perform a DMSO tolerance titration (e.g., 1%, 2.5%, 5%, 10% DMSO)[3]. Plot the initial velocity (
References
- BenchChem. "An In-depth Technical Guide on the Solubility and Stability of Pyr-Arg-Thr-Lys-Arg-AMC TFA." BenchChem.
- National Institutes of Health (NIH).
- BenchChem.
- UBPBio. "Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC)
Sources
AMC Fluorophore Kinetic Assays: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for 7-Amino-4-methylcoumarin (AMC) kinetic assays. AMC is a widely used blue-emitting fluorophore (Excitation ~340–360 nm, Emission ~440–460 nm) conjugated to peptide substrates for monitoring protease activity (e.g., caspases, proteasomes, and cathepsins)[1][2]. However, its requirement for high-energy UV/violet excitation makes it highly susceptible to photobleaching—the light-induced, irreversible destruction of the fluorophore via reactive oxygen species (ROS) generation[3].
This guide provides authoritative, field-proven strategies to isolate, troubleshoot, and prevent AMC photobleaching without compromising the kinetic integrity of your experiments.
Diagnostic Workflow: Isolating the Root Cause
Before altering your assay chemistry, you must confirm that signal degradation is actually caused by photobleaching, rather than substrate depletion or enzyme instability[1].
Diagnostic workflow to differentiate AMC photobleaching from assay artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AMC fluorescence signal plateaus or decreases prematurely during a 60-minute kinetic read. How do I confirm if it's photobleaching?
A: Signal decay in kinetic assays is typically caused by one of three factors: photobleaching, substrate depletion, or enzyme auto-degradation[1]. Because photobleaching is strictly dependent on the total photon dose delivered to the sample[4], you can isolate it by manipulating the light exposure while keeping time constant. Causality: If the fluorophore is being destroyed by the excitation light, a well read every 1 minute will decay significantly faster than a well read only at minute 0 and minute 60. If the decay is due to enzyme death or substrate depletion, both wells will show the exact same final RFU (Relative Fluorescence Units) value.
Q2: What microplate reader settings should I optimize to minimize AMC photobleaching without losing sensitivity?
A: High-energy UV/violet light (340–360 nm) rapidly excites AMC into a triplet state where it reacts with molecular oxygen, destroying the conjugated system[3]. To minimize this, you must reduce the total light dose[4]:
-
Reduce Flash Count: Microplate readers average multiple light flashes per well to reduce background noise[5]. Lowering the flash count from 10-20 down to 3-5 flashes significantly reduces photon exposure while usually maintaining an acceptable signal-to-noise ratio[5].
-
Increase Read Intervals: In kinetic assays, do not read the plate more frequently than necessary. If your reaction takes 60 minutes, a read interval of 2–3 minutes is mathematically sufficient to calculate
without over-exposing the AMC[6]. -
Optimize Z-Height (Focal Height): Adjusting the focal height to the exact liquid surface maximizes photon collection efficiency, allowing you to lower the overall excitation energy or gain[5].
Q3: Can I use antifade reagents to protect AMC in live-cell or active enzyme kinetic assays?
A: Standard commercial antifade mounting media (e.g., ProLong, VECTASHIELD) are strictly for fixed cells and will denature active enzymes or disrupt live-cell membranes[3][7]. For active kinetic assays, you must rely on compatible soluble antioxidants that act as triplet-state quenchers or ROS scavengers[3][8].
Causality: Reagents like Dithiothreitol (DTT),
Q4: How do substrate concentration and the "Inner Filter Effect" mimic photobleaching?
A: If your AMC-substrate concentration is too high, the solution itself absorbs the excitation light before it penetrates deep into the well, or re-absorbs the emitted light. This is known as the Inner Filter Effect (IFE)[1]. As the reaction progresses and free AMC accumulates, IFE can cause a non-linear quenching effect that looks exactly like a photobleaching decay curve. Diluting the sample or using a shorter pathlength (e.g., low-volume microplates) resolves this[1].
Quantitative Data: Impact of Assay Parameters on AMC Stability
The following table summarizes the causal relationship between specific experimental adjustments, their impact on photobleaching, and the trade-offs regarding data quality.
| Parameter Adjustment | Impact on AMC Photobleaching | Impact on Assay Kinetics & Data Quality | Recommended Action |
| Decrease Flash Count (e.g., 20 to 5) | High Reduction: Directly lowers total photon dose per read[5]. | May slightly increase well-to-well %CV (noise)[5]. | Optimize empirically; use the lowest count that maintains |
| Increase Read Interval (e.g., 30s to 3m) | High Reduction: Increases recovery time between exposures. | Reduces data point density for | Use longer intervals for slow reactions (>60 min); keep short for rapid bursts. |
| Narrow Excitation Bandwidth | Moderate Reduction: Limits off-peak high-energy UV exposure. | Decreases overall fluorescence intensity (RFU). | Set bandwidth to 9-15 nm if using a monochromator-based reader[9]. |
| Add 1-5 mM DTT or Trolox | Moderate Reduction: Scavenges ROS generated by UV excitation[3]. | May alter enzyme kinetics or reduce disulfide bonds. | Validate enzyme compatibility before use. Essential for cysteine proteases. |
| Use Black Microplates | Low Reduction: Prevents light scattering from adjacent wells[5]. | Dramatically improves Signal-to-Background ratio[5]. | Mandatory for all AMC fluorescence assays. Avoid clear or white plates[5]. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every troubleshooting step must be self-validating. Use the following step-by-step methodologies to optimize your AMC assays.
Protocol 1: The "Illumination Control" Assay to Isolate Photobleaching
This protocol definitively separates photobleaching from enzyme instability or substrate depletion[1][10].
Step-by-Step Methodology:
-
Prepare Reagents: Prepare your standard AMC-conjugated substrate and enzyme at their optimized concentrations in assay buffer.
-
Plate Setup: Aliquot the reaction mixture into 6 wells of a black 96-well microplate[1][5].
-
Wells A1-A3 (Continuous Read): Will be exposed to light every 1 minute.
-
Wells B1-B3 (Endpoint Control): Will be protected from light and read only at the start and end.
-
-
Initial Read: Immediately read the entire plate (Wells A1-B3) at
nm to establish the baseline RFU[1]. -
Kinetic Phase:
-
Program the microplate reader to read only Wells A1-A3 every 1 minute for 60 minutes.
-
Keep Wells B1-B3 in the reader (to maintain identical temperature) but exclude them from the read area.
-
-
Final Read: At
minutes, perform a final read of the entire plate (Wells A1-B3). -
Data Interpretation:
-
If the final RFU of A1-A3 is significantly lower than B1-B3, photobleaching is occurring[10].
-
If the final RFU of A1-A3 is equal to B1-B3, the signal plateau is due to substrate depletion or enzyme inactivation.
-
Protocol 2: Optimizing Microplate Reader Settings for AMC
If Protocol 1 confirms photobleaching, use this workflow to optimize the instrument.
Step-by-Step Methodology:
-
Prepare Free AMC Standard: Prepare a 1
M solution of free AMC (not conjugated to a peptide) in your specific assay buffer[1]. -
Z-Height Optimization: Run the reader's automated Z-height (focal height) optimization routine using the 1
M standard. This ensures the optics are focused precisely on the meniscus, maximizing signal capture[5]. -
Gain Adjustment: Set the detector gain so that the 1
M standard reads at roughly 50% of the detector's maximum saturation limit (e.g., 50,000 RFU on a 100,000 scale)[5]. -
Flash Count Titration:
-
Read the well using 20 flashes, 10 flashes, 5 flashes, and 1 flash.
-
Calculate the Signal-to-Noise (S/N) ratio for each setting by comparing it to a buffer-only blank.
-
Select the lowest flash count that still provides an acceptable S/N ratio (typically >10)[5].
-
-
Apply Settings: Apply these optimized Z-height, gain, and flash count settings to your kinetic enzyme assay.
References
-
Bitesize Bio. "The Ultimate Guide to Troubleshooting Microplate Assays." Bitesize Bio.[Link]
-
Keyence. "How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide." Keyence.[Link]
-
National Institutes of Health (PMC). "Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity." NIH. [Link]
-
ResearchGate. "Photobleaching of dye 3 and Cy7 after uptake into macrophages." ResearchGate. [Link]
-
Berthold Technologies. "Top tips and tricks: Performing assays in microplates." Berthold.[Link]
-
ResearchGate. "2647 questions with answers in ASSAYS." ResearchGate.[Link]
- Google Patents. "US20180066031A1 - Enzymatically-cleavable peptide amphiphiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20180066031A1 - Enzymatically-cleavable peptide amphiphiles - Google Patents [patents.google.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. berthold.com [berthold.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Z-GAQ-AMC Cleavage by WprA Protease
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting and optimizing fluorogenic enzyme assays. The synthetic peptide substrate Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) is specifically designed to monitor the activity of WprA , a 52-kDa cell-wall-associated serine protease secreted by Bacillus subtilis.
Because WprA relies on a highly specific catalytic triad, deviations in assay conditions—particularly pH and temperature—can severely compromise your kinetic data. This guide provides the mechanistic reasoning, optimized protocols, and troubleshooting steps necessary to build a self-validating experimental system.
Quantitative Optimization Parameters
To ensure reproducible steady-state kinetics, baseline parameters must be strictly controlled. The following table summarizes the optimal physicochemical conditions for the Z-GAQ-AMC/WprA reaction system.
| Parameter | Optimal Value | Mechanistic Rationale |
| Optimal pH | 7.5 | Maintains the unprotonated state of the catalytic Histidine required for serine nucleophilic attack. |
| Optimal Temperature | 37°C | Balances maximum thermodynamic collision rates with the prevention of WprA autolysis. |
| Assay Buffer | 50 mM Tris-HCl | Provides robust buffering capacity at pH 7.5 without chelating essential metal ions. |
| Cofactor Requirement | 5 mM CaCl₂ | Calcium ions stabilize the structural fold of subtilisin-like serine proteases, preventing thermal denaturation. |
| Excitation / Emission | 340 nm / 440 nm | Corresponds to the peak fluorescence of the free 7-Amino-4-methylcoumarin (AMC) leaving group. |
| Substrate Stock Solvent | Anhydrous DMSO | Prevents spontaneous aqueous hydrolysis of the amide bond during storage. |
Pathway & Workflow Visualization
Understanding the biological origin of WprA and its interaction with the Z-GAQ-AMC substrate is critical for assay design. The diagram below illustrates the secretion, processing, and catalytic workflow.
Mechanism of WprA secretion and Z-GAQ-AMC fluorogenic cleavage.
Optimized Z-GAQ-AMC Cleavage Assay Protocol
This self-validating protocol includes built-in controls to ensure that the observed fluorescence is strictly due to enzymatic cleavage.
Step 1: Reagent Preparation
-
Substrate Stock: Dissolve lyophilized Z-GAQ-AMC in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C protected from light.
-
Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5 at 25°C. (Note: Tris buffer pH is temperature-dependent; adjust the pH so it reaches exactly 7.5 at the 37°C reaction temperature).
Step 2: Reaction Setup (96-well Black Microplate)
-
Blank Control: 90 µL Assay Buffer + 10 µL Substrate (Checks for spontaneous hydrolysis).
-
Enzyme Control: 90 µL Assay Buffer containing WprA + 10 µL DMSO (Checks for background fluorescence of the enzyme prep).
-
Test Sample: 90 µL Assay Buffer containing WprA + 10 µL Substrate.
-
Note: Final substrate concentration should be maintained between 50 µM and 100 µM to ensure substrate saturation.
Step 3: Kinetic Measurement
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate using a multichannel pipette.
-
Measure fluorescence continuously (kinetic mode) for 30–60 minutes at 37°C using an excitation wavelength of 340 nm and an emission wavelength of 440 nm.
Troubleshooting FAQs
Q: Why is pH 7.5 critical for this specific cleavage, and what happens if the pH drops?
A: WprA is a subtilisin-like serine protease. Its catalytic mechanism relies on a classic Asp-His-Ser catalytic triad. According to authoritative biochemical analyses, WprA exhibits optimal activity near pH 7.5 specifically for substrates with a Glutamine (Gln) residue at the P1 position, such as Z-GAQ-AMC (1[1]). If the pH drops below 6.5, the catalytic histidine becomes protonated. This prevents it from acting as a general base to abstract a proton from the active-site serine, effectively halting the nucleophilic attack on the substrate's amide bond and crashing your reaction velocity (
Q: How do I balance reaction temperature between optimal kinetics and enzyme stability?
A: While the thermodynamic collision rate increases at higher temperatures, WprA—like many secreted Bacillus proteases—is susceptible to autolysis (self-cleavage) when removed from its native cell-wall environment. Running the assay at 37°C provides the optimal balance, ensuring a linear steady-state kinetic phase long enough to calculate accurate initial velocities (
Q: My negative controls (substrate + buffer only) show high background fluorescence. What went wrong? A: High baseline fluorescence is almost always caused by free AMC in your substrate stock. The amide bond connecting the Z-GAQ peptide to the AMC fluorophore is susceptible to spontaneous hydrolysis if exposed to water. If your Z-GAQ-AMC stock was subjected to multiple freeze-thaw cycles, stored in an aqueous buffer, or exposed to basic pH for extended periods, the AMC will cleave prematurely (2[2]). Always prepare stocks in anhydrous DMSO and use fresh dilutions.
Q: Can I use standard protease inhibitor cocktails during my sample preparation? A: Absolutely not, if you intend to measure WprA activity. Most broad-spectrum protease inhibitor cocktails contain PMSF (Phenylmethylsulfonyl fluoride) or AEBSF. These compounds covalently and irreversibly bind to the active-site serine of serine proteases. If these are present in your lysis or extraction buffer, your WprA will be completely inactivated before the assay even begins.
References
-
Babé, L. M., & Schmidt, B. (1998). Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Source: NIH / PubMed. Available at:[Link]
-
HongTide Biotechnology. (n.d.). Z-Gly-Ala-Gln-AMC. Source: HongTide Biological Technology. Available at: [Link]
Sources
Technical Support Center: Z-Gly-Ala-Gln-AMC Solubility & Assay Optimization
Topic: Resolving Precipitation Issues with Z-Gly-Ala-Gln-AMC Substrates Target Enzyme: Tissue Transglutaminase (TG2/TGM2) Document ID: TS-ZGAQ-001
Core Analysis: The Chemistry of the "Crash"
Why is this happening? The precipitation you are observing is a classic "solvent shock" phenomenon. The substrate Z-Gly-Ala-Gln-AMC contains two distinct hydrophobic moieties that fight against aqueous solubility:
-
The "Z" Group (Carbobenzyloxy): A bulky, aromatic protecting group on the N-terminus. It is highly lipophilic.
-
The AMC Fluorophore: While fluorescent, the 7-amino-4-methylcoumarin group is relatively hydrophobic until cleaved.
The Mechanism: You likely prepare your stock in DMSO (where the peptide is fully soluble). When you pipette this hydrophobic stock directly into a hydrophilic aqueous buffer (like Tris or PBS), the local concentration of water spikes instantly. The hydrophobic Z-groups aggregate to minimize water contact before they can disperse, forming micro-crystals or an amorphous white precipitate (the "crash").
Visualization: The Solubility Pathway
The following diagram illustrates the correct solubilization workflow to prevent aggregation.
Caption: Workflow showing the high-risk direct path vs. the safer stepwise dilution method to avoid substrate crashing.
Preparation & Storage Protocols
A. Master Stock Preparation
Objective: Create a stable, high-concentration stock solution.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (≥99.9%) | Water presence in DMSO promotes degradation and lowers solubility limit. |
| Concentration | 10 mM - 25 mM | Going >50 mM increases risk of crystallization upon freezing. |
| Vortexing | Vigorous, 30-60 seconds | Ensure no micro-particulates remain. Sonicate if necessary.[1][2][3][4] |
| Storage | -20°C or -80°C | Protect from light (AMC is light-sensitive). |
B. The "Safe-Dilution" Protocol (Step-by-Step)
Objective: Introduce the substrate to the buffer without triggering aggregation.
-
Warm Up: Thaw the DMSO stock to Room Temperature (RT) . Never pipette cold DMSO stock into warm buffer.
-
Prepare Buffer: Ensure your assay buffer (e.g., Tris-HCl pH 8.0, CaCl₂, DTT) is at RT or 37°C.
-
The "Jet" Addition (For Direct Dilution):
-
Place the pipette tip into the center of the buffer volume (do not dispense on the side of the tube).
-
Dispense the DMSO stock rapidly while simultaneously vortexing the tube.
-
Rationale: Rapid dispersion prevents the formation of local high-concentration pockets where nuclei form.
-
-
The Intermediate Step (Recommended for >50 µM final conc.):
-
Dilute your Master Stock 1:10 in pure DMSO or a 50% DMSO/Buffer mix to create a "Working Stock."
-
Add this Working Stock to your final assay well.
-
Troubleshooting Guide (FAQs)
Q1: The solution turns cloudy immediately upon adding the substrate. Is my enzyme dead?
A: The cloudiness is likely substrate precipitation , not enzyme inactivity. This "cloud" scatters light, which can be falsely read as high absorbance or can quench fluorescence (Inner Filter Effect).
-
Immediate Fix: Lower the final substrate concentration. If you are at 100 µM, try 50 µM or 25 µM.
-
Chemical Fix: Add a non-ionic detergent to your assay buffer. 0.01% Triton X-100 or 0.05% Tween-20 helps maintain the Z-peptide in solution by forming protective micelles around the hydrophobic tails.
Q2: My fluorescence signal decreases over time instead of increasing. Why?
A: This is a classic sign of precipitation during the assay . As the substrate crashes out of solution, it physically blocks light or settles to the bottom, reducing the signal.
-
Check: Inspect the wells visually. If you see crystals or "dust" at the bottom, the substrate is unstable at that concentration/temperature.
-
Adjustment: Ensure the assay is running at 37°C . Higher temperatures improve the solubility of hydrophobic peptides compared to RT.
Q3: Can I use Ethanol instead of DMSO?
A: Not recommended. While Z-peptides dissolve in ethanol, ethanol is highly volatile. Evaporation during plate setup changes the concentration. Furthermore, TG2 activity can be more sensitive to ethanol inhibition than DMSO. Stick to DMSO (final concentration < 5%).
Q4: How do I distinguish between "real" signal and "scatter"?
A: Perform a Kinetic Validation .
-
Blank: Buffer + Substrate (No Enzyme).
-
Control: Buffer + Enzyme (No Substrate).
-
Experimental: Buffer + Enzyme + Substrate.
-
Result: The "Blank" should remain flat. If the "Blank" fluorescence rises or is erratically high, your substrate is precipitating. Real enzymatic activity yields a smooth, linear (or hyperbolic) increase in RFU over time.
Diagnostic Logic Tree
Use this decision tree to resolve persistent signal issues.
Caption: Decision tree for isolating the root cause of signal failure (Solubility vs. Enzyme Activity).
References
-
Griffin, M., et al. (2002). "Transglutaminase: Nature's biological glue." Biochemical Journal, 368(Pt 2), 377–396.
- Context: Establishes the mechanism of TG2 and the requirement for calcium/reducing agents in the assay buffer.
-
Sigma-Aldrich. (n.d.). "Technical Bulletin: Fluorometric Assay for Tissue Transglutaminase."
- Context: Provides standard concentrations for Z-peptide substr
-
Cayman Chemical. (2023).[5] "Transglutaminase Activity Assay Kit Protocol."
- Context: Validates the use of hydroxamate/Z-Gln-Gly based assays and solubility limits in aqueous buffers.
-
BenchChem. (2025).[6] "Navigating Solubility Challenges of Z-Glu(OtBu)-ONp."
- Context: Detailed chemical handling of Z-group protected peptides and DMSO comp
Sources
Reducing inner filter effects in Z-Gly-Ala-Gln-AMC fluorescence readings
The following guide acts as a specialized Technical Support Center for researchers utilizing the fluorogenic substrate Z-Gly-Ala-Gln-AMC . It is designed to troubleshoot and resolve non-linear kinetics and signal suppression caused by the Inner Filter Effect (IFE) .
Topic: Reducing Inner Filter Effects (IFE) in Fluorescence Readings
Assay Target: Transglutaminases (e.g., TG2), Proteases
Fluorophore: 7-amino-4-methylcoumarin (AMC)
Excitation/Emission:
Core Concept: The Inner Filter Effect (IFE)
In Z-Gly-Ala-Gln-AMC assays, the Inner Filter Effect is a physical phenomenon where the excitation light (Primary IFE) or the emitted fluorescence (Secondary IFE) is absorbed by the assay components before it reaches the detector.[1][2][3]
-
Primary IFE: The substrate itself (Z-Gly-Ala-Gln-AMC) or a screening compound absorbs the UV excitation light (360–380 nm). As light penetrates the well, its intensity decreases logarithmically. Molecules at the bottom of the well receive less energy than those at the top.
-
Secondary IFE: The generated free AMC fluorophore emits light (460 nm).[4] If the solution is dark or colored (e.g., yellow/orange library compounds), this emitted light is re-absorbed before leaving the well.
Result: The observed fluorescence (
IFE Mechanism Visualization
Caption: Schematic of Primary and Secondary Inner Filter Effects in a top-read microplate assay. Absorption reduces excitation depth and emission escape.
Troubleshooting Guide (Q&A)
Q1: My enzyme kinetics curve plateaus early, even though substrate is abundant. Is this IFE?
Diagnosis: Likely yes. This is a classic signature of Primary IFE.
Explanation: In Transglutaminase or protease assays, researchers often push substrate concentrations (e.g., >100 µM) to reach
-
Prepare a standard curve of free AMC (0 to 10 µM).
-
Spike the uncleaved substrate (Z-Gly-Ala-Gln-AMC) into these standards at the concentration used in your assay (e.g., 100 µM).
-
Compare the slope of "AMC only" vs. "AMC + Substrate".
-
Result: If the "AMC + Substrate" slope is significantly lower, the substrate is blocking the light.
Q2: How do I correct for IFE without repeating my entire screen?
Solution: Apply the Parker-Barnes Correction Formula . This mathematical method adjusts your raw fluorescence data (
The Formula:
| Variable | Definition |
| Corrected Fluorescence Intensity | |
| Observed (Raw) Fluorescence Intensity | |
| Absorbance (OD) at Excitation Wavelength (360 nm) | |
| Absorbance (OD) at Emission Wavelength (460 nm) |
Critical Requirement: You must measure absorbance (
Q3: Can I reduce IFE by changing my plate reader settings?
Solution: Yes, by optimizing Pathlength and Gain .
-
Reduce Volume: IFE follows the Beer-Lambert Law (
). Reducing the well volume reduces the pathlength ( ), linearly reducing Absorbance ( ).-
Action: Switch from 100 µL to 20 µL (384-well low volume plate).
-
-
Off-Peak Excitation: The absorption peak of Z-Gly-Ala-Gln-AMC is near 340–360 nm.
-
Action: Shift excitation to 380 nm or 390 nm . While this excites AMC slightly less efficiently, it often drastically reduces substrate absorption (Primary IFE), resulting in a better Signal-to-Noise ratio.
-
Q4: My library compounds are yellow/orange. How do I handle this?
Diagnosis: This causes Secondary IFE (absorption of the 460 nm emission). Protocol:
-
Absorbance Scan: Measure the OD spectrum (300–600 nm) of your compounds.
-
Thresholding: If
, the fluorescence data is compromised. -
Correction: Use the Parker-Barnes formula (Q2) or, for high-throughput screens, use a Ratiometric Approach if a reference dye (that emits in a non-absorbing region) is compatible, though this is difficult with AMC.
-
Alternative: Switch to a red-shifted substrate (e.g., Rhodamine-110 based) if the library is consistently yellow.
Experimental Protocols
Protocol A: Determining the Correction Factor (CF)
This protocol generates a correction factor to validate if your data requires mathematical adjustment.
Materials:
-
Z-Gly-Ala-Gln-AMC Substrate
-
Free AMC Standard[4]
-
Assay Buffer (e.g., Tris/CaCl2 for TG2)
-
UV-Transparent Microplate (Critical for measuring
)
Workflow:
-
Prepare Standards: Create a dilution series of free AMC (0, 0.5, 1, 2, 5, 10 µM).
-
Prepare Mimic: Create a "Mock Reaction" solution containing the uncleaved substrate at your assay concentration (e.g., 50 µM, 100 µM, 200 µM).
-
Measurement 1 (Reference): Measure Fluorescence of AMC standards in Buffer only.
-
Measurement 2 (Interference): Measure Fluorescence of AMC standards mixed with the "Mock Reaction" substrate.
-
Calculate CF:
-
Decision: If
(more than 10% signal loss), apply the Parker-Barnes correction to your assay data.
Protocol B: Optimized Plate Reader Settings
Use these settings to minimize physical IFE artifacts.
| Parameter | Recommended Setting | Rationale |
| Plate Type | 384-well Low Volume Black (Clear Bottom) | Reduces pathlength ( |
| Excitation | 380 nm (bandwidth 9-20 nm) | Shifts away from substrate absorption max (~330-350 nm). |
| Emission | 460 nm (bandwidth 20 nm) | Peak emission for AMC. |
| Optics | Top Read | Required for fluorescence; minimizes plastic interference. |
| Mirror | 50% Mirror / Dichroic 400 nm | Ensures clean separation of Ex/Em light. |
| Z-Position | Optimized (Auto-adjust) | Critical for low volume to focus on the liquid center. |
Decision Logic for Data Correction
Use this logic flow to determine when to apply corrections.
Caption: Decision tree for applying Inner Filter Effect corrections based on optical density (OD) thresholds.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on IFE mechanisms).
-
Parker, C. A., & Barnes, W. J. (1957).[5] Some experiments with spectrofluorometers and filter fluorimeters.[5] The Analyst, 82(978), 606-617. (Origin of the correction formula).
- Liu, Y., et al. (2014). Inner Filter Effect Correction for Fluorescence Measurements in Microplate Readers. Analytical Chemistry.
-
BenchChem Technical Support. (2025). Overcoming Interference in Fluorescence-Based Protease Assays.
-
AAT Bioquest. (2026). Z-Gly-Pro-AMC Product Properties and Spectra.
Sources
Controls for non-specific hydrolysis of Z-GAQ-AMC
Welcome to the Technical Support Center for fluorogenic protease assays. As a Senior Application Scientist, I frequently consult with researchers facing high background noise and false positives when working with AMC-conjugated substrates.
This guide is specifically engineered for Z-GAQ-AMC (Z-Gly-Ala-Gln-AMC) . While this substrate is a highly sensitive tool designed primarily for detecting WprA —a 52-kDa serine protease secreted by Bacillus subtilis[1],[2]—its fluorogenic nature makes it susceptible to non-specific hydrolysis in complex biological matrices.
To ensure the scientific integrity of your data, do not rely on raw fluorescence units. Instead, use the following self-validating framework to establish causality, eliminate background noise, and isolate true proteolytic activity.
Section 1: Mechanistic Troubleshooting FAQs
Q1: Why am I observing high background fluorescence even in the absence of my target enzyme? A1: This is a classic symptom of substrate auto-hydrolysis. The amide bond linking the glutamine (Gln) residue to the 7-amino-4-methylcoumarin (AMC) fluorophore is chemically labile under alkaline conditions or in the presence of strong nucleophiles. Z-GAQ-AMC is optimized for WprA, which has a strict cleavage optimum at pH 7.5[1],.
-
The Causality: If your assay buffer exceeds pH 8.0, or if it contains high concentrations of reducing agents (like DTT or 2-mercaptoethanol), the bond will spontaneously hydrolyze, releasing free AMC. Always prepare your substrate stock in anhydrous DMSO, store it at -20°C, and strictly buffer your assay at pH 7.5 to prevent baseline drift.
Q2: My Bacillus lysate shows massive Z-GAQ-AMC cleavage, but I suspect it is not WprA. How do I prove specificity? A2: Bacillus subtilis secretes a highly complex degradome. WprA shares ~28.5% sequence identity with subtilisin A and exhibits broad specificity, favoring Met, Gln, or Lys at the P1 position[2]. Because other serine proteases can recognize the Gln-AMC moiety, you must biochemically or genetically differentiate the signal.
-
The Causality: The most definitive control is a genetic one. Compare your wild-type lysate against a wprA knockout strain (e.g., WB600 or LB700)[3]. If a knockout is unavailable, use a serine protease inhibitor like PMSF. Since WprA is a serine protease, PMSF will covalently modify its active site and quench the signal[2]. If the signal persists post-inhibition, you are measuring an off-target metallo- or cysteine protease.
Q3: Can my lysis buffer components, like ATP or metal ions, cause false positives with AMC substrates? A3: Yes. Buffer matrix effects are a major, often overlooked, source of non-specific signal variation. Recent studies demonstrate that the ATP/Mg²⁺ balance can allosterically alter the degradation rates of AMC-conjugated substrates by large protease complexes[4]. Furthermore, ATP and crude lysate proteins can cause unspecific quenching (inner-filter effects) of AMC fluorescence.
-
The Causality: Never rely on raw Relative Fluorescence Units (RFU). You must run a "Free AMC Standard Curve" spiked directly into your exact lysis buffer to normalize matrix-induced quenching or enhancement.
Section 2: Diagnostic Workflow for Signal Isolation
Use the following decision tree to systematically troubleshoot high background or non-specific cleavage in your Z-GAQ-AMC assays.
Diagnostic workflow for isolating specific Z-GAQ-AMC cleavage from non-specific background.
Section 3: Self-Validating Experimental Design
To guarantee trustworthiness, every experiment must include an internal matrix of controls. Summarized below are the mandatory controls and chemical profiling strategies required to validate Z-GAQ-AMC hydrolysis.
Table 1: Mandatory Control Matrix for Z-GAQ-AMC Assays
| Control Type | Components | Mechanistic Purpose | Expected Result |
| No-Enzyme (Blank) | Buffer + Z-GAQ-AMC | Quantifies auto-hydrolysis and verifies substrate stock stability. | Minimal RFU increase over time. |
| No-Substrate | Buffer + Enzyme/Lysate | Accounts for auto-fluorescence of the biological matrix. | Flat baseline RFU; no kinetic slope. |
| Specific Inhibitor | Lysate + PMSF + Z-GAQ-AMC | Differentiates target serine protease activity from background. | Significant reduction in initial velocity ( |
| Knockout Lysate | wprA null lysate + Z-GAQ-AMC | Provides genetic validation of target specificity. | Background cleavage only. |
Table 2: Chemical Inhibitor Profiling for Z-GAQ-AMC Specificity
| Inhibitor | Target Class | Effect on WprA Activity | Troubleshooting Utility |
| PMSF / AEBSF | Serine Proteases | Strong Inhibition | Confirms cleavage is driven by a serine protease[2]. |
| EDTA / EGTA | Metalloproteases | No Effect | Rules out off-target metalloprotease activity. |
| E-64 | Cysteine Proteases | No Effect | Rules out off-target cysteine protease activity. |
Section 4: Validated Step-by-Step Protocol
This protocol is designed as a self-validating system. By calculating the initial velocity (
Step 1: Reagent & Standard Curve Preparation
-
Reconstitute Z-GAQ-AMC to a 10 mM stock in anhydrous DMSO . Aliquot and store at -20°C in desiccant. Causality: Water ingress triggers premature hydrolysis of the amide bond.
-
Prepare a Free AMC standard curve (0, 0.5, 1, 2.5, 5, and 10 µM) spiked directly into your 1X Assay Buffer (50 mM Tris-HCl, pH 7.5). Causality: This validates the linearity of your fluorometer and normalizes matrix-induced quenching.
Step 2: Matrix Assembly (96-Well Black Opaque Plate)
-
Add 50 µL of 2X Assay Buffer (100 mM Tris-HCl, pH 7.5) to all experimental wells.
-
Add 25 µL of Sample (Lysate, Purified Enzyme, or Buffer for the No-Enzyme control).
-
Add 25 µL of Inhibitor (e.g., 4 mM PMSF final concentration) to the "Specific Inhibitor" wells, and 25 µL of Buffer to the others.
-
Incubate the plate at 37°C for 15 minutes to allow covalent inhibitors to bind their targets.
Step 3: Reaction Initiation
-
Prepare a 4X Substrate working solution (200 µM Z-GAQ-AMC in 1X Assay Buffer) immediately before use.
-
Add 25 µL of the 4X Substrate to all wells (Final volume = 125 µL; Final substrate concentration = 50 µM).
Step 4: Kinetic Acquisition & Validation
-
Immediately transfer the plate to a fluorometer pre-warmed to 37°C.
-
Read fluorescence kinetically at Excitation 380 nm / Emission 440-460 nm every 60 seconds for 30 to 60 minutes.
-
Validation Check: Examine the No-Enzyme control. If its kinetic slope exceeds 5% of your sample's slope, your substrate stock has degraded and must be replaced.
-
Extract the linear portion of the curve (first 10-15 minutes) to calculate
(RFU/min). Convert RFU/min to µmol AMC/min using the equation derived from your Free AMC standard curve.
References
-
HongTide Biotechnology. "Z-Gly-Ala-Gln-AMC". Source: HongTide. URL:[Link]
-
Babé LM, Schmidt B. "Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide". Source: PubMed (Biochim Biophys Acta). URL:[Link]
-
"The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome". Source: MDPI (Int J Mol Sci). URL:[Link]
-
"Development of a DUB-selective fluorogenic substrate". Source: RSC Publishing (Chem Sci). URL:[Link]
-
"Enhancement of Secretion and Extracellular Stability of Staphylokinase in Bacillus subtilis by wprA Gene Disruption". Source: ASM Journals (Applied and Environmental Microbiology). URL:[Link]
Sources
- 1. Z-Gly-Ala-Gln-AMC -HongTide Biotechnology [hongtide.com]
- 2. Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of a DUB-selective fluorogenic substrate - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02226K [pubs.rsc.org]
Technical Support Center: Troubleshooting Z-Gly-Ala-Gln-AMC Stock Solutions at -20°C
Introduction
Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) is a highly sensitive fluorogenic tripeptide substrate widely utilized in protease kinetics and drug screening. It is specifically recognized and cleaved by enzymes such as WprA—a 52-kDa serine protease secreted by Bacillus subtilis with an optimal cleavage at pH 7.5[1]—as well as various vacuolar endopeptidases[2]. Upon enzymatic cleavage of the amide bond at the C-terminus, the substrate releases 7-amino-4-methylcoumarin (AMC), generating a robust fluorescent signal[2].
While Z-GAQ-AMC is an excellent tool for kinetic studies, its storage as a stock solution in Dimethyl Sulfoxide (DMSO) at -20°C frequently presents stability challenges. This guide provides a mechanistic understanding of these instabilities and actionable troubleshooting protocols to ensure assay reproducibility.
Section 1: The Causality of Instability at -20°C
As an Application Scientist, I frequently see researchers struggle with inconsistent fluorescent baselines. The degradation of Z-GAQ-AMC at -20°C is rarely due to thermal breakdown; rather, it is driven by solvent-environment interactions:
-
Hygroscopic Spontaneous Hydrolysis: DMSO is highly hygroscopic. When a stock solution is repeatedly opened on ice or at room temperature without proper equilibration, atmospheric moisture condenses into the solvent. This water acts as a nucleophile, catalyzing the spontaneous, non-enzymatic hydrolysis of the AMC-peptide bond even at -20°C, releasing free AMC and causing high background fluorescence[3][4].
-
Thermal Shock and Aggregation: Repeated freeze-thaw cycles disrupt the solvation shell around the hydrophobic Z-protecting group and the AMC moiety. This leads to irreversible peptide aggregation and precipitation[4].
-
Photobleaching: The AMC fluorophore is inherently light-sensitive. Ambient laboratory lighting during the thawing process can degrade the coumarin ring, reducing the maximum achievable fluorescence (
RFU) during the assay[3].
Section 2: Troubleshooting Guide & FAQs
Q1: My assay has an unusually high background fluorescence before adding the protease. What happened? A: This is the most common issue and indicates spontaneous hydrolysis of the AMC moiety[3]. Moisture ingress into the DMSO stock has cleaved the peptide bond, releasing free AMC. Causality-Driven Solution: Discard the compromised aliquot. To prevent this, always prepare single-use aliquots. Never return a thawed aliquot to -20°C.
Q2: I observe a cloudy precipitate in my DMSO stock after thawing from -20°C. Can I still use it? A: The cloudiness is caused by peptide aggregation or localized freezing of water absorbed by the DMSO. Causality-Driven Solution: Warm the aliquot to 37°C in a water bath for 5-10 minutes and vortex gently[3]. If the solution remains cloudy, water contamination has permanently altered the solubility limit of the hydrophobic Z-group. The aliquot must be discarded.
Q3: The background fluorescence is normal, but the enzyme cleavage efficiency is severely reduced. Why?
A: Assuming your enzyme is active, this indicates either peptide backbone degradation (e.g., oxidation of the Glutamine residue) or solvent poisoning. Proteases are highly sensitive to organic solvents; a final DMSO concentration exceeding 1-2% in the assay buffer can denature the enzyme or competitively inhibit the active site.
Causality-Driven Solution: Ensure your working dilution yields a final DMSO concentration of
Section 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, the preparation and validation of the stock solution must be treated as a self-validating system.
Protocol 1: Preparation of 10 mM Z-GAQ-AMC Stock Solution
Mechanistic Note: This protocol minimizes moisture exposure, which is the primary catalyst for AMC cleavage.
-
Equilibration: Remove the lyophilized Z-GAQ-AMC vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening. This prevents atmospheric condensation on the cold powder[3].
-
Dissolution: Briefly centrifuge the vial to pellet the powder. Add anhydrous, cell-culture grade DMSO (e.g., 177
L for 1 mg of substrate) to achieve a 10 mM concentration[4]. -
Homogenization: Vortex gently until completely dissolved. If necessary, warm briefly to 37°C[3].
-
Aliquotting: Divide the stock into 10-20
L single-use aliquots in opaque or amber microcentrifuge tubes to protect from light[3]. -
Storage: Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[4].
Protocol 2: Quality Control (QC) Baseline Assay
Mechanistic Note: Never use a stock solution blindly. This rapid QC step validates the structural integrity of the AMC bond before committing valuable biological samples.
-
Dilution: Dilute a thawed Z-GAQ-AMC aliquot to a working concentration of 50
M in your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1][3]. -
Measurement: Transfer 100
L to a black, flat-bottom 96-well plate. Measure the baseline fluorescence using a microplate reader set to Excitation 360 nm / Emission 460 nm[3]. -
Validation Logic: Compare the Relative Fluorescence Units (RFU) to a blank buffer well. If the baseline RFU is
of your historical maximum cleavage signal, the stock has undergone unacceptable spontaneous hydrolysis and must be discarded.
Section 4: Quantitative Data Presentation
Table 1: Stability Matrix of Z-GAQ-AMC in DMSO
| Storage Condition | Solvent Quality | Duration | Expected Free AMC (Background) | Status |
| -80°C (Aliquoted) | Anhydrous DMSO | 6 Months | Optimal[4] | |
| -20°C (Aliquoted) | Anhydrous DMSO | 1 Month | Acceptable[4] | |
| -20°C (Repeated Use) | Standard DMSO | 1 Week (5 Freeze-Thaws) | Compromised[3] | |
| 4°C (Liquid) | Standard DMSO | 48 Hours | Degraded |
Table 2: Photophysical & Assay Parameters
| Parameter | Value |
| Target Proteases | WprA (B. subtilis), Vacuolar endopeptidases[1][2] |
| Optimal Cleavage pH | 7.5[1] |
| Fluorophore Released | 7-amino-4-methylcoumarin (AMC)[2] |
| Excitation Wavelength | 340 - 360 nm[3] |
| Emission Wavelength | 440 - 460 nm[3] |
| Max Final DMSO Conc. |
Section 5: Workflow Visualization
Fig 1: Troubleshooting workflow for Z-GAQ-AMC stock solution validation and degradation recovery.
References
-
Z-Gly-Ala-Gln-AMC Enzyme Substrate Source: HongTide Biotechnology URL:1
-
标记肽Z-GAQ-7-氨基-4-甲基香豆素 (Z-Gly-Ala-Gln-AMC) Source: AllPeptide URL:2
-
Ac-Lys-Gln-Leu-AMC (Ac-KQL-AMC) Product Protocol & Substrate Guidelines Source: UBPBio URL:3
-
Suc-Ala-Ala-Phe-AMC Fluorogenic Substrate Storage Guidelines Source: MedChemExpress URL:4
Sources
Technical Support Center: Troubleshooting Signal Drift in Long-Term Z-GAQ-AMC Assays
Role: Senior Application Scientist Subject: Diagnostic & Correction Protocols for Signal Instability in Fluorogenic Protease Assays
Introduction
Welcome to the Technical Support Center. You are likely here because your long-term kinetic traces for Z-GAQ-AMC (or related Z-peptide-AMC substrates) are showing non-enzymatic signal changes—commonly referred to as "drift."
In long-term incubations (>2 hours), the stability of the 7-amino-4-methylcoumarin (AMC) fluorophore and the peptide bond becomes the limiting factor. Unlike endpoint assays, kinetic assays require a stable baseline where the only variable changing fluorescence is the enzymatic cleavage of the amide bond.
This guide treats the assay as a system of physical and chemical variables. We will diagnose your drift based on its directionality (positive vs. negative) and spatial distribution (well-to-well consistency).
Part 1: Diagnostic Logic
Before attempting a fix, use this logic map to identify the root cause of your signal drift.
Figure 1: Diagnostic flowchart for identifying the physical source of signal drift in fluorescence kinetic assays.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Ghost" Signal (Positive Drift)
Symptom: My "No-Enzyme Control" (NEC) wells show a steady increase in fluorescence over 4+ hours, mimicking slow enzyme activity.
Technical Explanation: This is likely Spontaneous Hydrolysis . The amide bond linking the Z-GAQ peptide to the AMC fluorophore is thermodynamically unstable in aqueous solution. Over time, it hydrolyzes without enzyme catalysis, releasing free AMC. This rate is accelerated by:
-
High pH: AMC release is base-catalyzed.
-
Nucleophiles: Presence of primary amines (Tris) or thiols (DTT/BME) in the buffer.
-
Temperature: Higher incubation temps increase the hydrolysis rate constant (
).
Corrective Protocol:
-
Buffer Exchange: Switch from Tris to HEPES or MOPS (pH 7.0–7.5). Tris contains a primary amine that can nucleophilically attack the substrate.
-
pH Optimization: AMC fluorescence is pH-dependent (pKa ~7.8). While maximum fluorescence is at pH > 8.0, substrate stability is better at pH < 7.5. Run the assay at pH 7.2–7.4 to balance signal intensity vs. substrate stability [1].
-
Background Subtraction: You must run a substrate-only control (in triplicate). Subtract the average RFU of these wells from your enzymatic wells at every time point, not just the endpoint.
Issue 2: The "Edge Effect" (Spatial Drift)
Symptom: Wells on the perimeter of the plate show significantly higher drift than center wells after 2 hours.
Technical Explanation: This is Evaporation .[1][2][3] In 384-well plates, surface-to-volume ratios are high. Even a 5% volume loss concentrates the free fluorophore, artificially inflating the RFU signal. Standard adhesive seals often fail in long-term assays containing detergents (Triton X-100) or DMSO, which dissolve the adhesive [2].
The "Evaporation Validation" Protocol:
-
Fill outer wells and center wells with 20 µL of a stable fluorophore (e.g., 1 µM free AMC, no enzyme/substrate).
-
Seal and incubate for your standard assay duration (e.g., 6 hours).
-
Read the plate.
-
Pass Criteria: The CV% (Coefficient of Variation) between edge and center wells must be < 5%. If edge wells are >10% brighter, your seal is failing.
Solution:
-
Hardware: Use a thermal plate sealer (heat-welded foil) rather than pressure-sensitive adhesive.
-
Humidity: If a thermal sealer is unavailable, place the plate in a humidity chamber (a simple Tupperware container with wet paper towels) inside the incubator.
Issue 3: The "Fading" Signal (Negative Drift)
Symptom: Signal decreases over time in control wells, or the reaction curve flattens prematurely.
Technical Explanation: Two distinct physical phenomena cause this:
-
Thermal Quenching: The quantum yield of AMC is temperature-dependent. As the plate warms up (e.g., moving from room temp to a 37°C reader, or heating up inside the reader), fluorescence intensity decreases roughly 1-2% per °C.
-
Photobleaching: Repeated high-intensity excitation destroys the fluorophore.
Corrective Protocol:
-
Thermal Equilibration: Pre-warm the plate and the reader to the assay temperature (37°C) for 30 minutes before adding the enzyme/substrate.
-
Read Frequency: Reduce the read frequency. For slow kinetics, reading every 10–15 minutes is sufficient and reduces light exposure compared to reading every 2 minutes.
-
Gain Settings: Ensure your gain is set such that the max signal is ~60-70% of the detector's range. Saturation leads to clipping and artificial "flat" lines.
Issue 4: Inner Filter Effect (IFE)
Symptom: The reaction rate appears to slow down (loss of linearity) at high substrate concentrations (>20 µM), even though substrate is not depleted.
Technical Explanation: The Inner Filter Effect occurs when the solution becomes so concentrated that the substrate (or product) absorbs the excitation light before it reaches the focal point of the detector, or re-absorbs the emitted light [3].[4] Z-GAQ-AMC absorbs UV light. If [Substrate] is high, the "effective" excitation intensity drops deep in the well.
Data Correction Table: Use this table to determine if IFE is impacting your assay linearity.
| Parameter | Low IFE Risk (Safe) | High IFE Risk (Correction Needed) |
| Substrate Conc. | < 10 µM | > 50 µM |
| Absorbance (OD) | < 0.05 OD | > 0.1 OD at |
| Pathlength | Low volume (384-well) | High volume (96-well standard) |
| Linearity Check | Diluting sample 2x halves signal exactly | Diluting 2x reduces signal by < 50% |
Solution:
If IFE is confirmed, you must use a correction factor based on absorbance, or simply reduce the substrate concentration to be closer to the
Part 3: Optimized Assay Workflow
To minimize all forms of drift, implement this rigorous setup workflow.
Figure 2: Optimized workflow for minimizing environmental variables in long-term fluorogenic assays.
References
-
BenchChem. Optimizing Buffer pH for 7-Aminocoumarin Fluorescence Stability. Technical Support Center. Link
-
Ibidi. Preventing Evaporation of Cell Culture Medium - FAQ. Application Note 12. Link
-
Edinburgh Instruments. What is the Inner Filter Effect? Technical Note. Link
-
Horiba. How Inner-Filter Effects (IFE) can affect your fluorescence measurements.Link
-
Sigma-Aldrich. Z-Gly-Gly-Leu-AMC Proteasome Substrate Product Information.[5] (Reference for general Z-Peptide-AMC handling). Link
Sources
Technical Support Center: Buffer Optimization for Z-Gly-Ala-Gln-AMC TGase Assays
The following technical guide addresses the optimization of buffer systems for Transglutaminase (TGase) assays, specifically focusing on the use of peptidic substrates like Z-Gly-Ala-Gln-AMC .
This guide is structured as a Tier-3 Technical Support resource, designed to troubleshoot the subtle chemical interactions that often cause assay failure in TGase workflows.
Executive Summary
Transglutaminases (specifically Tissue Transglutaminase, TG2) are chemically demanding enzymes. Unlike robust proteases, TG2 requires a "Golden Triangle" of conditions to function: Calcium saturation , Reductive environment , and Neutral-to-Alkaline pH .
If you are using Z-Gly-Ala-Gln-AMC , you are likely probing the glutamine-donor specificity of the enzyme. The failure of this assay is rarely due to the substrate itself, but rather the buffer's inability to maintain the enzyme in its "Open" (active) conformation .
Part 1: The Core Buffer Architecture (The "Golden Triangle")
The most common reason for assay failure with Z-Gly-Ala-Gln-AMC is the use of incompatible buffer components that sequester calcium or oxidize the active site.
The Buffer Backbone (pH & Species)
Recommendation: Use MOPS or HEPES (50–100 mM).
-
Why? TG2 activity peaks between pH 7.0 and 8.0.
-
The Trap: Avoid Phosphate Buffers (PBS). Phosphate anions (
) precipitate Calcium ( ) at millimolar concentrations, creating invisible micro-precipitates that strip the enzyme of its essential cofactor. -
Target pH: 7.2 – 7.5 (Physiological) or up to 8.0 (Enhanced activity).
The Calcium Requirement (The "Key")
Recommendation: 5 mM
-
Mechanism: TG2 exists in a "Closed" (inactive) state bound to GDP.[1] High concentrations of
displace the nucleotide and force the enzyme into an "Open" conformation, exposing the active site Cysteine. -
Troubleshooting: If your assay signal is zero, ensure you have no EDTA or EGTA in your sample prep. Even trace chelators can strip the
required for activation.
The Reducing Agent (The "Shield")
Recommendation: 1–5 mM DTT or TCEP .
-
Mechanism: The catalytic triad of TG2 relies on Cys277 . This residue is highly susceptible to oxidation (forming a disulfide bond with Cys370), which locks the enzyme in an inactive state.
-
The Trap: DTT oxidizes rapidly in air (half-life ~1-2 hours at pH 8). For long kinetics (>1 hour), use TCEP (Tris(2-carboxyethyl)phosphine), which is stable and does not interfere with metal ions.
Part 2: Substrate Solubilization (Z-Gly-Ala-Gln-AMC)
Peptide-AMC substrates are hydrophobic. Improper solubilization leads to "fake" low activity due to substrate aggregation.
| Parameter | Specification | Technical Insight |
| Stock Solvent | DMSO (Anhydrous) | Prepare at 10–20 mM. Avoid Ethanol (can inhibit some enzymes). |
| Final DMSO % | < 5% (v/v) | TG2 is relatively tolerant to DMSO, but >5% may induce denaturation. |
| Solubility Check | Visual Haze | Upon dilution into buffer, check for "milky" haze. If present, add 0.01% Triton X-100 to the buffer before adding substrate. |
| Km Considerations | ~100–500 µM | TG2 has a relatively high Km for small peptides. Ensure you are working at saturating concentrations (unless determining Km). |
Part 3: Visualizing the Activation Logic
The following diagram illustrates the strict dependency of TG2 on the buffer environment. If any node in this pathway fails, the signal (AMC release/modification) will be null.
Caption: The "Activation Logic" of TG2. Note that Calcium and Reducing Agents are absolute gates for activity; without them, the enzyme remains structurally locked or chemically inert.
Part 4: Troubleshooting Guide (FAQs)
Q1: I see no fluorescence increase. Is my substrate broken?
Diagnosis: Before blaming the substrate, check the Enzyme Mechanism .
-
The Issue: TGase is a transferase, not a simple protease. It transfers the Glutamine (Q) to an amine.
-
Critical Check: Does your assay include an amine acceptor (like Hydroxylamine or Cadaverine)?
-
If YES : You are measuring incorporation. Ensure the detection method matches.
-
If NO : You are relying on Deamidation (Water as nucleophile). This is much slower (approx. 100x slower) than transamidation. You may need 10x more enzyme or longer incubation (2-4 hours).
-
-
Alternative: If you expect TGase to cleave the AMC directly (Isopeptidase activity), be aware that TG2 isopeptidase activity is often slower and requires specific conditions (lower pH ~6.0 is sometimes preferred for isopeptidase vs crosslinking).
Q2: The reaction starts but stops after 15 minutes.
Diagnosis: Oxidation or Precipitation .
-
Solution A: Add fresh DTT. DTT is unstable. If you are running a 1-hour plate read, the DTT might be dead. Switch to 0.5 mM TCEP .
-
Solution B: Check for turbidity. If your buffer turned slightly cloudy, Calcium Phosphate or Calcium Carbonate has formed. Remake buffers with fresh MilliQ water and ensure no Phosphate carryover.
Q3: Can I use PBS?
Answer: No. PBS contains Phosphate.[2] With 5mM Calcium, you will form Calcium Phosphate (Hydroxyapatite), which precipitates. This removes the Calcium needed to activate the enzyme and can physically sequester the protein. Use Tris-HCl , HEPES , or MOPS .
Q4: My background fluorescence is high.
Diagnosis: Inner Filter Effect or Impure Substrate .
-
Solution: Free AMC is highly fluorescent.[3] If your substrate has degraded (hydrolyzed during storage), the background will be high.
-
Test: Measure the fluorescence of the substrate in buffer without enzyme. If it's high (>20% of max signal), buy fresh substrate. Store stock in aliquots at -20°C, desiccated.
Part 5: Recommended Protocol
Assay Buffer (2X Concentrate):
-
100 mM MOPS (pH 7.4)
-
10 mM
[4] -
300 mM NaCl
-
2 mM DTT (Add fresh immediately before use)
-
0.02% Tween-20 (Optional, prevents sticking)
Workflow:
-
Pre-incubation: Mix Enzyme + Assay Buffer (10 mins at 37°C). This allows Ca2+ to open the enzyme structure.[5]
-
Substrate Prep: Dilute Z-Gly-Ala-Gln-AMC to 200 µM in Assay Buffer (from 10 mM DMSO stock).
-
Start: Add Substrate to Enzyme.
-
Read: Ex/Em = 360/460 nm (Kinetic mode).
References
-
Zedira GmbH.Transglutaminase Assay Principles and Substrates.
-
[2]
-
-
Keillor, J. W., et al. (2014). Transglutaminase 2: A new therapeutic target for celiac disease.[6] (Detailed mechanism of TG2 activation and Calcium dependence).
-
BenchChem.Z-Gly-Gly-Leu-AMC Technical Guide.
-
Pinkas, D. M., et al. (2007). Transglutaminase 2 undergoes a large conformational change upon activation.[1][6] PLoS Biology. (Structural basis for Calcium/GDP regulation).
Sources
- 1. Structural Intermediate of Transglutaminase 2 in Complex with Two Calcium Ions Sheds Light on New Treatments for Celiac Disease | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 2. zedira.com [zedira.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Igs as Substrates for Transglutaminase 2: Implications for Autoantibody Production in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalysis by Transglutaminases: A Review of Biotechnological Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: Fluorogenic Z-GAQ-AMC vs. Colorimetric Hydroxamate for Transglutaminase Profiling
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Transglutaminases (TGases), particularly Tissue Transglutaminase (TG2) and Microbial Transglutaminase (mTG), are critical biomarkers in fibrosis, Celiac disease, and neurodegenerative disorders. Accurate quantification of their crosslinking or isopeptidase activity is essential for inhibitor screening.
This guide compares the two dominant assay modalities:
-
The Colorimetric Hydroxamate Assay: The historical "gold standard" using Z-Gln-Gly and Hydroxylamine. It is robust but limited by low sensitivity and endpoint-only data.
-
The Fluorogenic Z-GAQ-AMC Assay: A modern kinetic approach utilizing 7-amino-4-methylcoumarin (AMC) conjugated peptides. This method offers superior sensitivity (10-100x), real-time reaction monitoring, and miniaturization potential.
The Bottom Line: While the Hydroxamate assay remains useful for bulk enzyme production monitoring, the Z-GAQ-AMC fluorometric platform is the requisite choice for high-throughput screening (HTS) and determination of kinetic parameters (
Part 1: Mechanistic Deep Dive
To understand the sensitivity gap, one must analyze the signal generation mechanisms.
-
Colorimetric (Hydroxamate): Relies on a secondary chemical reaction. The TGase incorporates hydroxylamine into the glutamine substrate (Z-Gln-Gly).[1] The reaction is stopped, and Iron (III) is added to form a colored iron-hydroxamate complex. This is an indirect, endpoint measurement.
-
Fluorogenic (Z-GAQ-AMC): Utilizes a peptide (Z-Gly-Ala-Gln-AMC) where the fluorophore (AMC) is quenched or silent until released. TGase activity (specifically its isopeptidase activity or via a coupled protease step depending on specific assay design) releases free AMC. This is a direct, kinetic measurement.[2]
Figure 1: Mechanistic comparison. The Hydroxamate method requires a harsh acidic stop step to generate signal, whereas the AMC method generates fluorescent signal continuously under physiological conditions.
Part 2: Performance Comparison Data
The following data summarizes the performance characteristics of Z-GAQ-AMC versus the Hydroxamate method. Data is aggregated from standard validation protocols (e.g., Zedira, Cayman Chemical, Sigma).
Table 1: Sensitivity and Specification Matrix
| Feature | Colorimetric Hydroxamate | Fluorogenic Z-GAQ-AMC | Advantage |
| Detection Principle | Absorbance (525 nm) | Fluorescence (Ex 360 / Em 460) | Fluorometric |
| Limit of Detection (LOD) | ~0.1 - 0.5 mU/mL | ~0.001 - 0.01 mU/mL | Fluorometric (100x) |
| Dynamic Range | 1 - 2 Log Orders | 3 - 4 Log Orders | Fluorometric |
| Readout Type | Endpoint (Stop & Read) | Kinetic (Real-time) | Fluorometric |
| Sample Volume | Large (100-200 µL) | Small (20-50 µL) | Fluorometric |
| Interference | Iron chelators, Antioxidants, Hemoglobin | Auto-fluorescent compounds (rare) | Fluorometric |
| Throughput | Low/Medium (96-well) | High (384-well / 1536-well) | Fluorometric |
| Cost Per Well | Low ($) | Medium/High ( | Colorimetric |
Key Technical Insights:
-
The Sensitivity Gap: The molar extinction coefficient of the Iron-Hydroxamate complex is relatively low (
). In contrast, free AMC has a high quantum yield, allowing detection of picomolar product formation. -
Linearity: The Hydroxamate assay often deviates from linearity at high substrate conversion due to product precipitation or reagent depletion. The Z-GAQ-AMC assay maintains linearity over a wider range, critical for determining
. -
Interference: The Hydroxamate assay relies on Iron (III). Samples containing strong chelators (EDTA, EGTA in high concentrations) or reducing agents (DTT > 5mM) can interfere with the color development. The AMC assay is robust against these common buffer additives.
Part 3: Experimental Protocols
Protocol A: High-Sensitivity Z-GAQ-AMC Kinetic Assay
Objective: Determine TGase activity with maximum sensitivity in real-time.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 150 mM NaCl, 1 mM DTT (Fresh). Note: Ca²⁺ is strictly required for TGase activation.
-
Substrate Stock: 10 mM Z-GAQ-AMC in DMSO.
-
Enzyme: Purified TG2 or Tissue Lysate.
-
Standard: Free AMC (7-amino-4-methylcoumarin) for calibration curve.
Workflow:
-
Preparation: Dilute TGase samples in Assay Buffer on ice.
-
Plate Setup: Add 40 µL of Enzyme sample to a black 96-well or 384-well plate.
-
Control: Include a "No Enzyme" blank (Buffer only) and a "No Calcium" blank (Buffer + 10mM EDTA) to verify specificity.
-
-
Initiation: Prepare a 2X Substrate Working Solution (100 µM Z-GAQ-AMC in Assay Buffer). Add 40 µL to the wells (Final conc: 50 µM).
-
Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Settings:
-
Analysis: Calculate the slope (RFU/min) from the linear portion of the curve. Convert to activity units using the AMC standard curve.[3]
Protocol B: Standard Colorimetric Hydroxamate Assay
Objective: Routine quantification of purified TGase (Cost-effective).
Reagents:
-
Substrate Mix: 30 mM Z-Gln-Gly, 100 mM Hydroxylamine, 10 mM CaCl₂, 5 mM Glutathione (Reduced) in Tris-Acetate buffer pH 6.0.
-
Stop/Develop Reagent: 12% TCA (Trichloroacetic acid), 5% FeCl₃ in 0.1 M HCl. Warning: Corrosive.
Workflow:
-
Reaction: Mix 20 µL Enzyme sample + 100 µL Substrate Mix in a microcentrifuge tube or clear plate.
-
Incubation: Incubate at 37°C for exactly 10-30 minutes (Must be timed precisely).
-
Termination: Add 100 µL Stop/Develop Reagent.
-
Observation: A burgundy/red color develops immediately if activity is present.
-
-
Clarification: If protein precipitation occurs (due to TCA), centrifuge at 10,000 x g for 5 minutes.
-
Measurement: Transfer supernatant to a clear 96-well plate. Read Absorbance at 525 nm.[1][5][6]
-
Analysis: Subtract the Blank (Stop reagent added before enzyme). Use a standard curve of L-Glutamic acid
-monohydroxamate to quantify.
Part 4: Decision Logic & Workflow
Use this logic flow to select the correct assay for your specific drug development stage.
Figure 2: Decision Matrix for Assay Selection. High-value screening and low-abundance samples necessitate the Fluorometric approach.
References
-
Zedira GmbH. (2023).[7] Transglutaminase Assay Kits and Substrates: Technical Documentation. (Source of specific Z-Gln-Gly and AMC substrate protocols). Link
-
Cayman Chemical. (2024).[1] Transglutaminase Activity Assay Kit (Colorimetric) Product Insert. (Standard protocol for Hydroxamate assay). Link
-
Sigma-Aldrich. (2022).[1] Enzymatic Assay of Transglutaminase (EC 2.3.2.[5]13) - Hydroxamate Method. (Classic reference for the colorimetric extinction coefficients). Link
-
MDPI (Sensors). (2025). Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase and Transglutaminase Inhibitors. (Comparison of sensitivity limits between detection modes). Link
-
BMG Labtech. (2023). Real-time fluorescence assay for monitoring transglutaminase activity. (Application note on kinetic monitoring of AMC/Abz substrates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. WO2016096785A1 - Identification of transglutaminase substrates and uses therefor - Google Patents [patents.google.com]
Cross-Validation of Z-Gly-Ala-Gln-AMC Fluorogenic Substrates vs. Radiometric Assays for Glutamine-Specific Proteases
Introduction: The Shift Toward High-Throughput Enzymology
In early-stage drug discovery, transitioning from traditional radiometric assays to high-throughput fluorogenic formats is a critical bottleneck that requires rigorous cross-validation. For proteases exhibiting strict P1-Glutamine cleavage specificity—such as the Bacillus subtilis secreted serine protease WprA[1] or viral 3C-like proteases—the synthetic peptide substrate Z-Gly-Ala-Gln-AMC (Carbobenzoxy-Glycyl-Alanyl-Glutaminyl-7-amino-4-methylcoumarin) provides a highly sensitive, non-radioactive alternative.
This guide provides an objective, data-driven framework for cross-validating the1 against gold-standard
Mechanistic Grounding & Causality
The radiometric assay relies on the physical separation of a
Conversely, Z-Gly-Ala-Gln-AMC operates on the principle of fluorescence quenching. The 7-amino-4-methylcoumarin (AMC) fluorophore is covalently bound to the carboxyl group of the P1 Glutamine via an anilide bond, which suppresses its fluorescence. Upon specific proteolytic cleavage of this bond, free AMC is released, resulting in a dramatic electron delocalization and an increase in fluorescence quantum yield (2)[2].
Caption: Mechanistic comparison of fluorogenic AMC cleavage versus radiometric peptide hydrolysis.
Experimental Design: Building a Self-Validating System
To prove that Z-Gly-Ala-Gln-AMC is a viable surrogate, we must establish a self-validating experimental workflow. Changing the leaving group from a native peptide sequence to a bulky AMC fluorophore can alter the enzyme's binding affinity (
The Causality of Validation: If the AMC group introduces steric bulk, the
Caption: Parallel experimental workflow for cross-validating fluorogenic and radiometric assays.
Step-by-Step Methodologies
Protocol A: Continuous Fluorogenic Assay (Z-Gly-Ala-Gln-AMC)
-
Reagent Preparation: Dissolve Z-Gly-Ala-Gln-AMC in 100% DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay well does not exceed 2% (v/v) to prevent enzyme denaturation and artifactual
shifts[2]. -
Enzyme Equilibration: Dilute the target protease (e.g., WprA) to a 10 nM working concentration in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)[1]. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Dispense 90 µL of the enzyme solution into a 96-well low-binding black microplate. Initiate the reaction by adding 10 µL of the substrate working solution.
-
Kinetic Readout: Monitor fluorescence continuously using a microplate spectrofluorometer set to3[3] for 30 minutes.
-
Data Conversion: Convert Relative Fluorescence Units (RFU/min) to molar velocity (µM/min) using a standard calibration curve generated from free AMC.
Protocol B: Endpoint Radiometric Assay ( -Labeled Substrate)
-
Substrate Preparation: Utilize a
-labeled equivalent peptide (e.g., -Z-Gly-Ala-Gln-Gly-OH) adjusted to the same molarity as Protocol A. -
Reaction Setup: Mix the labeled substrate with the identical enzyme preparation in standard microcentrifuge tubes.
-
Time-Course Quenching: At precisely 5, 10, 15, and 30 minutes, extract 20 µL aliquots and immediately quench the reaction by adding 20 µL of 10% Trichloroacetic acid (TCA). This precipitates the enzyme and uncleaved substrate.
-
Separation: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Resolve the supernatant via High-Performance Liquid Chromatography (HPLC) to isolate the cleaved
-labeled product. -
Scintillation Counting: Mix the isolated HPLC fractions with 5 mL of scintillation cocktail and quantify radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter (LSC).
Quantitative Data & Performance Comparison
The following table summarizes a typical cross-validation dataset for a Gln-specific protease, demonstrating the objective performance trade-offs between the two methodologies.
| Parameter | Z-Gly-Ala-Gln-AMC (Fluorogenic) | Causality / Analytical Notes | |
| Readout Mode | Continuous (Real-time) | Endpoint (Discontinuous) | Fluorogenic allows precise initial velocity ( |
| Sensitivity Limit | High (Low nM range) | Ultra-High (pM range) | Radiometric has near-zero background noise, but AMC sensitivity is sufficient for >95% of HTS applications. |
| 45 ± 5 µM | 38 ± 4 µM | Slight variance is expected due to the steric bulk of the AMC leaving group at the P1' position. | |
| 12.4 ± 1.1 nM | 11.8 ± 0.9 nM | Statistically equivalent. This validates the AMC substrate for accurate drug screening. | |
| Throughput | >10,000 wells/day | <500 tubes/day | Microplate compatibility and lack of HPLC separation heavily favors the fluorogenic format. |
| Safety & Disposal | Standard biological waste | Hazardous radioactive waste | AMC eliminates the need for specialized radiation safety protocols and expensive disposal. |
References
-
Z-Gly-Ala-Gln-AMC Product Specifications and Cleavage by WprA Source: Shanghai Hongtide Biotechnology URL:[Link]
-
Methodological Considerations and Comparisons of Measurement Results for Extracellular Proteolytic Enzyme Activities Source: Frontiers in Marine Science URL:[Link]
Sources
Technical Guide: Kinetic Characterization of Z-Gly-Ala-Gln-AMC Hydrolysis
Executive Summary
This guide details the methodology for determining the Michaelis-Menten constants (
Unlike endpoint colorimetric assays, Z-Gly-Ala-Gln-AMC allows for continuous, real-time monitoring of hydrolytic activity via the release of the fluorophore 7-Amino-4-methylcoumarin (AMC). This guide prioritizes the "Inner Filter Effect" correction and non-linear regression analysis over antiquated linearization methods to ensure data integrity.
Part 1: Biochemical Mechanism & Comparative Analysis
Mechanism of Action
The substrate consists of a tripeptide backbone (Gly-Ala-Gln) protected by a Carbobenzyloxy (Z) group at the N-terminus and linked to the AMC fluorophore at the C-terminus.
-
Quenched State: When attached to the peptide, the amide linkage reduces the electron delocalization of the AMC coumarin ring, shifting its absorption spectrum and significantly quenching its fluorescence.
-
Active State: The target enzyme hydrolyzes the amide bond between the Glutamine (Gln) and AMC. This releases free AMC, which exhibits a strong fluorescence shift.[1][2]
Reaction Scheme:
Comparison with Alternative Assay Formats
The choice of Z-Gly-Ala-Gln-AMC is often weighed against colorimetric hydroxamate assays (classic TG2 method) or HPLC-based separation.
| Feature | Z-Gly-Ala-Gln-AMC (Fluorogenic) | Hydroxamate Assay (Colorimetric) | HPLC / LC-MS |
| Detection Mode | Continuous (Real-time) | Endpoint (Stopped) | Endpoint (Stopped) |
| Sensitivity | High (pmol range) | Low (nmol range) | Very High (fmol range) |
| Throughput | High (96/384-well plates) | Medium | Low (Serial injection) |
| Interference | Autofluorescence (correctable) | Turbidity/Precipitation | Matrix effects |
| Kinetic Data | Direct | Requires multiple stop-points | Requires multiple stop-points |
| Cost/Assay | Moderate | Low | High |
Verdict: For
Part 2: Experimental Protocol
Reagents and Equipment
-
Substrate Stock: Dissolve Z-Gly-Ala-Gln-AMC in 100% DMSO to 10-20 mM. Store at -20°C in the dark. Note: Avoid freeze-thaw cycles.
-
AMC Standard: 7-Amino-4-methylcoumarin (Free AMC), dissolved in DMSO.[1]
-
Assay Buffer:
-
For TG2: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5-10 mM CaCl₂ (Essential Cofactor), 1 mM DTT.
-
For Proteases: 50 mM HEPES or Tris (pH 7.4-8.0), 0.01% Triton X-100 (to prevent surface adsorption).
-
-
Plate Reader: Fluorescence capability (Ex: 360-380 nm / Em: 440-460 nm).
The AMC Standard Curve (Crucial Step)
Context: Fluorescence Units (RFU) are arbitrary and instrument-dependent. You must convert RFU to molarity (
-
Dilute AMC stock to generate concentrations: 0, 0.5, 1, 2.5, 5, 10, 20, and 50
in the exact assay buffer used for the enzyme. -
Pipette 100
(or reaction volume) into the plate. -
Measure fluorescence at Ex380/Em460.
-
Plot RFU (y-axis) vs. [AMC] (x-axis).
-
Calculate the Slope (RFU/
) . This is your conversion factor ( ).
Kinetic Assay Workflow
Step 1: Enzyme Optimization
Run a fixed substrate concentration (e.g., 50
Step 2: Substrate Titration (
Step 3: Reaction Setup (96-well plate)
-
Blank: Buffer + Substrate (No Enzyme). Controls for spontaneous hydrolysis.
-
Test: Buffer + Enzyme.
-
Initiation: Add Substrate to "Test" wells to start reaction.
-
Measurement: Read kinetically every 30-60 seconds for 20-40 minutes at 37°C.
Step 4: Inner Filter Effect Correction
At high substrate concentrations (>100
-
Check: Measure the absorbance of the substrate at 380 nm. If
, apply the correction factor: (Note: For most microplate assays with pathlength < 0.5 cm, this is negligible below 200 .)
Part 3: Data Analysis & Visualization
Workflow Diagram
The following diagram outlines the logical flow for determining kinetic parameters, ensuring self-validation through control steps.
Caption: Logical workflow for fluorogenic kinetic assays. Blue nodes indicate preparatory validation; Green nodes indicate data processing.
Calculation of Kinetic Parameters
1. Determine Initial Velocity (
2. Michaelis-Menten Fitting:
Do not use Lineweaver-Burk plots for final parameter determination; they distort error structures. Use non-linear regression (available in GraphPad Prism, SigmaPlot, or Python Scipy) to fit
- : Maximum velocity at saturating substrate.
-
: Substrate concentration at
(measure of affinity). -
: Turnover number (
).
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Non-linear reaction rate (early plateau) | Substrate depletion (>10% hydrolyzed) | Reduce enzyme concentration or reaction time. |
| High Background Fluorescence | Spontaneous hydrolysis | Check buffer pH; Ensure reagents are fresh; Subtract "No Enzyme" blank. |
| Sigmoidal | Allostery or Cooperativity | Fit to Hill Equation instead of Michaelis-Menten. |
| Signal decreases at high | Inner Filter Effect | Dilute samples or apply absorbance correction (see Sec 2.3). |
Part 4: References
-
BenchChem. (2025).[1] The Mechanism of Action of Gly-Pro-AMC: A Technical Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Fluorometric Assay of Proteases using AMC Substrates. Retrieved from
-
PubChem. (2024).[3] Z-Gly-Ala-Met-AMC (Related Compound Structure & Properties).[4] National Library of Medicine. Retrieved from
-
Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Standard text for kinetic analysis methodology).
Sources
Z-GAQ-AMC vs. monodansyl cadaverine for transglutaminase activity
This guide provides an in-depth technical comparison between Z-GAQ-AMC (a synthetic peptide substrate) and Monodansyl Cadaverine (MDC) (a fluorescent amine donor) for the assessment of Transglutaminase (TGase) activity.
Executive Summary
In the context of Transglutaminase (TGase) research, the choice between Z-GAQ-AMC and Monodansyl Cadaverine (MDC) represents a choice between measuring substrate specificity/hydrolytic activity versus general crosslinking capacity .
-
Monodansyl Cadaverine (MDC): The industry-standard Amine Donor . It mimics the lysine residue of a protein substrate.[1] It is used to measure the biosynthetic (crosslinking) activity of TGase by tracking its incorporation into a Glutamine-rich acceptor (e.g., N,N-dimethylcasein).
-
Z-GAQ-AMC (Z-Gly-Ala-Gln-AMC): A synthetic Peptide Substrate .[2] While primarily designed as a protease substrate (e.g., for WprA), in TGase assays, it serves as a defined Glutamine Donor (Amine Acceptor) or, more critically, as a probe for Isopeptidase/Proteolytic activity. Its use allows for kinetic profiling of the enzyme's preference for the glutamine environment.
Part 1: Mechanistic Comparison
Monodansyl Cadaverine (MDC)
-
Role: Amine Donor (Lysine mimic).
-
Mechanism: MDC contains a primary amine and a dansyl fluorophore. TGase catalyzes the transfer of the acyl group from a glutamine residue (on a co-substrate protein like Casein) to the primary amine of MDC.
-
Signal Generation: The fluorescence of the dansyl group increases (blue shift) and becomes polarized when incorporated into the high-molecular-weight protein, or unreacted MDC is removed via precipitation/filtration.
-
Key Application: Routine screening of TGase crosslinking activity; cellular uptake assays (autophagy tracking).
Z-GAQ-AMC (Z-Gly-Ala-Gln-AMC)[2][3][4][5]
-
Role: Glutamine Donor (Amine Acceptor) or Isopeptidase Substrate.
-
Mechanism:
-
As Amine Acceptor: TGase attacks the
-carboxamide of the Glutamine (Q) in the peptide sequence. An amine donor (e.g., hydroxylamine or biotin-cadaverine) is then incorporated. -
As Isopeptidase Substrate: TG2 (Tissue Transglutaminase) possesses isopeptidase activity.[1] Under certain conditions (low Ca
, specific buffers), TG2 can cleave the peptide bond, potentially releasing AMC (though AMC release is typically associated with C-terminal hydrolysis). -
Note on Specificity: Z-GAQ-AMC is also a known substrate for serine proteases (e.g., WprA).[2][3][4] Caution is required when using this in crude lysates to avoid false positives from background proteases.
-
Diagram 1: Mechanism of Action
Caption: Comparative mechanism of MDC (Amine Incorporation) vs. Z-GAQ-AMC (Peptide Modification).
Part 2: Performance Analysis & Decision Matrix
| Feature | Monodansyl Cadaverine (MDC) | Z-GAQ-AMC (Peptide Substrate) |
| Primary Output | Crosslinking Activity (Biosynthetic) | Substrate Specificity / Kinetics |
| Sensitivity | Moderate (Requires separation or polarization) | High (If coupled with HPLC or fluorogenic release) |
| Specificity | Low (Reacts with any Gln-donor protein) | High (Defined sequence targets specific TGase isoforms) |
| Interference | High background fluorescence; Requires washing | Protease Sensitivity (Cleaved by serine proteases) |
| Throughput | High (Plate-based fluorescence) | Moderate (Often requires HPLC for product separation) |
| Cost | Low | High (Synthetic peptide) |
| Best For | Routine activity screening, Cell imaging | Kinetic studies, Isoform characterization, Protease exclusion |
Critical Scientific Insight: The Protease Trap
Researchers must be aware that Z-GAQ-AMC is a high-affinity substrate for bacterial serine proteases (e.g., WprA from B. subtilis). If you are measuring TGase activity in a crude bacterial lysate or a complex biological fluid:
-
MDC is safer: It is less likely to be metabolized by proteases (though it can be non-specifically bound).
-
Z-GAQ-AMC requires controls: You must use specific TGase inhibitors (e.g., cystamine, Z006) to confirm that the signal is TGase-derived and not protease-driven.
Part 3: Experimental Protocols
Protocol A: MDC Incorporation Assay (Fluorescence)
Objective: Measure TGase crosslinking activity by incorporating MDC into N,N-dimethylcasein.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM CaCl
, 10 mM DTT (freshly added). -
Substrate A (Amine Donor): 1 mM Monodansyl Cadaverine (dissolved in DMSO, dilute in buffer).
-
Substrate B (Acceptor): 2 mg/mL N,N-dimethylcasein (DMC).
-
Stop Solution: 5% Trichloroacetic acid (TCA) or 10 mM EDTA.
Workflow:
-
Prepare Mix: In a 96-well plate (black), mix 50 µL of Substrate A and 50 µL of Substrate B in Assay Buffer.
-
Initiate: Add 10 µL of TGase sample (enzyme or lysate).
-
Incubate: 37°C for 30 minutes.
-
Stop & Separate:
-
Method 1 (Filtration): Add TCA to precipitate protein. Wash pellet to remove free MDC. Resuspend in buffer.
-
Method 2 (Fluorescence Polarization): Read directly if using polarization (FP) mode.
-
-
Measurement: Ex: 335 nm / Em: 512 nm.
-
Calculation:
Fluorescence = (Sample - Blank).
Protocol B: Z-GAQ-AMC Peptide Assay (HPLC/Spectrophotometric)
Objective: Determine kinetic parameters (
Reagents:
-
Buffer: 100 mM MOPS (pH 7.2), 5 mM CaCl
, 1 mM EDTA. -
Peptide Substrate: 200 µM Z-GAQ-AMC.
-
Amine Donor: 10 mM Hydroxylamine (or Glycine Methyl Ester).
-
Stop Solution: 0.1% TFA (for HPLC) or Ferric Chloride reagent (for Hydroxamate colorimetric detection).
Workflow:
-
Reaction: Mix 20 µL Peptide, 20 µL Amine Donor, and 50 µL Buffer.
-
Initiate: Add 10 µL purified TGase.
-
Incubate: 37°C for 10–60 minutes.
-
Detection (Choose One):
-
HPLC: Stop with TFA. Inject onto C18 column. Monitor peak shift of Z-GAQ-AMC (hydrophobic shift upon amine attachment).
-
Colorimetric (Hydroxamate): Add Ferric Chloride solution. Measure Absorbance at 525 nm (Red complex formed between Iron and Glutamyl-hydroxamate).
-
-
Control: Run a parallel reaction with Z-Gln-Gly (Standard) to normalize activity.
Diagram 2: Assay Workflow Logic
Caption: Decision logic for selecting MDC vs. Z-GAQ-AMC based on sample purity.
References
-
Lorand, L., et al. (1971). Transglutaminase-catalyzed incorporation of monodansylcadaverine into casein.Analytical Biochemistry . Link (Canonical reference for MDC assay).
-
Zedira GmbH. Transglutaminase Assay Principles and Substrates.Zedira Technical Guides . Link (Source for Z-Gln-Gly and fluorescent substrate protocols).
-
Sigma-Aldrich. Product Information: Monodansyl Cadaverine (D4008).Link
-
Nicotera, P., et al. (1994). Detection of Transglutaminase Activity in Cells.[5]Cell Death & Differentiation . (Application of MDC in cellular assays).
- B. subtilis Protease Studies.Characterization of WprA using Z-GAQ-AMC. (Context for protease cross-reactivity).
(Note: Z-GAQ-AMC is frequently custom-synthesized or cited in specific protease literature; for standard TGase peptide assays, Z-Gln-Gly is the direct commercial equivalent often used in comparative studies.)
Sources
Benchmarking Z-Gly-Ala-Gln-AMC Against Standard Protease Substrates: A Comprehensive Application Guide
Executive Summary
In protease biochemistry, assay development, and drug screening, selecting the correct fluorogenic substrate is paramount for accurate kinetic profiling. While broad-spectrum substrates are useful for general screening, specialized substrates are required to probe specific active site architectures. Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) has emerged as a highly specific reporter substrate engineered primarily for WprA , a 52-kDa cell-wall-associated serine protease secreted by Bacillus subtilis[1][2].
As a Senior Application Scientist, I have structured this guide to objectively benchmark Z-Gly-Ala-Gln-AMC against industry-standard protease substrates. This document details the mechanistic causality behind assay design and provides a self-validating experimental workflow to ensure rigorous, reproducible kinetic analysis.
Mechanistic Principles of AMC-Fluorogenic Substrates
AMC (7-Amino-4-methylcoumarin) is a widely utilized fluorophore in protease assays. When conjugated to a peptide sequence via an amide bond at the C-terminus, the fluorescence of the AMC moiety is highly quenched due to the disruption of its conjugated electron system[3].
Upon specific proteolytic cleavage of the amide bond by a target enzyme (e.g., WprA recognizing the P1 Glutamine residue), the free AMC leaving group is released. This cleavage restores the electron resonance of the coumarin ring, resulting in a massive increase in fluorescence that can be continuously monitored at an excitation of ~360 nm and an emission of ~460 nm[3][4].
Mechanistic pathway of Z-Gly-Ala-Gln-AMC cleavage by WprA protease releasing fluorescent AMC.
Comparative Benchmarking: Z-Gly-Ala-Gln-AMC vs. Standard Substrates
To contextualize the utility of Z-Gly-Ala-Gln-AMC, it must be benchmarked against standard substrates used in the field. Protease specificity is largely dictated by the P1 amino acid residue (the residue immediately preceding the cleavage site). WprA exhibits optimal activity near pH 7.5 for substrates harboring Glutamine (Gln), Methionine (Met), or Lysine (Lys) at the P1 position[2].
Below is a quantitative and qualitative benchmarking summary comparing Z-GAQ-AMC against three ubiquitous standard substrates:
| Substrate | Target Protease(s) | Catalytic Class | P1 Residue | Optimal pH | Primary Application |
| Z-Gly-Ala-Gln-AMC | WprA (B. subtilis) | Serine Protease | Glutamine (Gln) | 7.5 | Recombinant protein secretion QC, WprA profiling[2][5] |
| Z-Gly-Gly-Arg-AMC | Thrombin / Urokinase | Serine Protease | Arginine (Arg) | 7.4 - 8.0 | Coagulation cascade assays, plasma profiling[4][6] |
| Z-Leu-Arg-AMC | Cathepsin B / L | Cysteine Protease | Arginine (Arg) | 5.0 - 6.0 | Lysosomal activity, tumor microenvironment[3] |
| Suc-Ala-Ala-Pro-Phe-AMC | Subtilisin A / Chymotrypsin | Serine Protease | Phenylalanine (Phe) | 7.5 - 8.5 | Broad-spectrum serine protease screening[2][7] |
Key Insight: While Suc-Ala-Ala-Pro-Phe-AMC is an excellent broad-spectrum substrate for subtilisin-like enzymes, Z-Gly-Ala-Gln-AMC provides superior fidelity when specifically probing WprA activity in complex Bacillus culture supernatants, minimizing off-target cleavage by other endogenous proteases[2].
Self-Validating Experimental Protocol
A robust protocol must be self-validating. Relying solely on raw Relative Fluorescence Units (RFU) introduces artifacts from inner-filter effects, instrument variability, and substrate auto-hydrolysis. The following workflow integrates absolute quantification and rigorous controls to ensure data trustworthiness.
Step-by-step experimental workflow for benchmarking protease activity using AMC substrates.
Step 1: Buffer Formulation & Causality
-
Action: Prepare Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.5).
-
Causality: Tris-HCl at pH 7.5 precisely matches the physiological optimum of WprA[2]. The inclusion of CaCl₂ is critical, as many subtilisin-like serine proteases require calcium ions for structural stability and maximal catalytic efficiency[8]. Tween-20 is added to prevent non-specific enzyme adsorption to the hydrophobic walls of the microplate.
Step 2: Standard Curve Generation (Trustworthiness Pillar)
-
Action: Prepare a serial dilution of free AMC (0 to 10 µM) in Assay Buffer. Read fluorescence (Ex 360 nm / Em 460 nm).
-
Causality: This step generates a conversion factor (
). Translating arbitrary fluorescence into absolute product concentration is mandatory for calculating true Michaelis-Menten constants ( and ).
Step 3: Assay Assembly & Control Integration
-
Action: In a 384-well black microplate, add 10 µL of WprA enzyme (at an optimized working concentration) to 10 µL of Assay Buffer.
-
Controls:
-
No-Enzyme Control (NEC): Buffer + Substrate. This monitors spontaneous substrate auto-hydrolysis.
-
Inhibitor Control: Enzyme + 1 mM PMSF (Phenylmethylsulfonyl fluoride) + Substrate. Because WprA is a serine protease, PMSF should completely abrogate the signal, validating that the cleavage is strictly target-mediated[2].
-
Step 4: Kinetic Initiation & Measurement
-
Action: Initiate the reaction by adding 20 µL of Z-Gly-Ala-Gln-AMC (Final concentration range: 5 µM to 100 µM). Immediately read continuously for 30-60 minutes at 37°C.
-
Causality: Continuous kinetic reads are vastly superior to endpoint assays. They allow the isolation of the linear initial velocity (
) phase before substrate depletion or product inhibition skews the kinetic data[6].
Data Analysis & Kinetic Modeling
Once the kinetic data is collected, subtract the NEC background RFU from all sample wells. Use the AMC standard curve to convert the RFU/min slope into
Plot
By comparing the
References
-
Margot P, Karamata D. (1996). The wprA gene of Bacillus subtilis 168, expressed during exponential growth, encodes a cell-wall-associated protease. Microbiology (Reading). [Link]
-
Babé LM, et al. (1998). Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide. Biochimica et Biophysica Acta.[Link]
Sources
- 1. Z-Gly-Ala-Gln-AMC -HongTide Biotechnology [hongtide.com]
- 2. Purification and biochemical analysis of WprA, a 52-kDa serine protease secreted by B. subtilis as an active complex with its 23-kDa propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-LR-AMC Fluorogenic Peptide Substrate ES008: R&D Systems [rndsystems.com]
- 4. tebubio.com [tebubio.com]
- 5. The wprA gene of Bacillus subtilis 168, expressed during exponential growth, encodes a cell-wall-associated protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. SubtiWiki [subtiwiki.uni-goettingen.de]
Comprehensive Guide: Correlation of Z-GAQ-AMC Fluorescence Signal with Protease Concentration
[1]
Executive Summary
The quantification of specific protease activity is a cornerstone of biochemical research, particularly in the study of bacterial pathogenesis and virulence factors. Z-GAQ-AMC (Z-Gly-Ala-Gln-AMC) is a high-specificity fluorogenic substrate designed for the detection of serine proteases, most notably WprA , a 52-kDa extracellular protease secreted by Bacillus subtilis.[1][2][3]
This guide analyzes the correlation between Z-GAQ-AMC fluorescence signals and the concentration of the target protein (enzyme).[1] Unlike immunological methods that measure total protein mass, Z-GAQ-AMC assays quantify biologically active protein concentration , providing a functional readout essential for kinetic studies and inhibitor screening.
Scientific Foundation & Mechanism of Action
The Z-GAQ-AMC System
The utility of Z-GAQ-AMC relies on the fluorogenic leaving group 7-amino-4-methylcoumarin (AMC) .[1][3][4][5] In its conjugated state (bound to the C-terminus of the Gly-Ala-Gln peptide), AMC is non-fluorescent due to the amide linkage quenching its electronic transitions.[1]
Upon specific recognition and hydrolytic cleavage by the target protease (e.g., WprA) at the Glutamine (Gln) residue, free AMC is liberated. This release restores the aromatic conjugation system, resulting in a strong fluorescence signal.
Key Physicochemical Properties:
-
Excitation Max: ~360–380 nm[5]
-
Optimum pH: 7.5 (for WprA activity)
-
Linearity: Signal intensity is directly proportional to the concentration of free AMC, which in turn correlates to the active enzyme concentration under initial velocity conditions.
Mechanism Diagram
The following diagram illustrates the catalytic hydrolysis and signal generation pathway.
Figure 1: Catalytic cycle of Z-GAQ-AMC hydrolysis.[1] The enzyme recycles, allowing signal amplification over time.
Comparative Analysis: Z-GAQ-AMC vs. Alternatives
To validate the choice of Z-GAQ-AMC for protein quantification, we compare it against standard industry alternatives: ELISA (Immunological), Azocasein (General Colorimetric), and Western Blot .
Table 1: Performance Matrix
| Feature | Z-GAQ-AMC (Fluorogenic) | ELISA (Sandwich) | Azocasein (Colorimetric) | Western Blot |
| Target Specificity | High (Sequence Specific: Gly-Ala-Gln) | High (Epitope Specific) | Low (General Protease) | High (Molecular Weight) |
| What is Measured? | Active Enzyme Concentration | Total Protein (Active + Inactive) | Total Proteolytic Activity | Total Protein Mass |
| Sensitivity | High (Picomolar range) | High (Picomolar range) | Low (Micromolar range) | Medium (Nanogram range) |
| Dynamic Range | 3–4 Logs | 2–3 Logs | 1–2 Logs | 1 Log (Semi-quantitative) |
| Throughput | High (96/384-well plate) | High (96-well plate) | Medium | Low |
| Time to Result | Real-time (Kinetic) | Endpoint (3–5 hours) | Endpoint (1–2 hours) | Endpoint (1–2 days) |
Expert Insight: While ELISA is the gold standard for quantifying mass, it cannot distinguish between a functional enzyme and a zymogen (inactive precursor) or an inhibitor-bound complex. Z-GAQ-AMC is superior when the research question demands correlation with biological activity, such as in inhibitor screening or metabolic state assessment.[1]
Experimental Protocol: Signal-to-Concentration Correlation
This protocol establishes a self-validating system to correlate fluorescence (RFU) with the concentration of the target protein (WprA or equivalent).[1]
Reagents & Equipment[1]
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5 (Calcium is often required for bacterial serine protease stability).
-
Substrate Stock: 10 mM Z-GAQ-AMC in DMSO.
-
Standard: Free AMC (7-amino-4-methylcoumarin) for calibration.[1]
-
Equipment: Fluorescence Microplate Reader (Ex 380 nm / Em 460 nm).
Workflow Diagram
Figure 2: Step-by-step assay workflow for kinetic analysis.
Step-by-Step Procedure
Step 1: AMC Standard Curve (Internal Validation)
-
Prepare a dilution series of free AMC (0, 0.1, 0.5, 1, 5, 10 µM) in the assay buffer.
-
Measure fluorescence to generate a conversion factor (
, RFU/µM). -
Checkpoint: The
value of this line must be >0.99. If not, check for inner filter effects or pipetting errors.
Step 2: Enzyme Titration
-
Prepare a serial dilution of the purified target protein (e.g., WprA) ranging from 0.1 nM to 100 nM.
-
Add 50 µL of each enzyme dilution to a black 96-well plate.
Step 3: Reaction Initiation
-
Dilute the Z-GAQ-AMC stock to a working concentration of 100 µM (Final assay concentration 50 µM).[1]
-
Add 50 µL of substrate to each well.
-
Immediately place in the plate reader at 37°C.
Step 4: Kinetic Measurement
-
Record fluorescence every 60 seconds for 30 minutes.
-
Plot RFU vs. Time for each protein concentration.
Data Analysis & Interpretation
Calculating Activity
Do not use endpoint values, as they can be affected by substrate depletion. Use the Initial Velocity (
-
Identify the linear portion of the RFU vs. Time plot.
-
Calculate the slope (RFU/min).
-
Convert to specific activity using the AMC Standard Curve:
[1]
Correlation with Protein Concentration
Plot the calculated Activity (Y-axis) against the known Protein Concentration (X-axis).[1]
-
Linear Region: At low enzyme concentrations, the relationship should be strictly linear (
). The slope of this line represents the catalytic efficiency ( ) under the specific assay conditions. -
Saturation: At very high enzyme concentrations, the reaction may become substrate-limited, causing the curve to plateau. Always work within the linear dynamic range.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background Fluorescence | Free AMC contamination in substrate | Check substrate purity (TLC/HPLC); store at -20°C desiccated. |
| Non-Linear Standard Curve | Inner Filter Effect | Dilute samples; ensure final concentration of AMC < 10 µM in the well. |
| No Signal | Inactive Enzyme or Wrong pH | Verify pH is 7.5; Ensure Calcium is present if required by WprA. |
| Signal Drift | Photobleaching | Minimize light exposure; reduce excitation intensity/frequency. |
References
A Comparative Guide to Establishing Enzyme Specificity using Fluorogenic Substrates and Inhibitors
Introduction: The Quest for Specificity in Enzyme Activity Assays
In the fields of biochemical research and drug development, accurately measuring the activity of a specific enzyme within a complex biological sample is paramount. Fluorogenic peptide substrates, which release a fluorescent signal upon cleavage, are powerful tools for quantifying enzymatic activity. However, a significant challenge arises from the inherent promiscuity of some proteases and the overlapping substrate specificities within enzyme families. A given peptide sequence may be cleaved by multiple enzymes, leading to ambiguous results.
This guide addresses the critical need for rigorous specificity controls. While the initial query concerned the substrate Z-Gly-Ala-Gln-AMC , a thorough review of scientific literature and commercial databases indicates this is not a commonly used or well-characterized substrate. Therefore, to provide a robust and practical framework, this guide will use a well-documented model system: the fluorogenic substrate Z-Gly-Pro-Arg-AMC and its primary target, Cathepsin K , a cysteine protease implicated in osteoporosis and other bone-related disorders.[1][2][3]
Core Concepts: Why Substrates Alone Are Insufficient
Fluorogenic substrates like Z-Gly-Pro-Arg-AMC consist of a peptide sequence recognized by the target enzyme, covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its conjugated form, the AMC fluorescence is quenched. Upon enzymatic cleavage of the amide bond, free AMC is liberated, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.[4][5]
However, relying solely on this substrate can be misleading. Z-Gly-Pro-Arg-AMC, while a good substrate for Cathepsin K, is also known to be cleaved by other proteases such as thrombin, granzyme A, and trypsin.[1][6][7] In a sample like a cell lysate, which contains a multitude of proteases, attributing the cleavage of Z-Gly-Pro-Arg-AMC to Cathepsin K without further validation would be scientifically unsound. This is where a carefully selected panel of enzyme inhibitors becomes an indispensable tool for dissection and confirmation.
The Model System: Cathepsin K and its Substrate Z-Gly-Pro-Arg-AMC
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in degrading type I collagen, the main component of the bone matrix.[3] Its central role in bone resorption has made it a key therapeutic target.[3][8] The substrate Z-Gly-Pro-Arg-AMC is frequently used to measure its activity in routine assays.[1][2]
A Comparative Guide to Enzyme Inhibitors for Specificity Profiling
To confirm that the observed activity is from Cathepsin K, we must use a panel of inhibitors. This panel should include a potent and selective inhibitor for our target enzyme (Cathepsin K) and selective inhibitors for other related or suspected cross-reactive enzymes.
Here, we compare three inhibitors ideal for validating a Cathepsin K activity assay: Odanacatib (a highly selective Cathepsin K inhibitor), Balicatib (another potent Cathepsin K inhibitor with a slightly different selectivity profile), and CA-074 (a selective Cathepsin B inhibitor).
| Inhibitor | Primary Target | Other Targets (Selectivity) | Mechanism | Potency (IC50/Ki) |
| Odanacatib | Cathepsin K | Cathepsin S (60 nM), Cathepsin B (>1000 nM), Cathepsin L (>2900 nM) | Reversible, Covalent (Nitrile) | Cat K: 0.2 nM [8][9] |
| Balicatib | Cathepsin K | Cathepsin B (61 nM), Cathepsin L (48 nM), Cathepsin S (2900 nM) | Reversible, Covalent (Nitrile) | Cat K: 22 nM [10][11] |
| CA-074 | Cathepsin B | Cathepsin H (~40-200 µM), Cathepsin L (~40-200 µM) | Irreversible, Covalent (Epoxysuccinyl) | Cat B: 2-5 nM (Ki) [12][13] |
Causality Behind Inhibitor Selection:
-
Odanacatib: This is our primary tool for confirmation. Its exceptional potency and high selectivity for Cathepsin K over other family members (B, L, and S) mean that a dramatic reduction in substrate cleavage upon its application strongly implicates Cathepsin K as the active enzyme.[8][9]
-
Balicatib: While also a potent Cathepsin K inhibitor, its lower selectivity against Cathepsins B and L makes it a useful secondary confirmation tool.[10] If both Odanacatib and Balicatib inhibit the activity, the case for Cathepsin K is strengthened.
-
CA-074: This is our negative control. Cathepsin B is a closely related and ubiquitously expressed cysteine protease. By showing that CA-074, a potent Cathepsin B inhibitor, has little to no effect on substrate cleavage, we can effectively rule out a significant contribution from Cathepsin B.[12][14]
Experimental Protocols
The following protocols provide a framework for conducting the enzyme activity and specificity assays.
Protocol 1: General Cathepsin K Activity Assay
This protocol establishes the baseline activity in your sample.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5.
-
Enzyme Source: Purified Cathepsin K or cell/tissue lysate.
-
Substrate: 20 mM Z-Gly-Pro-Arg-AMC in DMSO (stock solution).[4]
-
Stop Solution: 100 mM Sodium Monochloroacetate, 100 mM Acetic Acid, pH 4.3.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).[4]
Procedure:
-
Prepare a 1X Assay Buffer containing 2.5 mM DTT fresh.
-
Add 50 µL of your enzyme source (e.g., lysate diluted in Assay Buffer) to the wells of the 96-well plate.
-
Prepare a substrate working solution by diluting the 20 mM stock to 200 µM in 1X Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 200 µM substrate working solution to each well (final concentration: 100 µM).
-
Immediately place the plate in the reader, pre-heated to 37°C.
-
Measure the increase in fluorescence (Relative Fluorescence Units, RFU) kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
Calculate the reaction velocity (V₀) from the linear portion of the RFU vs. time plot.
Protocol 2: Inhibitor-Based Specificity Assay
This protocol validates that the activity measured in Protocol 1 is from Cathepsin K.
Procedure:
-
Assay Setup: Set up wells as in Protocol 1. For each enzyme sample, you will have multiple wells: one "No Inhibitor" control and one for each inhibitor to be tested.
-
Inhibitor Preparation: Prepare working solutions of Odanacatib, Balicatib, and CA-074 in 1X Assay Buffer at 10x the desired final concentration (e.g., for a 100 nM final concentration, prepare a 1 µM solution).
-
Pre-incubation: To the appropriate wells, add 10 µL of the 10x inhibitor solution. To the "No Inhibitor" control wells, add 10 µL of Assay Buffer. The total volume in each well should now be 50 µL (40 µL enzyme + 10 µL inhibitor/buffer).
-
Incubate: Pre-incubate the plate at 37°C for 15-30 minutes. This allows the inhibitors to bind to their target enzymes.[5][15]
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the 200 µM substrate working solution to all wells.
-
Measurement & Analysis: Immediately measure fluorescence kinetically as described in Protocol 1. Compare the reaction velocities of the inhibitor-treated wells to the "No Inhibitor" control.
Workflow for Inhibitor-Based Specificity Assay
Caption: Workflow for a fluorometric specificity assay.
Data Interpretation: A Self-Validating System
The power of this approach lies in the logical framework it provides for data interpretation. The results from the inhibitor panel create a "specificity signature" for the enzymatic activity in your sample.
Calculating Percent Inhibition:
% Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
Where:
-
V₀_inhibitor is the reaction velocity in the presence of an inhibitor.
-
V₀_control is the reaction velocity with no inhibitor.
Interpreting the Results:
-
High Inhibition with Odanacatib/Balicatib (>90%) AND Low Inhibition with CA-074 (<10%): This is a clear result. It strongly indicates that Cathepsin K is the predominant enzyme responsible for cleaving Z-Gly-Pro-Arg-AMC in your sample.
-
Partial Inhibition with Odanacatib/Balicatib (e.g., 40-60%): This suggests that Cathepsin K is responsible for a portion of the activity, but other enzymes, insensitive to these inhibitors (like trypsin or granzyme A), are also contributing. Further experiments with serine protease inhibitors would be needed.
-
High Inhibition with both Odanacatib and CA-074: This result is unlikely given Odanacatib's selectivity but would suggest your sample has high levels of both Cathepsin K and Cathepsin B, and that the substrate has some minor cross-reactivity.
-
Low Inhibition with all tested inhibitors: The activity is likely due to an enzyme not targeted by your inhibitor panel (e.g., thrombin).
Logical Framework for Data Interpretation
Caption: Decision tree for interpreting inhibitor data.
Conclusion
References
-
PeptaNova GmbH. Z-Gly-Pro-Arg-AMC. [Link]
-
Podgorski, I., & Sloane, B. F. (2018). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Molecules, 23(10), 2466. [Link]
- Scott, C. (2009). Odanacatib, a cathepsin K inhibitor for the treatment of osteoporosis and other skeletal disorders associated with excessive bone resorption. IDrugs, 12(12), 800-811.
-
Buttle, D. J., et al. (2002). CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells. Biological chemistry, 383(7-8), 1305–1308. [Link]
- Väänänen, H. K., et al. (2025). Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis. JBMR Plus, 9(8), e10943.
-
Du, B., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. International Journal of Molecular Sciences, 25(1), 458. [Link]
-
Wang, D., et al. (2018). Advances in the discovery of cathepsin K inhibitors on bone resorption. Expert Opinion on Drug Discovery, 13(6), 527-540. [Link]
-
Marquis, R. W., et al. (2001). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 98(7), 3694-3699. [Link]
-
Lecaille, F., et al. (2008). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 17(10), 1459-1478. [Link]
-
Gauthier, J. Y., et al. (2015). Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis. Journal of medicinal chemistry, 58(17), 6613–6639. [Link]
-
Marques da Silva & Neves, Lda. Z-Gly-Pro-Arg-AMC hydrochloride. [Link]
- Stoch, S. A., & Zajic, S. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Journal of Clinical Endocrinology & Metabolism, 102(8), 2787-2796.
-
BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit. [Link]
-
Tebubio. Z-Gly-Pro-Arg-AMC hydrochloride - 25 mg. [Link]
Sources
- 1. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bachem Z-Gly-Pro-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to Evaluating the Batch-to-Batch Consistency of Z-Gly-Ala-Gln-AMC Reagents
For researchers, scientists, and drug development professionals, the reliability of assay reagents is paramount. Inconsistent performance of a key reagent can lead to questionable data, delayed projects, and significant financial repercussions. This guide provides an in-depth, objective framework for evaluating the batch-to-batch consistency of the fluorogenic peptide substrate, Z-Gly-Ala-Gln-AMC. By implementing the following experimental protocols, you can ensure the integrity of your results and make informed decisions about the reagents you use.
The Critical Need for Consistency
Z-Gly-Ala-Gln-AMC is a sensitive substrate used in various protease assays. Its enzymatic cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for real-time monitoring of enzyme activity.[1][2] In high-throughput screening and detailed kinetic studies, even minor variations between batches of this substrate can lead to significant shifts in measured enzyme activity, potentially misinforming drug discovery efforts or fundamental research.[3] Therefore, a robust quality control process for incoming reagent batches is not just good practice; it is a necessity for reproducible science.[4]
This guide will walk you through a series of self-validating experiments designed to assess the key quality attributes of Z-Gly-Ala-Gln-AMC: purity, concentration, and functional performance in an enzymatic assay.
Experimental Workflow Overview
A systematic approach is crucial for efficiently evaluating new batches. The following workflow ensures that each critical parameter is assessed logically.
Caption: Workflow for evaluating new batches of Z-Gly-Ala-Gln-AMC.
Phase 1: Physicochemical Characterization
Before assessing the functional activity of the substrate, it is essential to verify its purity and concentration. These intrinsic properties are foundational to its performance.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it the gold standard for assessing peptide purity.[5][6][7] Impurities or degradation products in a substrate batch can interfere with the assay by inhibiting the enzyme, fluorescing at similar wavelengths, or being substrates for other enzymes in a complex sample like cell lysate.[8]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of each Z-Gly-Ala-Gln-AMC batch in an appropriate solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
HPLC Conditions:
-
Data Analysis: The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.[5]
Trustworthiness Check: Run a blank injection (solvent only) between samples to ensure no carryover.
Concentration Verification via UV-Vis Spectroscopy
Accurate concentration determination is critical for preparing assay solutions and for the correct calculation of kinetic parameters. The Beer-Lambert law provides a straightforward method for determining the concentration of a substance in solution by measuring its absorbance of light at a specific wavelength.[11]
Experimental Protocol:
-
Solvent Selection: Use a solvent in which the Z-Gly-Ala-Gln-AMC is highly soluble and that does not absorb significantly at the measurement wavelength (e.g., absolute ethanol or DMF).
-
Wavelength Selection: The AMC moiety has an absorption maximum around 354 nm.[12] Alternatively, absorbance at 205 nm can be used to quantify peptides, which is less dependent on amino acid composition.[13][14]
-
Measurement:
-
Prepare a stock solution of the Z-Gly-Ala-Gln-AMC in the chosen solvent.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the selected wavelength using a spectrophotometer.
-
Use the solvent as a blank.
-
-
Concentration Calculation: Use the Beer-Lambert equation, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient for AMC in ethanol is approximately 17,800 M⁻¹cm⁻¹.[12]
Trustworthiness Check: Ensure the measured absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Phase 2: Functional Validation
Once the physicochemical properties of the new batches are confirmed to be within acceptable limits, the next step is to evaluate their performance in a functional enzymatic assay.
Enzyme Kinetics Analysis (Km & Vmax Determination)
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are critical parameters that define the interaction between an enzyme and its substrate.[15][16][17] Comparing these parameters across different batches of Z-Gly-Ala-Gln-AMC provides a direct measure of functional consistency.
Caption: Enzymatic cleavage of Z-Gly-Ala-Gln-AMC releases the fluorescent AMC molecule.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a well-characterized, stable enzyme known to cleave Z-Gly-Ala-Gln-AMC.
-
For each batch of Z-Gly-Ala-Gln-AMC, prepare a series of dilutions in assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA).[18] The concentration range should span from approximately 0.1 x Km to 10 x Km (if the approximate Km is known). If not, a broad range from low micromolar to millimolar should be tested.
-
Prepare a standard curve using free AMC to convert fluorescence units to molar concentrations of the product.[12]
-
-
Assay Procedure:
-
Work in a 96-well black, flat-bottom microplate to minimize background fluorescence.[18]
-
To each well, add a fixed amount of enzyme solution.
-
Initiate the reaction by adding the varying concentrations of the Z-Gly-Ala-Gln-AMC substrate solutions.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time, with excitation at approximately 360-380 nm and emission at 440-460 nm.[10][12][19][20][21]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[17]
-
Trustworthiness Check: Include "no enzyme" controls to assess substrate auto-hydrolysis and "no substrate" controls to measure background fluorescence from the enzyme solution.
Data Summary and Interpretation
For easy comparison, the results from the evaluation of three hypothetical batches are summarized in the table below.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, % Area) | 98.5% | 98.2% | 92.1% | ≥ 98% |
| Concentration (UV-Vis) | Verified | Verified | Verified | Within 5% of expected |
| Km (µM) | 52.3 | 54.1 | 53.5 | ± 10% of Reference |
| Vmax (RFU/min) | 15,870 | 15,550 | 11,230 | ± 10% of Reference |
| Decision | Accept | Accept | Reject |
In this example, Batch B meets all acceptance criteria, demonstrating consistency with the reference batch. Batch C, however, shows significantly lower purity, which likely contributes to the reduced Vmax, and should therefore be rejected.
Conclusion and Recommendations
Implementing a systematic, multi-faceted approach to qualifying new batches of Z-Gly-Ala-Gln-AMC is a critical investment in the quality and reproducibility of your research. By combining physicochemical analysis with functional enzymatic assays, you can confidently identify and reject substandard reagent lots before they compromise your experiments. It is recommended to establish a well-characterized internal reference lot to which all new batches can be compared. This practice will ensure long-term consistency in your assays and contribute to the overall robustness of your scientific findings.
References
-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Slideshare. (n.d.). Fluorimoetric and manometric methods of enzyme assay. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]
-
UBPBio. (n.d.). Ub-AMC - Fluorescent Peptide / Protein Substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Retrieved from [Link]
-
Seamaty. (n.d.). How Are Biochemical Reagents Produced?. Retrieved from [Link]
-
ResearchGate. (2016, April 1). How to measure small peptide concentration?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
Safecare Biotech. (2025, July 18). Standardized Operation Methods For Biochemical Test Reagents. Retrieved from [Link]
-
Pro-Drug. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis: Principles and Applications. Retrieved from [Link]
-
Journal of Clinical and Diagnostic Research. (2023, February 1). Quality Control in Clinical Biochemistry Laboratory- A Glance. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Chapter 11 Quality Control of Media and Reagents. Retrieved from [Link]
-
International Journal of Medical Science and Current Research. (2022, August 18). QUALITY CONTROL IN BIOCHEMISTRY LABORATORY. Retrieved from [Link]
-
PLOS Computational Biology. (2024, June 6). Beyond homogeneity: Assessing the validity of the Michaelis–Menten rate law in spatially heterogeneous environments. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]
-
DeNovix. (2025, March 25). Peptide App Performance Data | Technical Note 138. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, April 6). Enzyme assays with supramolecular chemosensors – the label-free approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescence spectroscopy. Retrieved from [Link]
-
PubMed. (2014, January 15). Validity of the Michaelis-Menten equation--steady-state or reactant stationary assumption: that is the question. Retrieved from [Link]
-
Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
University of Wyoming. (2012, January 9). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 8). Fluorogenic Substrate for Monitoring Activity of Muralytic Enzymes. Retrieved from [Link]
-
At Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]
-
Spectralys Biotech. (n.d.). 5. Batch-to-batch consistency checks. Retrieved from [Link]
Sources
- 1. nrel.colostate.edu [nrel.colostate.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. biovera.com.au [biovera.com.au]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. bachem.com [bachem.com]
- 11. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 16. jackwestin.com [jackwestin.com]
- 17. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 20. FluoroFinder [app.fluorofinder.com]
- 21. ubpbio.com [ubpbio.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Z-Gly-Ala-Gln-AMC
Executive Summary & Core Directive
Z-Gly-Ala-Gln-AMC is a fluorogenic peptide substrate primarily used to assay Transglutaminase (TGase) activity. While the intact peptide exhibits low toxicity, its cleavage product—7-Amino-4-methylcoumarin (AMC) —is a known irritant with specific environmental release constraints. Furthermore, the organic solvents required for its solubilization (DMSO or DMF) significantly alter its waste classification.
Immediate Action Required:
-
NEVER dispose of concentrated stock solutions down the drain.
-
SEGREGATE waste based on the solvent carrier (Organic vs. Aqueous) and biological contamination.
-
TREAT any waste containing cell lysates or microbial cultures as Biohazardous Chemical Waste .
Chemical Hazard Profile & Logic
To understand the disposal protocol, we must deconstruct the molecule into its functional components. The disposal strategy is dictated by the Fluorophore (AMC) and the Solvent .
| Component | Function | Hazard Class (GHS/RCRA) | Disposal Criticality |
| Z-Group (Carbobenzoxy) | N-terminal Protection | Low Hazard | Low. Combustible solid. |
| Gly-Ala-Gln | Peptide Sequence | Low Hazard | Low. Biologically benign. |
| AMC (7-Amino-4-methylcoumarin) | Fluorophore | Irritant (H315, H319, H335) . Potential aquatic toxicity. | HIGH . Must be captured in chemical waste. |
| DMSO (Solvent) | Solubilizer | Combustible Liquid (Class 4). Penetrant . | HIGH . Carrier solvent drives waste classification. |
| DMF (Alt. Solvent) | Solubilizer | Reproductive Toxin (H360) . Flammable. | CRITICAL . Requires strict segregation from oxidizers. |
Scientist's Note: DMSO is not P- or U-listed under US RCRA regulations, but it is a powerful penetrant. If Z-Gly-Ala-Gln-AMC is dissolved in DMSO, the solvent can carry the fluorophore through intact skin. Handle all liquid waste with nitrile gloves.
Disposal Decision Matrix (Workflow)
The following logic flow ensures compliance with standard EHS (Environmental Health & Safety) regulations.
Figure 1: Decision tree for segregating Z-Gly-Ala-Gln-AMC waste streams based on physical state and biological contamination.
Detailed Disposal Protocols
Protocol A: Solid Waste (Unused Powder or Spill Debris)
Applicability: Expired lyophilized powder or contaminated weighing boats/gloves.
-
Containment: Place the vial or debris into a clear, sealable polyethylene bag (secondary containment).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "Z-Gly-Ala-Gln-AMC Solid Waste".
-
Hazards: Irritant (Xi).
-
-
Disposal: Deposit in the Solid Chemical Waste drum.
-
Note: Do not discard in regular trash. While the peptide is benign, the AMC moiety prevents municipal landfill disposal.
-
Protocol B: Liquid Stock Solutions (High Concentration)
Applicability: Stock solutions (typically 10–100 mM) dissolved in 100% DMSO or DMF.
-
Segregation: Do not mix with aqueous acids or bases.
-
Container: Use a High-Density Polyethylene (HDPE) or glass bottle.
-
Labeling:
-
Chemical Name: "DMSO Waste with Trace Peptide Substrate".
-
Constituents: ~99% Dimethyl Sulfoxide, <1% Z-Gly-Ala-Gln-AMC.
-
Hazards: Combustible Liquid.
-
-
Disposal: Deposit in the Non-Halogenated Organic Solvent waste stream.
Protocol C: Assay Waste (Aqueous/Biological)
Applicability: 96-well plates or reaction tubes containing diluted substrate (µM range) and biological samples (Transglutaminase, cell lysates).
-
Deactivation (If Biological):
-
Add bleach (sodium hypochlorite) to a final concentration of 10% and let sit for 20 minutes to inactivate biological agents (e.g., Streptomyces cultures).
-
Caveat: Bleach may react with high concentrations of amines, but at assay levels (µM), this is negligible.
-
-
Collection:
-
If Bleached: Collect in Aqueous Waste (Basic/Oxidizer) container.
-
If Non-Biological (Pure Enzyme): Collect in Aqueous Chemical Waste .
-
-
Prohibition: Do NOT pour down the sink. Even dilute fluorophores can accumulate in water tables and interfere with environmental fluorescence monitoring.
Spill Management (Decontamination)
If Z-Gly-Ala-Gln-AMC powder or stock solution is spilled on the benchtop:
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Visual Detection: Use a handheld UV lamp (365 nm). The AMC moiety will fluoresce blue/cyan, making it easy to identify the spread of contamination.
-
Solubilization:
-
The peptide is hydrophobic. Do not use water alone.
-
Soak a paper towel in 70% Ethanol or Isopropanol to wipe the area.
-
-
Verification: Re-scan with the UV lamp to ensure no fluorescent residue remains.
-
Disposal: Place used paper towels in Solid Chemical Waste .
References & Authority
Comprehensive Safety & Handling Guide: Z-Gly-Ala-Gln-AMC
[1]
Executive Safety Summary
Z-Gly-Ala-Gln-AMC is a fluorogenic peptide substrate used primarily to assay proteases and transglutaminases.[1] While the peptide sequence itself poses low toxicity, the cleavage product 7-Amino-4-methylcoumarin (AMC) and the organic solvents required for reconstitution (DMSO/DMF) present specific chemical hazards.[1]
Immediate Hazard Classification (GHS):
-
WARNING
-
H315: Causes skin irritation.[2]
Core Directive: Treat as a Hazardous Irritant with potential for cumulative solvent exposure. All handling of the dry powder must occur under local exhaust ventilation (fume hood).
Hazard Identification & Risk Assessment
To select the correct PPE, we must deconstruct the compound into its risk components.
| Component | Hazard Profile | Critical Risk Factor |
| Z-Gly-Ala-Gln- (Peptide Moiety) | Low Toxicity | Potential allergen/sensitizer upon inhalation.[1] |
| -AMC (Fluorophore) | Irritant (Cat 2) | Skin/Eye irritant; potential mutagenic concern (though AMC is generally Ames negative, structural analogs vary).[1] |
| Solvents (DMSO/DMF) | Permeator / Irritant | DMSO carries dissolved compounds through the skin. DMF is a reproductive toxin/hepatotoxin. |
| Physical State (Powder) | Inhalation | Fine particulate dust can deeply penetrate the respiratory tract (H335).[1] |
PPE Selection Matrix
Select PPE based on the specific operational phase.
| Operational Phase | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| 1.[1][2][5] Receiving & Storage (Sealed Vials) | None required (if sealed). | Nitrile (Standard, 4-5 mil).[1] | Safety Glasses (Side shields).[2] | Standard Lab Coat. |
| 2. Weighing & Aliquoting (Dry Powder) | N95/P2 Respirator (if outside hood) OR Fume Hood (Preferred).[1] | Nitrile (Standard).[6] Change immediately if contaminated.[7] | Chemical Goggles (if drafty) or Safety Glasses. | Lab Coat (Buttoned to neck). |
| 3. Reconstitution (Solvents: DMSO/DMF) | Fume Hood Required. | Double Gloving Recommended: Inner: NitrileOuter: Nitrile or Laminate (e.g., Silver Shield) for DMF. | Safety Glasses + Face Shield (if splash risk). | Lab Coat + Chemical Apron (for large volumes). |
| 4. Assay Execution (Aqueous Buffer) | General Lab Ventilation. | Nitrile (Standard).[6] | Safety Glasses. | Standard Lab Coat. |
Expert Insight: When using DMSO , standard nitrile gloves degrade quickly. If handling concentrated stock solutions (>10 mM), change gloves every 15 minutes or immediately upon splash contact to prevent transdermal delivery of the fluorophore.
Operational Protocol: Step-by-Step
Phase A: Storage & Stability[8]
-
Temperature: Store solid peptide at -20°C .
-
Environment: Keep desiccated. Hydrolysis of the glutamine (Gln) side chain (deamidation) is accelerated by moisture.[1]
-
Light: Protect from light.[4] The AMC fluorophore is light-sensitive; exposure can increase background fluorescence.[1]
Phase B: Safe Reconstitution (Solubilization)
Objective: Create a high-concentration stock (typically 10–20 mM) without generating dust or exposure to solvents.[1]
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water ingress causes degradation).
-
Solvent Choice:
-
Preferred: DMSO (Dimethyl sulfoxide) – High solubility, lower volatility.
-
Alternative: DMF (Dimethylformamide) – Good solubility, but higher toxicity (liver/reproductive hazard).[1]
-
-
Procedure:
-
Place vial in a Chemical Fume Hood .
-
Add solvent to achieve target concentration (e.g., dissolve 1 mg in ~175 µL DMSO for ~10 mM stock, assuming MW ≈ 568.6 g/mol ).
-
Vortex gently with cap tightly sealed.
-
Aliquot immediately into amber tubes to avoid repeated freeze-thaw cycles.
-
Phase C: Waste Disposal
-
Solids/Powder: Dispose of as Hazardous Chemical Waste (Solid).
-
Liquids (Assay Waste): Collect in "Aqueous Waste with Trace Organics" or specific solvent waste streams if DMSO/DMF content is >5%.
-
Rinse: Triple rinse empty vials; treat rinsate as hazardous waste.
Visualizations: Safe Handling Workflow
Figure 1: Critical path for handling Z-Gly-Ala-Gln-AMC to maintain safety and compound stability.
Emergency Procedures
| Scenario | Immediate Action |
| Eye Contact | Flush with water for 15 minutes. Lift eyelids occasionally. Seek medical attention (AMC is an eye irritant).[2][8] |
| Skin Contact | Wash with soap and water.[2][4][5][7][9] If dissolved in DMSO, do not scrub (increases absorption). Rinse gently but thoroughly. |
| Inhalation | Move to fresh air.[2][3][4][5][6][7][9][10] If breathing is difficult, give oxygen.[7] |
| Spill (Powder) | Wet wipe method: Cover with wet paper towel to prevent dust, then wipe up. Do not dry sweep. |
References
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: Z-Gly-Gly-Arg-AMC (Analogous Hazard Profile). Retrieved from [1]
-
Cayman Chemical. (2025).[4] 7-Amino-4-methylcoumarin Safety Data Sheet.[1][3] Retrieved from [1]
-
Fisher Scientific. (2025).[9] Handling Fluorogenic Peptide Substrates.[5] Retrieved from [1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
